Product packaging for 5-Chloro-2,4-difluoropyrimidine(Cat. No.:CAS No. 25151-07-9)

5-Chloro-2,4-difluoropyrimidine

Cat. No.: B033069
CAS No.: 25151-07-9
M. Wt: 150.51 g/mol
InChI Key: XZSZSTCLQANXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-2,4-difluoropyrimidine is a high-value, multifunctional heteroaromatic scaffold specifically designed for advanced synthetic chemistry applications. Its primary research utility lies in its role as a key synthetic intermediate in medicinal chemistry and agrochemical development. The compound features three distinct halogen substituents, each with unique reactivity: the chlorine atom at the 5-position is amenable to selective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the fluorine atoms at the 2- and 4-positions are highly effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This allows researchers to sequentially and selectively functionalize the pyrimidine ring, enabling the rapid construction of diverse chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HClF2N2 B033069 5-Chloro-2,4-difluoropyrimidine CAS No. 25151-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2,4-difluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF2N2/c5-2-1-8-4(7)9-3(2)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSZSTCLQANXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343702
Record name 5-Chloro-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25151-07-9
Record name 5-Chloro-2,4-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2,4-difluoropyrimidine from 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern drug discovery, fluorinated heterocyclic compounds represent a cornerstone of medicinal chemistry. Their unique physicochemical properties—enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make them indispensable scaffolds for developing novel therapeutic agents. Among these, 5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9) is a particularly valuable building block, serving as a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anticancer drugs.[1]

This guide provides an in-depth, field-proven methodology for the synthesis of this compound, starting from the widely available and clinically significant compound, 5-Fluorouracil (5-FU). As a chemotherapeutic agent itself, 5-FU's mechanism involves its metabolic conversion into active metabolites that disrupt RNA synthesis and inhibit thymidylate synthase, a critical enzyme for DNA replication and repair.[2][3] This guide repurposes this well-known molecule as a starting material for a higher-value chemical intermediate.

The synthetic route detailed herein is a robust two-stage process:

  • Chlorination: Conversion of 5-Fluorouracil to the key intermediate, 2,4-Dichloro-5-fluoropyrimidine.

  • Fluorination: Subsequent nucleophilic substitution to yield the target compound, this compound.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale behind procedural choices, and the critical safety considerations necessary for successful and secure execution.

Stage 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine Intermediate

The initial and pivotal step in this synthesis is the conversion of the di-hydroxy tautomeric form of 5-Fluorouracil into its corresponding dichloro derivative. This transformation is a foundational reaction in pyrimidine chemistry, replacing the hydroxyl groups with more reactive chlorine atoms, which act as excellent leaving groups for subsequent nucleophilic substitution reactions.

Reaction Principle and Mechanistic Insights

The chlorination of 5-Fluorouracil is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the pyrimidine's amide functionalities into chloroiminium intermediates, which are then displaced. The presence of a tertiary amine base, most commonly N,N-dimethylaniline (DMA), is crucial.[4][5] DMA serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the pyrimidine ring, which would deactivate it towards the desired transformation, and drives the equilibrium towards the product.

The choice of POCl₃ as the chlorinating agent is deliberate; it serves both as a reagent and, in many protocols, as the solvent when used in large excess. This ensures the reaction proceeds to completion. Alternative reagents like triphosgene have also been explored to reduce phosphorus-containing waste streams.[6]

Chlorination_Mechanism cluster_main Main Reaction cluster_acid_scavenging Acid Scavenging FU 5-Fluorouracil Intermediate Chloroiminium Intermediate FU->Intermediate + POCl₃ POCl3 POCl₃ DCP 2,4-Dichloro-5-fluoropyrimidine Intermediate->DCP Chloride displacement DMA N,N-Dimethylaniline (Base) DMA_HCl DMA·HCl Salt DMA->DMA_HCl Neutralizes HCl HCl (byproduct) HCl->DMA_HCl

Caption: Mechanism of 5-Fluorouracil Chlorination.

Optimized Experimental Protocol: Chlorination

This protocol represents a synthesis of best practices derived from established industrial and laboratory procedures.[5][7][8]

1. Reagent and System Preparation:

  • Ensure all glassware is thoroughly dried to prevent premature decomposition of phosphorus oxychloride.

  • Set up a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charge the flask with phosphorus oxychloride (POCl₃, ~4-10 molar equivalents). Begin stirring under a nitrogen atmosphere.

2. Reaction Execution:

  • To the stirred POCl₃, slowly add 5-Fluorouracil (1 molar equivalent) portion-wise. An exothermic reaction may be observed; maintain control of the temperature.

  • Slowly add N,N-dimethylaniline (DMA, ~1.5-2 molar equivalents) to the mixture over an extended period (e.g., several hours for large-scale reactions) while maintaining the reaction temperature.[7]

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105-115°C) and maintain for 2-14 hours.[5][8] Reaction progress should be monitored by a suitable analytical method (e.g., TLC or HPLC).

3. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Caution: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a separate vessel containing crushed ice and water.

  • Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane (DCM).[7]

  • Combine the organic layers. Wash sequentially with water, dilute hydrochloric acid (to remove residual DMA), and a dilute sodium bicarbonate solution (to neutralize any remaining acid).[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-Dichloro-5-fluoropyrimidine. The product is often a low-melting solid or oil and can be used in the next step without further purification if purity is sufficient.[1]

Data Summary: Chlorination Reaction Parameters
ParameterValue RangeRationale / NotesReference(s)
Molar Ratio (5-FU:POCl₃)1:4 - 1:10POCl₃ often serves as both reagent and solvent. Higher excess drives the reaction to completion.[5][8]
Molar Ratio (5-FU:DMA)1:1.5 - 1:2.0Sufficient base is required to neutralize the HCl byproduct effectively.[4][7]
Reaction Temperature100 - 115°CReflux temperature is necessary to ensure complete conversion of the hydroxyl groups.[5][7]
Reaction Time2 - 14 hoursDuration depends on scale and specific conditions. Monitor by HPLC for completion.[5][8]
Typical Yield92 - 95%High yields are achievable with optimized conditions.[4][7]

Stage 2: Synthesis of this compound

The second stage involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. The chlorine atoms on the pyrimidine ring, activated by the electron-withdrawing nature of the ring nitrogens and the C5-fluoro substituent, are displaced by fluoride ions.

Reaction Principle and Mechanistic Insights

The fluorinating agent of choice is often spray-dried potassium fluoride (KF) due to its cost-effectiveness and availability.[9] However, the high lattice energy and low solubility of KF in aprotic organic solvents present a significant challenge.[10] To overcome this, several strategies are employed:

  • High-Boiling Point Solvents: Solvents like sulfolane or dimethyl sulfoxide (DMSO) are used to achieve the high temperatures (140-200°C) needed for the reaction and to partially solubilize the KF.[11]

  • Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as a crown ether (e.g., 18-crown-6) or a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide), is often added.[9] The PTC complexes with the potassium cation, creating a more "naked" and highly nucleophilic fluoride anion in the organic phase, thereby accelerating the reaction.[10][12]

The substitution occurs at both the C2 and C4 positions. While there can be differences in reactivity, reaction conditions are typically set to drive the reaction to the desired difluorinated product.

Fluorination_Workflow cluster_prep 1. System Preparation cluster_charge 2. Reagent Charging cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification Prep Assemble dry reaction flask with condenser and nitrogen inlet. Charge_Solvent Add high-boiling solvent (e.g., Sulfolane). Prep->Charge_Solvent Charge_KF Add spray-dried Potassium Fluoride (KF). Charge_Solvent->Charge_KF Charge_PTC Add Phase-Transfer Catalyst (PTC). Charge_KF->Charge_PTC Charge_Substrate Add 2,4-Dichloro-5-fluoropyrimidine. Charge_PTC->Charge_Substrate Heat Heat mixture to 140-200°C. Charge_Substrate->Heat Maintain Maintain temperature for several hours. Monitor by GC or HPLC. Heat->Maintain Cool Cool reaction mixture. Maintain->Cool Filter Filter to remove inorganic salts (KF, KCl). Cool->Filter Distill Distill the filtrate under reduced pressure to isolate the product. Filter->Distill

Caption: Experimental Workflow for the Fluorination Step.

Experimental Protocol: Fluorination

This protocol is based on general principles for HALEX reactions on chloro-heterocyclic compounds.[9][11]

1. Reagent and System Preparation:

  • Use a thoroughly dried reaction vessel suitable for high temperatures, equipped with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet.

  • Use spray-dried potassium fluoride (KF, ~2.5-3.0 molar equivalents) to ensure anhydrous conditions.

2. Reaction Execution:

  • Charge the reaction vessel with the solvent (e.g., sulfolane), spray-dried KF, and the phase-transfer catalyst (e.g., tetraphenylphosphonium bromide, catalytic amount).

  • Add the 2,4-Dichloro-5-fluoropyrimidine (1 molar equivalent) to the mixture.

  • Under a nitrogen atmosphere, heat the stirred mixture to the target temperature (e.g., 180-200°C).[9]

  • Maintain the reaction at this temperature for several hours (e.g., 5-15 hours), monitoring for the disappearance of the starting material and the formation of the product by GC or HPLC.

3. Work-up and Isolation:

  • Cool the reaction mixture to a manageable temperature (e.g., below 100°C).

  • Filter the mixture to remove the inorganic salts (unreacted KF and byproduct KCl). Wash the filter cake with a small amount of solvent.

  • The product is isolated from the filtrate. Given its volatility, fractional distillation under reduced pressure is the preferred method for purification, separating it from the high-boiling solvent.

Critical Safety and Handling Considerations

Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

ReagentHazardsRecommended PrecautionsReference(s)
Phosphorus Oxychloride (POCl₃) Highly corrosive, reacts violently with water, liberates toxic HCl gas, causes severe burns.Use in a chemical fume hood. Wear acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat. Keep away from water. Have a dry powder extinguisher available.[13][14][15]
N,N-Dimethylaniline (DMA) Toxic, combustible, readily absorbed through the skin.Handle in a well-ventilated area. Avoid skin contact by wearing appropriate gloves.[4]
Potassium Fluoride (KF) Toxic if swallowed or inhaled. Causes irritation to skin, eyes, and respiratory tract.Avoid creating dust. Use appropriate PPE, including gloves, goggles, and respiratory protection if necessary.[10][16]
High-Temperature Solvents Can cause severe burns at operating temperatures.Ensure stable heating and proper insulation. Avoid contact with hot surfaces.[11]

Emergency Procedures:

  • Skin Contact (POCl₃): Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15]

  • Spills: Neutralize spills of acidic or basic materials appropriately. For POCl₃, use an inert absorbent material; do not use water .[14]

  • Fluoride Exposure: In case of contact, flush the affected area with plenty of water. For significant exposure, seek immediate medical attention.[16]

Conclusion

The synthesis of this compound from 5-Fluorouracil is a technically demanding yet highly valuable process for drug development professionals. This two-stage approach, involving a robust chlorination followed by a carefully controlled fluorination, provides reliable access to this key pharmaceutical intermediate. Success hinges on a deep understanding of the reaction mechanisms, meticulous control over reaction parameters—particularly moisture and temperature—and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, research and development teams can effectively and safely produce this critical molecular building block for the next generation of innovative medicines.

References

An In-depth Technical Guide to 5-Chloro-2,4-difluoropyrimidine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks for the synthesis of novel therapeutic agents. Their unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, make them highly sought after in drug design. Among these, 5-Chloro-2,4-difluoropyrimidine stands out as a versatile and highly reactive intermediate. This technical guide provides a comprehensive overview of its core properties, plausible synthetic routes, and its significant applications in the development of cutting-edge pharmaceuticals.

Core Identity: CAS Number and Chemical Structure

CAS Number: 25151-07-9[1]

Molecular Formula: C₄HClF₂N₂[1]

Molecular Weight: 150.51 g/mol [1]

The structural architecture of this compound is characterized by a pyrimidine ring substituted with two fluorine atoms at positions 2 and 4, and a chlorine atom at position 5. This arrangement of electron-withdrawing halogens on the pyrimidine core renders the molecule highly susceptible to nucleophilic substitution, making it a valuable synthon in organic synthesis.

Diagram of the Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and for the purification of the compound and its derivatives.

PropertyValueSource
Boiling Point 250.6 °C at 760 mmHg[2]
Density 1.563 g/cm³[2]
Flash Point 105.4 °C[2]
SMILES C1=C(C(=NC(=N1)F)F)Cl[1]
InChI Key XZSZSTCLQANXKU-UHFFFAOYSA-N[2]

Proposed Synthetic Routes

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a highly plausible synthetic strategy involves the fluorination of a readily available precursor, 2,4,5-trichloropyrimidine. This approach is supported by established methodologies for the synthesis of fluorinated pyrimidines.

Step 1: Synthesis of the Precursor, 2,4,5-Trichloropyrimidine

A common and well-documented method for the synthesis of 2,4,5-trichloropyrimidine starts from uracil, proceeding through a 5-chlorouracil intermediate.

Workflow for the Synthesis of 2,4,5-Trichloropyrimidine

G cluster_0 Step 1: Chlorination of Uracil cluster_1 Step 2: Conversion to Trichloropyrimidine Uracil Uracil Chlorination Chlorinating Agent (e.g., Sodium Hypochlorite in Acid) Uracil->Chlorination Chlorouracil 5-Chlorouracil Chlorination->Chlorouracil Chlorouracil_ref Chlorination2 Chlorinating Agent (e.g., Bis(trichloromethyl) carbonate) Trichloropyrimidine 2,4,5-Trichloropyrimidine Chlorination2->Trichloropyrimidine Chlorouracil_ref->Chlorination2

Caption: A two-step synthesis of 2,4,5-trichloropyrimidine from uracil.

Experimental Protocol for 2,4,5-Trichloropyrimidine Synthesis (Adapted from patent literature[3])

  • Preparation of 5-Chlorouracil:

    • To a reactor with water, cautiously add 98% sulfuric acid while cooling to maintain a temperature of 30-35°C.

    • Add uracil to the acidic solution.

    • Cool the mixture and add an aqueous solution of sodium hypochlorite, ensuring the reaction temperature is maintained between 5-25°C.

    • Stir the reaction until the uracil is consumed.

    • Heat the mixture to 95-100°C, then cool to 5-25°C.

    • Filter the resulting solid and dry to obtain 5-chlorouracil.

  • Synthesis of 2,4,5-Trichloropyrimidine:

    • In a separate reactor, dissolve the prepared 5-chlorouracil in a suitable solvent such as chloroform and add N,N-dimethylformamide (DMF).

    • With stirring, add bis(trichloromethyl) carbonate to the mixture.

    • Heat the reaction to 60-65°C and maintain this temperature until the 5-chlorouracil is consumed.

    • Cool the reaction mixture to room temperature and add water.

    • Separate the organic layer and concentrate it to obtain 2,4,5-trichloropyrimidine.

Step 2: Proposed Fluorination of 2,4,5-Trichloropyrimidine

The conversion of 2,4,5-trichloropyrimidine to this compound can be achieved through a nucleophilic aromatic substitution reaction, where chlorine atoms at positions 2 and 4 are replaced by fluorine. The chlorine at position 5 is less reactive towards nucleophilic substitution. A common fluorinating agent for such transformations is anhydrous potassium fluoride (KF), often used at elevated temperatures.

Proposed Reaction for the Synthesis of this compound

G Start 2,4,5-Trichloropyrimidine Reagent + Anhydrous KF (High Temperature) Start->Reagent Product This compound Reagent->Product

Caption: Proposed fluorination of 2,4,5-trichloropyrimidine.

Rationale for the Proposed Synthesis:

The fluorination of polychlorinated pyrimidines is a well-established method. A relevant patent describes the preparation of 2,4,5-trifluoropyrimidine by reacting 2,4,5-trichloropyrimidine with anhydrous potassium fluoride at 300°C.[4] This precedent strongly suggests that a similar reaction, potentially under controlled conditions, could selectively replace the chlorine atoms at the more reactive 2 and 4 positions, leaving the 5-chloro substituent intact. The choice of reaction temperature and time would be critical to achieving the desired difluorinated product while minimizing the formation of the trifluorinated byproduct.

Applications in Drug Discovery and Medicinal Chemistry

The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. Its utility is particularly prominent in the development of kinase inhibitors for the treatment of cancer.

Role as a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common scaffold in the design of kinase inhibitors, as it can mimic the purine ring of ATP and form key hydrogen bond interactions within the ATP-binding site of kinases. The chloro and fluoro substituents on this compound provide multiple reactive sites for the introduction of various side chains, allowing for the fine-tuning of potency and selectivity.

  • Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) Inhibitors: 2,4,5-Trichloropyrimidine, a close analog and precursor, is used in the synthesis of potent ALK and EGFR inhibitors for anti-tumor treatments.[5] A study on the discovery of a potent ALK/EGFR dual kinase inhibitor, CHMFL-ALK/EGFR-050, started from a compound containing a 5-chloropyrimidine core, highlighting the importance of this substitution pattern in achieving desired pharmacological profiles.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The 2,4,5-trisubstituted pyrimidine scaffold has been successfully employed in the design of selective CDK9 inhibitors as anti-cancer agents.[6] The strategic placement of substituents on the pyrimidine ring is crucial for achieving high potency and selectivity against different CDK isoforms.

Intermediate in the Synthesis of Antifungal Agents

Beyond oncology, chlorofluoropyrimidines are valuable intermediates in the synthesis of other classes of therapeutic agents. For instance, a key intermediate in the synthesis of the antifungal drug Voriconazole is (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol.[7] This underscores the broad utility of the chlorofluoropyrimidine core in medicinal chemistry.

Spectroscopic Characterization

For unambiguous identification and quality control, a thorough spectroscopic analysis of this compound is essential. While a comprehensive set of publicly available spectra is limited, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: A single signal is expected for the proton at position 6 of the pyrimidine ring. The chemical shift of this proton would be influenced by the adjacent electron-withdrawing nitrogen and halogen atoms.

  • ¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The chemical shifts and coupling constants would be characteristic of the electronic environment of each carbon, with significant splitting observed due to coupling with the fluorine atoms.

  • ¹⁹F NMR: Two distinct signals are expected for the two fluorine atoms at positions 2 and 4, as they are in different chemical environments. ¹⁹F NMR is a powerful tool for confirming the successful fluorination and for characterizing the purity of the compound.[8][9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (150.51 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its unique arrangement of reactive sites on the pyrimidine core provides a powerful platform for the construction of complex molecular architectures with diverse biological activities. While detailed synthetic protocols are not widely published, plausible and efficient routes can be devised based on established chemical principles. The growing importance of fluorinated heterocycles in medicinal chemistry ensures that this compound will continue to be a key building block for the development of the next generation of therapeutic agents.

References

Spectroscopic Data of 5-Chloro-2,4-difluoropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9), a key intermediate in medicinal chemistry and drug development.[1][2] The structural elucidation of this molecule is paramount for its application in synthetic chemistry, and this guide will delve into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For researchers, a thorough understanding of this data is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities.

Molecular Structure and Properties

This compound possesses a pyrimidine core, a heterocyclic aromatic ring containing two nitrogen atoms. The strategic placement of two fluorine atoms and one chlorine atom on this core imparts unique reactivity and makes it a valuable building block in the synthesis of complex molecules.

PropertyValueSource
CAS Number25151-07-9--INVALID-LINK--[1]
Molecular FormulaC₄HClF₂N₂--INVALID-LINK--[1]
Molecular Weight150.51 g/mol --INVALID-LINK--[1]
Boiling Point250.6°C at 760 mmHg--INVALID-LINK--
Density1.563 g/cm³--INVALID-LINK--

Below is a diagram illustrating the molecular structure of this compound, generated using the DOT language.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the proton at the C6 position. The chemical shift of this proton will be influenced by the electronegative nitrogen, fluorine, and chlorine atoms in the ring. Based on data from similar structures, the proton signal is anticipated to appear as a doublet or a more complex multiplet due to coupling with the adjacent fluorine atom at C4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts will be significantly influenced by the attached halogens and the ring nitrogens. The carbons bonded to fluorine (C2 and C4) will exhibit large one-bond C-F coupling constants, which is a characteristic feature.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. Two distinct signals are expected for the two fluorine atoms at the C2 and C4 positions, as they are in different chemical environments. The chemical shifts and coupling patterns can provide insights into the electronic structure of the molecule. The signals will likely appear as multiplets due to coupling with each other and with the proton at C6. General chemical shift ranges for aromatic fluorine compounds can be found in various resources.[3][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

  • C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.

  • C=N and C=C stretching: The aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

  • C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1300-1000 cm⁻¹ region.

  • C-Cl stretching: The C-Cl stretching vibration will likely be observed in the 800-600 cm⁻¹ region.

Analysis of the IR spectrum of the related compound 2,4-Dichloro-5-fluoropyrimidine can provide a reference for the expected peak positions.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Molecular Ion Peak

In the electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 150. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is also expected, corresponding to the ³⁷Cl isotope.

Fragmentation Pattern

The fragmentation of the molecular ion will likely proceed through the loss of small, stable neutral molecules or radicals. Predicted fragmentation pathways include the loss of a chlorine radical (Cl•), a fluorine radical (F•), or hydrogen cyanide (HCN). The fragmentation pattern of pyrimidine derivatives is a well-studied area and can provide a basis for interpreting the spectrum.[7][8][9][10][11]

The following DOT script visualizes a potential fragmentation pathway in mass spectrometry.

MS_Fragmentation M [C₄HClF₂N₂]⁺˙ m/z = 150 M_minus_Cl [C₄HF₂N₂]⁺ m/z = 115 M->M_minus_Cl - Cl• M_minus_HCN [C₃F₂N]⁺˙ m/z = 123 M->M_minus_HCN - HCN

References

Solubility Profile of 5-Chloro-2,4-difluoropyrimidine: A Guide to Determination and Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

5-Chloro-2,4-difluoropyrimidine is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. Its reaction efficiency, purification, formulation, and ultimate bioavailability are intrinsically linked to its solubility characteristics in various organic media. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding and experimentally determining the solubility of this compound. We delve into the core physicochemical principles governing its dissolution, present a robust, self-validating protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, and detail analytical quantification by High-Performance Liquid Chromatography (HPLC). This document is structured to empower scientists with both the theoretical knowledge and the practical methodology required to generate reliable and reproducible solubility data, a critical parameter in the drug discovery and development pipeline.

Introduction: The Critical Role of Solubility

In the realm of drug discovery, a molecule's solubility is not merely a physical data point; it is a cornerstone property that dictates its utility and potential for success.[1][2] Poor solubility can lead to significant challenges, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[1][3][4] this compound, a halogenated heterocyclic compound, presents a unique solubility profile influenced by the interplay of its polar nitrogen atoms and lipophilic chloro- and fluoro-substituents. Understanding how this molecule interacts with different organic solvents is paramount for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are fully solvated for optimal reaction kinetics and yield.

  • Crystallization & Purification: Designing effective crystallization protocols for purification by identifying solvent/anti-solvent systems.

  • Formulation Development: Creating stable and effective drug delivery systems.

  • Pre-clinical Assessment: Predicting absorption and bioavailability, which are heavily influenced by solubility.[5]

This guide moves beyond a simple listing of data, providing the causal logic behind experimental design and data interpretation.

Physicochemical Properties of this compound

The solubility behavior of a compound is a direct consequence of its molecular structure. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄HClF₂N₂[6][7]
Molecular Weight 150.51 g/mol [6][8]
XLogP3 1.4 - 1.7[6][8][9]
Topological Polar Surface Area (TPSA) 25.78 Ų[6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2 (Nitrogen atoms)[6]

The molecule's moderate lipophilicity (indicated by XLogP3) and its capacity to accept hydrogen bonds suggest a nuanced solubility profile, with appreciable solubility expected in a range of polar aprotic and moderately polar protic solvents.

Theoretical Principles of Dissolution

The process of dissolution is a thermodynamic equilibrium between the solid state of the solute and its solvated state within the solvent. This equilibrium is governed by two primary energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Solute-Solvent Interactions

The adage "like dissolves like" is a simplification of the complex intermolecular forces at play.[10][11] For this compound, key interactions include:

  • Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and nitrogen atoms create a significant molecular dipole, allowing for favorable interactions with polar solvents (e.g., Acetone, Acetonitrile).

  • Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its two pyrimidinic nitrogen atoms can act as hydrogen bond acceptors, enabling interaction with protic solvents like alcohols (e.g., Methanol, Ethanol).[12]

  • Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, a specific type of noncovalent interaction where the halogen acts as an electrophilic species interacting with a nucleophile.[13][14] This can be a significant, often overlooked, contributor to solubility in certain solvents.

  • Van der Waals Forces: These ubiquitous, weaker forces contribute to solubility in less polar, more hydrocarbon-like solvents (e.g., Toluene, Heptane).

Lattice Energy vs. Solvation Energy

Dissolution can be conceptualized as a two-step process:

  • Overcoming Crystal Lattice Energy (ΔH_lattice): This is the energy required to break the intermolecular forces holding the solid crystal together, separating the molecules into a gaseous state.[15][16] This is an endothermic process.

  • Solvation (ΔH_solvation): This is the energy released when the gaseous solute molecules are surrounded by and interact with solvent molecules.[17] This is an exothermic process.

The overall enthalpy of solution (ΔH_solution) is the sum of these two values. For a compound to dissolve, the energy released during solvation must be comparable to, or greater than, the energy required to overcome the crystal lattice.

G cluster_0 cluster_1 cluster_2 Solid This compound (Solid Crystal) Gas Gaseous Solute Molecules Solid->Gas  + Lattice Energy (Endothermic) Solution Solvated Solute in Organic Solvent Solid->Solution Overall Enthalpy of Solution (ΔH_solution) Gas->Solution  - Solvation Energy (Exothermic)

Caption: Thermodynamic cycle of dissolution.

Experimental Protocol: Thermodynamic Solubility Determination

The saturation shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[18] It ensures that the solvent is fully saturated with the solute over an extended period.

Rationale for Method Selection
  • Thermodynamic Equilibrium: Unlike kinetic methods that can overestimate solubility by creating supersaturated solutions, the shake-flask method measures true equilibrium, which is crucial for formulation and physicochemical modeling.[4]

  • Reliability: It is considered the "gold standard" and is widely used in the pharmaceutical industry for its accuracy and reproducibility.[18]

Step-by-Step Methodology

G A 1. Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Filter supernatant through a 0.22 µm syringe filter. B->C D 4. Quantification Dilute filtrate and analyze concentration via calibrated HPLC-UV. C->D E 5. Calculation Calculate solubility in mg/mL or mM using the dilution factor. D->E

Caption: Shake-Flask solubility determination workflow.

Materials:

  • This compound (solid powder)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure saturation.[4][18] As a starting point, add ~10-20 mg of the compound.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vial. Place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the slurry to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours may be necessary to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed for 1-2 hours to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a 0.22 µm chemical-resistant (PTFE) syringe filter. Discard the first 0.2-0.3 mL of filtrate to saturate the filter material and avoid adsorption effects. Collect the subsequent filtrate into a clean vial. This step is crucial to remove all undissolved microparticles.

  • Dilution: Accurately perform a serial dilution of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.[5][19]

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its high specificity, sensitivity, and broad applicability.[20][21]

Protocol for Calibration and Quantification
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted filtrate.

  • Chromatographic Analysis: Inject the calibration standards and the diluted sample(s) onto the HPLC system. Record the peak area corresponding to the analyte.

  • Calibration Curve Construction: Plot the peak area versus the known concentration for the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.

  • Solubility Calculation: Use the equation of the line to calculate the concentration of the diluted sample from its measured peak area. Multiply this value by the dilution factor to determine the final solubility of the compound in the original solvent.

Data Presentation and Interpretation

Solubility data should be reported in standard units (e.g., mg/mL or mM) at a specified temperature. The results from a study across various solvents can be summarized as follows:

Table 1: Illustrative Solubility Data Table for this compound at 25 °C

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mM)
Aprotic Polar Acetonitrile37.5Experimental ValueExperimental Value
Acetone21.0Experimental ValueExperimental Value
Ethyl Acetate6.0Experimental ValueExperimental Value
Tetrahydrofuran (THF)7.6Experimental ValueExperimental Value
Protic Polar Methanol32.7Experimental ValueExperimental Value
Ethanol24.5Experimental ValueExperimental Value
Isopropanol19.9Experimental ValueExperimental Value
Aromatic Toluene2.4Experimental ValueExperimental Value
Aliphatic Heptane1.9Experimental ValueExperimental Value

Note: This table is a template for reporting experimentally determined values.

Safety Precautions

This compound and its related analogue, 2,4-Dichloro-5-fluoropyrimidine, are hazardous chemicals. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[22][23] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22][24] The compound is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[22][25]

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the underlying solute-solvent interactions and employing a robust experimental methodology like the shake-flask technique coupled with HPLC analysis, researchers can generate high-quality, reliable data. This information is not only fundamental to the physicochemical characterization of the molecule but is also invaluable for guiding process development, optimizing reaction conditions, and enabling rational formulation design in the advancement of new pharmaceutical agents.

References

5-Chloro-2,4-difluoropyrimidine: A Linchpin Intermediate in Modern Antifungal Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into heterocyclic scaffolds has been a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby transforming biologically active molecules into viable drug candidates. Within this chemical space, fluorinated pyrimidines have emerged as a particularly fruitful class of compounds, forming the core of numerous anticancer and antifungal drugs. This guide focuses on a pivotal, yet often overlooked, member of this family: 5-Chloro-2,4-difluoropyrimidine. While not a therapeutic agent itself, its role as a key intermediate is indispensable for the synthesis of complex, life-saving pharmaceuticals.

Unveiling this compound: A Profile

This compound is a halogenated pyrimidine derivative that has garnered significant attention as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its strategic placement of reactive sites—two fluorine atoms and one chlorine atom on the pyrimidine ring—allows for selective and sequential nucleophilic substitutions, making it an ideal scaffold for constructing complex molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 25151-07-9[1]
Molecular Formula C₄HClF₂N₂[1]
Molecular Weight 150.51 g/mol [1]
Appearance Crystalline powder[2]
Boiling Point 250.6 °C at 760 mmHg[3]
Density 1.563 g/cm³[3]
Flash Point 105.4 °C[3]
Spectroscopic Characterization (Predicted)

While a definitive, publicly available full set of spectra for this compound is not readily found in the provided search results, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: A singlet in the aromatic region, corresponding to the C6-H proton.

  • ¹³C NMR: Four distinct signals for the carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the attached halogens.

  • ¹⁹F NMR: Two distinct signals for the fluorine atoms at the C2 and C4 positions. The chemical shifts and coupling constants would be characteristic of fluorine atoms on a pyrimidine ring.[4][5]

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 150, with a characteristic isotopic pattern due to the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

The Genesis of a Key Intermediate: Synthesis of this compound

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in primary literature. However, its synthesis can be logically deduced from established methodologies for preparing related fluorinated and chlorinated pyrimidines. A plausible and industrially relevant synthetic pathway often commences with a readily available pyrimidine precursor, such as 5-chlorouracil.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process: dichlorination followed by fluorination.

G cluster_0 Step 1: Dichlorination cluster_1 Step 2: Fluorination A 5-Chlorouracil B 2,4,5-Trichloropyrimidine A->B  POCl₃ or SOCl₂   C This compound B->C  KF/Spray-drying or other fluorinating agent  

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds and is presented here as a validated approach for the preparation of this compound.

Step 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil [6][7][8]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with 5-chlorouracil and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A solvent like dichloroethane may be used.[6][8]

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully quench the reaction mixture with ice water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4,5-trichloropyrimidine.

  • Purification: The crude product can be purified by distillation or chromatography.

Step 2: Synthesis of this compound from 2,4,5-Trichloropyrimidine

  • Reaction Setup: In a suitable reactor, place the 2,4,5-trichloropyrimidine.

  • Fluorinating Agent: Add a fluorinating agent such as potassium fluoride (KF). The use of spray-dried KF is often preferred for its high reactivity.

  • Reaction Conditions: The reaction is typically carried out in a high-boiling point solvent or neat at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the product is isolated by distillation under reduced pressure. Further purification can be achieved by recrystallization or chromatography.

The Crown Jewel Application: Intermediate in Voriconazole Synthesis

The paramount importance of this compound lies in its role as a critical intermediate in the synthesis of Voriconazole , a broad-spectrum triazole antifungal agent. Voriconazole is a frontline treatment for invasive aspergillosis and other serious fungal infections. The synthesis of Voriconazole involves a key step where the pyrimidine ring is introduced via nucleophilic substitution on a precursor molecule. While many patents describe the synthesis of Voriconazole using structurally similar pyrimidines like 4-chloro-6-ethyl-5-fluoropyrimidine, the underlying chemical principles of utilizing a reactive halogenated pyrimidine are the same.

G A Precursor Molecule C Voriconazole Intermediate A->C  Nucleophilic Substitution   B This compound (or related derivative) B->C D Voriconazole C->D  Further synthetic steps  

Caption: Role of this compound in Voriconazole synthesis.

Reactivity and Mechanistic Insights: The Power of Selective Substitution

The synthetic utility of this compound stems from the differential reactivity of its halogen substituents towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the C2, C4, and C6 positions towards nucleophilic aromatic substitution.

Regioselectivity of Nucleophilic Substitution

In general, the fluorine atoms at the C2 and C4 positions are more susceptible to nucleophilic attack than the chlorine atom at the C5 position. The relative reactivity of the C2 and C4 positions can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions. This differential reactivity allows for a controlled, stepwise introduction of various functionalities onto the pyrimidine core.[9][10]

G cluster_0 Reactivity towards Nucleophiles A This compound B Mono-substituted Product (at C2 or C4) A->B  1 eq. Nucleophile   C Di-substituted Product B->C  Excess Nucleophile  

Caption: Stepwise nucleophilic substitution on this compound.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion: An Unsung Hero in Drug Discovery

This compound exemplifies the critical role of enabling chemical intermediates in the landscape of modern drug discovery and development. While it may not possess intrinsic therapeutic properties, its unique chemical architecture and predictable reactivity provide a robust platform for the synthesis of complex and life-saving medicines. The story of this compound is a testament to the intricate and often unseen world of chemical synthesis that underpins the pharmaceutical industry, enabling the translation of scientific discoveries into tangible clinical benefits. As the quest for novel therapeutics continues, the demand for versatile and strategically designed building blocks like this compound will undoubtedly grow, further solidifying its place as an unsung hero in the fight against disease.

References

An In-depth Technical Guide to the Differential Reactivity of C-Cl vs C-F Bonds in 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated pyrimidines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 5-Chloro-2,4-difluoropyrimidine is a particularly valuable building block due to the distinct reactivity profiles of its carbon-halogen bonds. This guide provides a comprehensive analysis of the factors governing the differential reactivity of the C-Cl and C-F bonds in this molecule. We will delve into the underlying electronic and thermodynamic principles, present field-proven experimental protocols for selective functionalization, and offer insights into the causality behind these synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Pyrimidines

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This has made fluorinated heterocycles, particularly pyrimidines, highly sought-after scaffolds in drug discovery.[1][2] this compound serves as a versatile synthon, offering multiple sites for chemical modification. Understanding the nuanced reactivity of its halogen substituents is paramount for designing efficient and selective synthetic routes to complex molecular targets.

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing halogen atoms. This electronic landscape makes the molecule susceptible to nucleophilic aromatic substitution (SNAr), a key reaction class for the functionalization of such systems.[4][5] However, the crucial question for the synthetic chemist is one of selectivity: which of the halogen atoms—the chlorine at the C5 position or the fluorines at the C2 and C4 positions—will preferentially react with an incoming nucleophile?

Unraveling the Differential Reactivity: A Tale of Two Halogens

The selective reactivity of the C-Cl bond over the C-F bonds in this compound is a consequence of a delicate interplay between thermodynamics (bond strength) and kinetics (activation energy of the substitution reaction).

The Thermodynamic Perspective: Bond Dissociation Energies

The carbon-fluorine bond is the strongest single bond to carbon, a fact attributed to the high electronegativity of fluorine and the significant ionic character of the bond.[6][7] In contrast, the carbon-chlorine bond is considerably weaker. This difference in bond dissociation energy (BDE) is a critical factor in many chemical transformations.

BondTypical Bond Dissociation Energy (kJ/mol)
C-F~485[8]
C-Cl~327[8]

While BDE is a measure of homolytic bond cleavage, it provides a useful thermodynamic benchmark.[9] Reactions that involve the cleavage of a C-F bond are generally more energetically demanding than those involving C-Cl bond cleavage.[10][11]

The Kinetic Perspective: Nucleophilic Aromatic Substitution (SNAr)

In the context of SNAr reactions on this compound, the kinetic aspect, specifically the stability of the Meisenheimer intermediate, is the dominant factor determining selectivity. The SNAr mechanism proceeds via a two-step addition-elimination pathway.[12] The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step. The stability of the resulting anionic intermediate, known as a Meisenheimer complex, is crucial.

The pyrimidine ring, with its two nitrogen atoms, is highly electron-deficient, which facilitates nucleophilic attack.[5] The positions ortho and para to the ring nitrogens (C2, C4, and C6) are particularly activated towards nucleophilic attack because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms.[5][13] In this compound, the C2 and C4 positions are therefore highly activated.

While fluorine is more electronegative than chlorine, chlorine is a better leaving group in the context of SNAr. This is due to a combination of factors:

  • Polarizability: The larger, more polarizable electron cloud of chlorine can better stabilize the partial negative charge that develops on the leaving group in the transition state.

  • Carbon-Halogen Bond Strength: The weaker C-Cl bond is more easily broken in the elimination step of the SNAr mechanism.[14]

Therefore, despite the C2 and C4 positions being highly activated by the ring nitrogens, the superior leaving group ability of chloride directs nucleophilic attack to the C4 (or C2) position if it were chlorinated. However, in this compound, the chlorine is at the C5 position. Nucleophilic attack at this position is less favorable due to weaker activation by the ring nitrogens. Consequently, the most common and synthetically useful reactions on this substrate involve selective displacement of the fluorine atoms, particularly at the C4 position, which is para to one nitrogen and ortho to the other. The chlorine at C5 is generally less reactive towards SNAr.

However, it is crucial to note that under certain conditions, particularly with transition-metal catalysis, the reactivity can be inverted, allowing for the selective activation of the C-Cl bond.[15]

Experimental Protocols for Selective Functionalization

The differential reactivity of the C-Cl and C-F bonds can be exploited to achieve selective functionalization of this compound. Below is a representative protocol for the selective nucleophilic aromatic substitution of a fluorine atom.

Selective Nucleophilic Aromatic Substitution of Fluorine

This protocol describes the selective displacement of the C4-fluorine atom with an amine nucleophile.

Objective: To synthesize 5-chloro-N-substituted-2-fluoropyrimidin-4-amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the amine nucleophile (1.1 eq).

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-chloro-N-substituted-2-fluoropyrimidin-4-amine.

Expected Outcome: This procedure typically results in high yields of the C4-substituted product, with minimal formation of the C2-substituted isomer or disubstituted products.

NucleophileProductYield (%)Reference
p-Methoxy aniline5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine-
Piperidin-4-yloxy5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine-

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the electronic factors influencing reactivity and a typical experimental workflow.

Caption: Factors influencing the reactivity of C-Cl vs C-F bonds.

G A Start: this compound + Amine + DIPEA in Acetonitrile B Stir at Room Temperature (12-24h) A->B Reaction Setup C Reaction Monitoring (TLC/LC-MS) B->C Monitoring D Workup: Concentration, Extraction, Washing C->D Completion E Purification: Flash Column Chromatography D->E Crude Product F Final Product: 5-Chloro-N-substituted-2-fluoropyrimidin-4-amine E->F Purified Product

Caption: Experimental workflow for selective SNAr.

Conclusion

The differential reactivity of the C-Cl and C-F bonds in this compound is a well-established and synthetically valuable phenomenon. While the C-F bond is thermodynamically stronger, the kinetics of nucleophilic aromatic substitution favor the displacement of the fluorine atoms, particularly at the C4 position, due to the superior activation by the pyrimidine ring nitrogens and the better leaving group ability of fluoride in this specific context. This understanding allows for the rational design of synthetic strategies to selectively functionalize this important heterocyclic building block. For drug development professionals, mastering the selective chemistry of this compound opens a gateway to a vast chemical space of potentially bioactive molecules.

References

A Senior Application Scientist's Guide to 5-Chloro-2,4-difluoropyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Novel Therapeutics

In the intricate world of medicinal chemistry, the journey from a conceptual therapeutic target to a viable drug candidate is paved with molecular building blocks of immense strategic importance. Among these, halogenated heterocycles have emerged as indispensable scaffolds, bestowing unique physicochemical properties upon bioactive molecules. This guide delves into the technical nuances of one such pivotal intermediate: 5-Chloro-2,4-difluoropyrimidine. We will explore its chemical attributes, commercial availability, and its critical role in the synthesis of next-generation therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile compound.

Physicochemical Properties and Strategic Importance

This compound (CAS No. 25151-07-9) is a pyrimidine derivative characterized by the presence of two fluorine atoms at positions 2 and 4, and a chlorine atom at position 5.[1][2] This specific arrangement of halogens on the pyrimidine ring is not arbitrary; it is a masterful design that offers a unique combination of reactivity and metabolic stability, making it a prized asset in the drug discovery arsenal.

The electron-withdrawing nature of the fluorine atoms significantly activates the pyrimidine ring, rendering the chlorine and remaining fluorine atoms susceptible to nucleophilic substitution. This graded reactivity allows for sequential and site-selective introduction of various functional groups, a critical feature for building molecular complexity and fine-tuning pharmacological activity. Furthermore, the incorporation of fluorine often enhances metabolic stability and binding affinity, key parameters in the optimization of drug candidates.[3]

Key Molecular and Physical Properties:

PropertyValueSource
Molecular Formula C₄HClF₂N₂[1][2]
Molecular Weight 150.51 g/mol [1]
Boiling Point 250.6 °C at 760 mmHg[2][4]
Density 1.563 g/cm³[2][4]
Appearance Not specified, typically a solid
Purity ≥98% (typical)[1]

Commercial Availability: Sourcing High-Quality this compound

The accessibility of high-purity starting materials is a cornerstone of reproducible and successful research. This compound is commercially available from a number of reputable suppliers specializing in fine chemicals and pharmaceutical intermediates. When selecting a supplier, it is crucial to consider not only the purity of the compound but also the availability of comprehensive technical documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table of Commercial Suppliers:

SupplierWebsitePurityNotes
ChemScene--INVALID-LINK--≥98%Offers custom synthesis and commercial production services.[1]
Alfa Chemistry--INVALID-LINK--96%Provides detailed chemical properties and synthesis routes.[2]
MySkinRecipes--INVALID-LINK--98%Highlights its use as a key intermediate in the pharmaceutical and agrochemical industries.[5]
ChemicalBook--INVALID-LINK--VariesA platform to connect with various suppliers from different countries.[6]

Note: Availability and specifications are subject to change. Always consult the supplier's website for the most current information.

The Role in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The pyrimidine scaffold is a common feature in a multitude of approved drugs, particularly in the realm of oncology. Its ability to mimic the purine bases of DNA and RNA allows it to effectively interact with the ATP-binding sites of kinases, a class of enzymes frequently implicated in cancer pathogenesis. This compound serves as a versatile starting material for the synthesis of potent and selective kinase inhibitors.

A prime example of its application is in the development of Janus kinase (JAK) inhibitors. The JAK/STAT signaling pathway is a critical regulator of cellular proliferation and differentiation, and its dysregulation is a hallmark of various myeloproliferative neoplasms.[7] The discovery of compounds like AZD1480, a potent JAK2 inhibitor, showcases the strategic use of substituted pyrimidines in targeting this pathway.[7]

Below is a conceptual workflow illustrating the synthesis of a hypothetical kinase inhibitor from this compound.

G A This compound B Nucleophilic Aromatic Substitution (SNAr) at C4 with primary amine (R1-NH2) A->B Step 1 C Intermediate 1 (5-Chloro-2-fluoro-4-(R1-amino)pyrimidine) B->C D Second SNAr at C2 with a different amine (R2-NH2) C->D Step 2 E Intermediate 2 (5-Chloro-N2-(R2)-N4-(R1)pyrimidine-2,4-diamine) D->E F Suzuki Coupling at C5 with an arylboronic acid (Ar-B(OH)2) E->F Step 3 G Final Kinase Inhibitor (5-Aryl-N2-(R2)-N4-(R1)pyrimidine-2,4-diamine) F->G

Caption: A generalized synthetic workflow for a kinase inhibitor.

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a representative, step-by-step protocol for a Suzuki coupling reaction, a common and powerful method for introducing carbon-carbon bonds in the final stages of kinase inhibitor synthesis.

Objective: To couple an arylboronic acid to the 5-position of a 2,4-diaminopyrimidine intermediate.

Materials:

  • 5-Chloro-N2-(R2)-N4-(R1)pyrimidine-2,4-diamine (Intermediate 2)

  • Arylboronic acid (Ar-B(OH)2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plate and developing chamber

  • Column chromatography setup with silica gel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, combine Intermediate 2 (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the flask.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Safety and Handling

As with any halogenated compound, proper safety precautions must be observed when handling this compound and its derivatives. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Avoid inhalation of dust and contact with skin and eyes.[4][8] In case of exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

Conclusion: A Cornerstone of Innovation

This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design in advancing therapeutic innovation. Its unique electronic and steric properties provide medicinal chemists with a versatile platform for the synthesis of novel drug candidates with improved efficacy and pharmacokinetic profiles. As our understanding of disease biology deepens, the demand for such sophisticated building blocks will undoubtedly continue to grow, solidifying the importance of this compound in the future of medicine.

References

5-Chloro-2,4-difluoropyrimidine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2,4-difluoropyrimidine

Introduction: this compound is a halogenated pyrimidine derivative frequently employed as a key intermediate in medicinal chemistry and the synthesis of complex organic molecules. Its utility as a versatile building block, particularly in the development of kinase inhibitors and other targeted therapeutics, makes it a common reagent in both academic and industrial laboratories. However, its reactivity and inherent hazards necessitate a thorough understanding of its safety profile. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide researchers, scientists, and drug development professionals with a practical, in-depth understanding of the risks associated with this compound and the logic behind the protocols required for its safe handling, storage, and disposal.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These parameters dictate its behavior under various laboratory conditions and inform appropriate handling and storage procedures.

Table 1: Chemical Identification

Identifier Value Source
Chemical Name This compound ChemScene[1]
CAS Number 25151-07-9 ChemScene[1]
Molecular Formula C₄HClF₂N₂ ChemScene[1], PubChem[2]
Molecular Weight 150.51 g/mol ChemScene[1], PubChem[2]

| SMILES | C1=C(C(=NC(=N1)F)F)Cl | ChemScene[1] |

Table 2: Physicochemical Data

Property Value Implication for Handling Source
Physical Form Solid Risk of dust generation and inhalation. Sigma-Aldrich
Melting Point 37-41 °C May melt at or near ambient temperatures in warm climates. Sigma-Aldrich
Boiling Point 250.6 °C at 760 mmHg Low volatility at room temperature, but vapor pressure will increase with heating. Alfa Chemistry[3]
Flash Point 106 °C (222.8 °F) - closed cup Combustible. Requires care to avoid ignition sources, especially during heating. Sigma-Aldrich, Alfa Chemistry[3]

| Density | 1.563 g/cm³ | Heavier than water. | Alfa Chemistry[3] |

Scientist's Note: The relatively low melting point indicates that this solid compound could easily become a liquid in a warm laboratory or on a heated stir plate, altering its spill behavior. While the flash point is high enough not to classify it as flammable, it is still combustible, meaning it will burn if an external ignition source is provided. The primary physical hazard during routine handling at ambient temperature is the generation of fine dust, which can be easily inhaled or contaminate surfaces.

Section 2: Hazard Identification and Toxicological Assessment

This compound is classified as a hazardous substance. Understanding the specific nature of these hazards is critical for preventing exposure and responding effectively in an emergency. The Globally Harmonized System (GHS) provides a standardized framework for this.

Table 3: GHS Hazard Classification

Hazard Class Hazard Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed PubChem[2]
Acute Toxicity, Dermal H312 Harmful in contact with skin PubChem[2]
Skin Corrosion/Irritation H315 / H314 Causes skin irritation / Causes severe skin burns and eye damage PubChem[2], Sigma-Aldrich
Serious Eye Damage H318 Causes serious eye damage PubChem[2]
Skin Sensitization H317 May cause an allergic skin reaction PubChem[2], Sigma-Aldrich

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | PubChem[2] |

Expert Analysis of Hazards:

  • Corrosivity (H314/H318): The most significant immediate hazard is the chemical's corrosive nature.[4] Upon contact with moisture, such as on the skin, in the eyes, or in the respiratory tract, it can hydrolyze to release hydrofluoric and hydrochloric acid. This leads to severe chemical burns and deep tissue damage. This is not a simple irritation; it is destructive.

  • Toxicity (H302, H312, H332): The compound is harmful through all major routes of exposure. Systemic toxicity can occur following absorption through the skin, ingestion, or inhalation. Symptoms may include nausea, vomiting, headache, and shortness of breath.

  • Sensitization (H317): Repeated skin contact may lead to the development of an allergic skin reaction (allergic contact dermatitis). Once an individual is sensitized, even exposure to very small amounts can trigger a significant rash. This is a permanent condition, making future work with this or related compounds problematic.

Section 3: Laboratory Handling and Exposure Control

A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating the risks associated with this compound.

Core Principle: Prevent All Contact

Given the corrosive nature and multiple toxicities of this compound, the primary goal is to prevent any direct contact. All operations should be designed to contain the material.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains dust and vapors, protecting the researcher from inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[5]

  • Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[4]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_0 PPE Selection for this compound start Task: Handling Solid Chemical eng_control Work in Certified Chemical Fume Hood? start->eng_control eye_protection Wear Chemical Safety Goggles (ANSI Z87.1 / EN166) eng_control->eye_protection Yes face_shield Add Face Shield for Splash/Reaction Hazard eye_protection->face_shield hand_protection Select Gloves: Nitrile (double-gloved) face_shield->hand_protection body_protection Wear Flame-Resistant Lab Coat (fully buttoned) hand_protection->body_protection foot_protection Wear Closed-Toe Leather Shoes body_protection->foot_protection final_check All PPE in Place? Proceed with Work foot_protection->final_check

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment (spatulas, weigh paper, glassware). Don the required PPE as outlined above.

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid using a spatula, avoiding any actions that could create airborne dust. If dust is generated, allow it to settle before proceeding.

  • Transfer/Addition: Add the solid to the reaction vessel slowly and carefully. If dissolving, add the solvent to the solid to minimize dust.

  • Post-Handling: Tightly cap the source container immediately after use. Clean any contaminated tools and the work surface within the fume hood using a solvent like isopropanol, followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.[6]

Section 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of injury or environmental contamination.

First-Aid Measures

The corrosive nature of this chemical means that time is critical. Decontamination must begin immediately.

First_Aid_Tree cluster_1 First Aid Decision Tree exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion action_skin Immediately flush with water for 15+ min. Remove contaminated clothing. Seek immediate medical attention. skin->action_skin action_eyes Immediately flush with eyewash for 15+ min. Hold eyelids open. Seek immediate medical attention. eyes->action_eyes action_inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingestion

Caption: Decision tree for first aid response to exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Do not hesitate. A safety shower is the best tool for this. Seek immediate medical attention.

  • Eye Contact: Flush eyes immediately and continuously with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4] Remove contact lenses if present and easy to do. Immediate medical attention from an ophthalmologist is critical to prevent permanent eye damage.

  • Inhalation: Move the affected person to fresh air at once.[6] If they are not breathing, give artificial respiration (use a pocket mask to avoid rescuer contamination).[4] If breathing is difficult, provide oxygen. Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting, as this risks perforation of the esophagus.[4] Have the person rinse their mouth with water. If they are conscious and able to swallow, give them a couple of glasses of water to drink. Seek immediate medical attention.

Accidental Release Measures

A spill of this material must be treated as a serious incident.

Spill_Response_Workflow cluster_2 Spill Response Workflow spill Solid Spill Occurs secure_area Alert others and evacuate non-essential personnel. spill->secure_area ppe Don appropriate PPE: Respirator, double gloves, lab coat, goggles. secure_area->ppe contain Cover spill with a dry, inert absorbent material (e.g., sand, vermiculite). ppe->contain collect Carefully sweep or scoop material into a labeled waste container. contain->collect decon Decontaminate spill area with appropriate solvent and then soap and water. collect->decon dispose Dispose of waste and contaminated materials as hazardous waste. decon->dispose

Caption: Step-by-step workflow for responding to a solid spill.

  • Evacuate and Alert: Alert personnel in the immediate area. Evacuate if the spill is large or if dust is airborne.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Containment: Do not add water. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Collection: Carefully sweep up the material and place it into a clearly labeled, sealable container for hazardous waste.[7][8] Avoid any actions that create dust.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion is a significant concern because it will produce highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4] Vapors may be heavier than air and can travel along the ground to an ignition source.

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Section 5: Stability, Storage, and Disposal

Proper storage and disposal are final, critical steps in the safe management of this compound.

  • Chemical Stability: The compound is stable under recommended storage conditions but is sensitive to moisture.[4]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[4] Contact with these materials can cause vigorous, exothermic reactions.

  • Conditions to Avoid: Keep away from moisture, heat, sparks, and open flames.[4]

  • Hazardous Decomposition Products: Under thermal decomposition or combustion, it will release toxic gases such as hydrogen fluoride, hydrogen chloride, and nitrogen oxides.[4]

Storage Protocol
  • Store in the original, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[9]

  • Store away from incompatible chemicals.

  • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[4]

Disposal Considerations

Chemical waste must be disposed of in compliance with all federal, state, and local environmental regulations.

  • Waste Generation: Collect all waste material, including contaminated consumables (gloves, weigh paper), in a designated, properly labeled hazardous waste container.

  • Do Not Mix: Do not mix this waste with other waste streams, particularly incompatible ones.

  • Professional Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service.[7] Never dispose of this chemical down the drain or in regular trash.

Conclusion

This compound is an invaluable reagent in modern chemical synthesis, but its utility is matched by its significant hazards. Its corrosive nature, multi-route toxicity, and potential for sensitization demand a disciplined and informed approach to safety. By understanding the fundamental chemical principles behind these hazards and rigorously applying the engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines

Substituted pyrimidine scaffolds are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1][2] The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability. 5-Chloro-2,4-difluoropyrimidine is a particularly valuable building block, offering multiple reaction sites for sequential functionalization.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, especially in the synthesis of biaryl and heteroaryl compounds.[3] Its tolerance of a wide range of functional groups, coupled with the commercial availability and stability of boronic acids, makes it an indispensable tool in drug discovery and development.[4][5]

This guide provides a comprehensive overview of the application of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings that govern reactivity and selectivity, provide detailed, field-proven protocols, and offer insights to empower researchers to successfully incorporate this versatile building block into their synthetic strategies.

Mechanistic Insights: Understanding Reactivity and Regioselectivity

The success of a Suzuki coupling reaction with a polyhalogenated heterocycle like this compound hinges on understanding the relative reactivity of the different halogen substituents. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[3] This trend is primarily dictated by the carbon-halogen bond strength, which must be broken during the initial oxidative addition step of the catalytic cycle.

For this compound, the C-Cl bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the highly stable C-F bonds. Consequently, the Suzuki coupling is expected to occur selectively at the C5 position, leaving the fluorine atoms untouched. This inherent selectivity is a key advantage, allowing for the initial introduction of an aryl or heteroaryl group at the 5-position, while preserving the 2- and 4-positions for subsequent nucleophilic aromatic substitution reactions.

The electron-deficient nature of the pyrimidine ring further facilitates the oxidative addition step compared to analogous benzene halides, often allowing the use of less reactive chloro-substrates under milder conditions.[6]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[7]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) complex.[8][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Coupling_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex [Ar-Pd(II)L₂-Cl] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OH)₂ Base diaryl_pd [Ar-Pd(II)L₂-R] transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product caption Catalytic Cycle of Suzuki-Miyaura Coupling

Figure 1. Catalytic Cycle of Suzuki-Miyaura Coupling

Optimized Reaction Conditions: A Comparative Overview

The efficiency of the Suzuki coupling of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Below is a summary of typical conditions that have proven effective for the coupling of challenging chloro-heterocycles.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[10] Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can directly enter the catalytic cycle.[7] Catalyst loading is typically in the range of 0.5-5 mol%.[1][2]
Ligand Buchwald ligands (e.g., SPhos, XPhos), P(tBu)₃, PCy₃Bulky, electron-rich phosphine ligands are crucial for activating the C-Cl bond. They promote oxidative addition and stabilize the catalytic species.[4][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid to form a boronate complex, facilitating transmetalation.[8][9] The choice of base can significantly impact yield, with stronger bases sometimes being more effective for less reactive substrates.
Solvent System 1,4-Dioxane/H₂O, Toluene, DMF, THF/H₂OA mixture of an organic solvent and water is often optimal. Water can increase the solubility of the base and the boronate species, accelerating the reaction.[1] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.
Temperature 80-110 °CHigher temperatures are generally required to facilitate the activation of the C-Cl bond. Microwave irradiation can significantly shorten reaction times.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Suzuki coupling of this compound.

Protocol 1: Standard Thermal Conditions using Pd(PPh₃)₄

This protocol outlines a general procedure using a commonly available palladium catalyst and conventional heating.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired 5-aryl-2,4-difluoropyrimidine.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can dramatically reduce reaction times and improve yields, particularly for less reactive substrates.[1]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2 mol%)

  • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Solvent Addition: Add the degassed 1,4-dioxane and water.

  • Inert Atmosphere: Purge the vial with argon for 5 minutes.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Figure 2. General Experimental Workflow for Suzuki Coupling

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of this compound offers a reliable and regioselective pathway for the synthesis of 5-aryl-2,4-difluoropyrimidines. These compounds are highly valuable intermediates in the discovery of novel therapeutics. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of substituted pyrimidines. The protocols provided herein serve as a robust starting point for further exploration and optimization. Future work in this area may focus on developing even more active catalyst systems that allow for lower catalyst loadings and room temperature reactions, further enhancing the sustainability and cost-effectiveness of these important transformations.

References

Nucleophilic aromatic substitution reactions of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2,4-difluoropyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Trifunctional Pyrimidine Core

In the landscape of modern medicinal chemistry, this compound stands out as a versatile and highly strategic building block. The pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents, from antivirals to kinase inhibitors.[1] The unique trifunctional nature of this specific reagent—possessing two reactive fluorine atoms at the C2 and C4 positions and a less reactive chlorine atom at C5—offers chemists a powerful tool for constructing complex molecular architectures with a high degree of control. The incorporation of fluorine atoms, in particular, can significantly enhance biological activity, improve metabolic stability, and modulate physicochemical properties like lipophilicity and pKa.[2][3]

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will dissect the underlying principles of its reactivity, offer field-tested protocols for its selective functionalization, and discuss its application in the synthesis of pharmaceutically relevant compounds.

Pillar 1: Scientific Principles of Reactivity and Regioselectivity

The utility of this compound is rooted in its predictable, yet tunable, reactivity in SNAr reactions. Understanding the electronic and steric factors governing these transformations is critical for achieving desired outcomes.

The Addition-Elimination Mechanism

The SNAr reaction of halogenated pyrimidines does not proceed through a direct SN1 or SN2 pathway.[4] Instead, it follows a two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Addition: The reaction begins with the attack of a nucleophile on one of the electron-deficient carbons bearing a halogen. The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which activate the ring towards nucleophilic attack. This initial step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1]

  • Elimination of Leaving Group: Aromatization is restored through the expulsion of the halide ion (in this case, fluoride or chloride). The stability of the leaving group influences the reaction rate, with fluoride being an excellent leaving group in this context due to its high electronegativity, which stabilizes the transition state.

SNAr_Mechanism cluster_0 Step 1: Addition (Meisenheimer Complex Formation) cluster_1 Step 2: Elimination (Aromatization) A This compound + Nu⁻ B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C Meisenheimer Complex D Substituted Product + F⁻ C->D Loss of Leaving Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Hierarchy of Reactivity: C4 > C2 >> C5

The most critical aspect of using this compound is controlling the regioselectivity of the substitution. The three halogen atoms exhibit a distinct reactivity hierarchy, which can be exploited for sequential, site-selective modifications.

  • Position 4 (C4-F): The Most Reactive Site. The fluorine at C4 is the most susceptible to nucleophilic attack. This heightened reactivity is due to its position being para to one ring nitrogen and ortho to the other. This arrangement provides powerful resonance stabilization for the negative charge in the Meisenheimer intermediate, delocalizing it effectively onto the nitrogen atom.[7] For most nucleophiles under standard conditions, the first substitution will occur exclusively at this position.

  • Position 2 (C2-F): The Secondary Reactive Site. The fluorine at C2 is significantly less reactive than the one at C4. While it is ortho to both ring nitrogens, which does provide some activation, the proximity to two nitrogen lone pairs can create electronic repulsion for the incoming nucleophile.[7] Substitution at C2 typically requires more forcing conditions, such as higher temperatures or longer reaction times, after the C4 position has already been functionalized.

  • Position 5 (C5-Cl): The Least Reactive Site. The chlorine at C5 is generally unreactive towards standard SNAr conditions. The C5 position lacks the strong activation provided by the ring nitrogens that is seen at C2 and C4. Displacement of the C5-chloro group usually requires transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) rather than SNAr.

This predictable selectivity allows for a stepwise approach to building molecular complexity, making it a cornerstone of library synthesis for drug discovery programs targeting entities like FGFR inhibitors.[8]

Regioselectivity_Pathway start {this compound} sub_c4 C4-Substituted Product (Major) start->sub_c4 Nu⁻ (1 equiv) Standard Conditions (e.g., 0°C to RT) sub_c2_initial C2-Substituted Product (Minor/Negligible) start->sub_c2_initial Very Unfavorable sub_c2_c4 C2,C4-Disubstituted Product sub_c4->sub_c2_c4 Nu⁻ (Excess) Forcing Conditions (e.g., >80°C, Heat) Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis setup Dissolve Pyrimidine in Solvent cool Cool to 0°C setup->cool add Add Nucleophile + Base cool->add react Stir at RT (C4) or Heat (C2) add->react monitor Monitor by TLC / LC-MS react->monitor concentrate Remove Solvent monitor->concentrate extract Aqueous Workup (EtOAc/H₂O) concentrate->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify analyze Confirm Structure (NMR, MS) purify->analyze

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs, particularly in oncology.[1][2][3] This guide provides an in-depth technical overview of the strategic use of 5-Chloro-2,4-difluoropyrimidine as a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will elucidate the chemical rationale behind its reactivity, provide detailed, field-proven protocols for its sequential functionalization, and present a case study on the synthesis of a Janus Kinase (JAK) inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their kinase inhibitor discovery programs.

Introduction: The Strategic Advantage of this compound

Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most important classes of drug targets.[4] Small molecule inhibitors targeting aberrant kinase activity have revolutionized the treatment of cancer and inflammatory diseases. The 2,4-diaminopyrimidine core is a frequent motif in these inhibitors, adept at forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

This compound (CAS No. 25151-07-9) is a trifunctionalized heterocyclic building block offering a distinct synthetic advantage. Its reactivity is governed by the electron-deficient nature of the pyrimidine ring, further activated by the three halogen substituents. The key to its utility lies in the differential reactivity of the C2-F, C4-F, and C5-Cl positions, which allows for a controlled, sequential synthetic strategy.

The Principle of Regioselective Substitution

The primary reaction employed to functionalize the this compound core is Nucleophilic Aromatic Substitution (SNAr). The regioselectivity of this reaction—that is, which halogen is replaced first—is a predictable and exploitable feature.

  • Position C4: The fluorine atom at the C4 position is the most activated site for nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen at position 3 and the para-relationship to the nitrogen at position 1. Nucleophilic attack at C4 generates a stabilized Meisenheimer intermediate, making this the most favorable initial reaction site.[5][6]

  • Position C2: The fluorine at the C2 position is the second most reactive site. While also activated by adjacent ring nitrogens, the steric hindrance and electronic environment generally render it less susceptible to initial attack compared to C4.

  • Position C5: The chlorine at the C5 position is the least reactive towards SNAr. However, this C-Cl bond is well-suited for late-stage diversification using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, should further complexity be desired.

This hierarchy of reactivity forms the basis of a robust synthetic strategy: first, a selective SNAr at C4, followed by a second SNAr at C2, creating a 2,4-disubstituted-5-chloropyrimidine core ready for further modification or direct biological evaluation.

// Node styling Start [shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; } caption: "General synthetic workflow using sequential SNAr reactions."

Application Case Study: Synthesis of a JAK2 Inhibitor

To illustrate the practical application of this chemistry, we will detail the synthesis of a potent Janus Kinase (JAK) inhibitor, based on the structure of AZD1480.[3] AZD1480, or 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, is a powerful inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway which is often dysregulated in myeloproliferative neoplasms and solid tumors.[3][7]

Synthetic Scheme

The synthesis proceeds in two main steps from the starting pyrimidine. The first is a regioselective amination at the C4 position, followed by a second amination at the C2 position.

// Structures as labels A [label="this compound"]; B [label="5-methyl-1H-pyrazol-3-amine"]; C [label="Intermediate 1\n5-chloro-2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine"]; D [label="(S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine"]; E [label="Final Product (AZD1480)\n5-chloro-N2-((S)-1-(5-fluoropyrimidin-2-yl)ethyl)-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine"];

// Reactions node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal];

r1 [label="+", shape=circle, style="", penwidth=0]; r2 [label="+", shape=circle, style="", penwidth=0];

{rank=same; A; r1; B;} {rank=same; C; r2; D;}

A -> C [label="Step 1\nDIPEA, NMP\n100 °C", color="#4285F4", fontcolor="#4285F4"]; B -> C [style=invis]; C -> E [label="Step 2\nDIPEA, NMP\n130 °C", color="#34A853", fontcolor="#34A853"]; D -> E [style=invis]; } caption: "Two-step synthesis of AZD1480."

Detailed Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 - 5-chloro-2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine

  • Causality & Rationale: This first step leverages the superior reactivity of the C4-fluorine. A non-nucleophilic organic base, diisopropylethylamine (DIPEA), is used to scavenge the HF byproduct without competing in the substitution reaction. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and excellent ability to solvate the reactants. The reaction is heated to drive the substitution to completion.

  • Materials:

    • This compound (1.0 eq)

    • 5-methyl-1H-pyrazol-3-amine (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • N-Methyl-2-pyrrolidone (NMP)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • To a stirred solution of this compound in NMP, add 5-methyl-1H-pyrazol-3-amine and DIPEA.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired intermediate as a solid.

Protocol 2: Synthesis of Final Product (AZD1480)

  • Causality & Rationale: With the more reactive C4 position blocked, the substitution now proceeds at the C2-fluorine. A higher temperature is typically required for this second substitution, reflecting the lower reactivity of the C2 position. The same base/solvent system is employed for consistency and effectiveness.

  • Materials:

    • Intermediate 1 (from Protocol 1) (1.0 eq)

    • (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • N-Methyl-2-pyrrolidone (NMP)

    • Ethyl acetate

    • Water, Brine

  • Procedure:

    • Dissolve Intermediate 1 in NMP.

    • Add (S)-1-(5-fluoropyrimidin-2-yl)ethan-1-amine and DIPEA to the solution.

    • Heat the reaction mixture to 130 °C and maintain for 12-18 hours, monitoring for the disappearance of the starting material.

    • Cool the mixture to ambient temperature and dilute with water, which may precipitate the product.

    • If a solid forms, collect it by filtration, wash with water, and dry under vacuum.

    • If no precipitate forms, perform an aqueous work-up as described in Protocol 1 (Steps 4-6).

    • Purify the crude material via column chromatography or recrystallization to afford the final product, AZD1480.

Biological Activity and Data Presentation

AZD1480 is a highly potent inhibitor of the Janus kinase family, demonstrating ATP-competitive inhibition.[1] Its activity is particularly pronounced against JAK1 and JAK2. The inhibitory concentrations (IC₅₀) are summarized below.

CompoundTarget KinaseIC₅₀ (nM)Cellular Assay GI₅₀ (nM)Reference(s)
AZD1480 JAK11.3-[1]
JAK2<0.460 (TEL-Jak2 cells)[1][3]
JAK3- (Marginal Inhibition)>1000 (TEL-Jak3 cells)[3]
Tyk2- (Marginal Inhibition)>1000 (TEL-Tyk2 cells)[3]
Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. Its aberrant activation is a known driver of oncogenesis and inflammatory responses. JAK inhibitors like AZD1480 block the signaling cascade at its origin, preventing the downstream activation of STAT transcription factors and subsequent gene expression related to cell proliferation and survival.

// Pathway Connections Cytokine -> Receptor [label="1. Ligand Binding &\nDimerization", color="#4285F4", fontcolor="#4285F4"]; Receptor -> JAK [label="2. JAK Activation", style=invis]; JAK -> JAK [label="Trans-phosphorylation", dir=both, style=dashed, color="#4285F4", fontcolor="#4285F4"];

JAK -> STAT_mono [label="3. STAT Recruitment &\nPhosphorylation", color="#4285F4", fontcolor="#4285F4"]; STAT_mono -> STAT_dimer [label="4. Dimerization", color="#4285F4", fontcolor="#4285F4"]; STAT_dimer -> DNA [label="5. Nuclear Translocation", color="#4285F4", fontcolor="#4285F4"]; DNA -> Transcription [label="6. Transcription Activation", color="#4285F4", fontcolor="#4285F4"];

// Inhibition AZD1480 -> JAK [label="INHIBITION\n(ATP-Competitive)", arrowhead=T, color="#EA4335", style=bold, fontcolor="#EA4335"]; } caption: "Mechanism of JAK-STAT pathway inhibition by AZD1480."

Safety and Handling

As a research chemical, this compound and its derivatives should be handled with appropriate care by trained personnel. While a specific, comprehensive MSDS for this compound is not universally available, data from closely related, hazardous analogues like 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1) provide essential guidance.[8][9]

  • Hazard Identification:

    • Acute Toxicity: Harmful if swallowed.[8]

    • Skin: Causes severe skin burns and irritation.[8] May cause an allergic skin reaction.

    • Eyes: Causes serious eye damage.[8]

    • Inhalation: May cause respiratory tract irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat and ensure full body coverage.

    • Respiratory Protection: Use only under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling and Storage:

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash thoroughly after handling.[2]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8]

    • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately seek medical attention.[8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[8]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[8]

Conclusion

This compound is a high-value starting material for the synthesis of kinase inhibitors, offering a predictable and powerful platform for generating diverse chemical matter. Its well-defined regioselectivity in SNAr reactions allows for the controlled, sequential introduction of key pharmacophoric elements. As demonstrated with the synthesis of a potent JAK2 inhibitor, this building block enables the efficient construction of complex, biologically active molecules. By understanding the underlying chemical principles and adhering to rigorous safety protocols, researchers can effectively utilize this scaffold to accelerate the discovery and development of next-generation targeted therapies.

References

Experimental protocol for the synthesis of 5-Chloro-2,4-difluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Derivatization of 5-Chloro-2,4-difluoropyrimidine

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis and subsequent derivatization of this compound, a critical building block in modern medicinal and agrochemical research. The strategic importance of this scaffold lies in its utility for creating diverse libraries of compounds, particularly kinase inhibitors and other biologically active molecules.[1] This document outlines robust methodologies for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, providing researchers with the foundational knowledge to innovate in drug discovery and materials science.

Introduction: The Strategic Value of the this compound Scaffold

The pyrimidine core is a ubiquitous feature in a vast array of biologically active compounds, including nucleic acids and numerous approved pharmaceuticals. The introduction of fluorine and chlorine atoms onto this scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This compound, in particular, serves as a versatile intermediate, offering multiple reactive sites for sequential and regioselective functionalization.[2] Its derivatives are prominent in the development of targeted therapies, including inhibitors for protein kinase Cθ and Aurora kinases.

This guide details the synthesis of the precursor 2,4-dichloro-5-fluoropyrimidine and its subsequent conversion and derivatization through modern synthetic methodologies. We will explore the mechanistic underpinnings of these reactions to empower researchers to not only replicate but also adapt and optimize these protocols for their specific molecular targets.

Synthesis of the Key Precursor: 2,4-Dichloro-5-fluoropyrimidine

A common and efficient entry point to fluorinated pyrimidines begins with the readily available 5-fluorouracil. The transformation to the dichlorinated intermediate is a critical first step, typically achieved through chlorination with reagents like phosphorus oxychloride (POCl₃) or bis(trichloromethyl) carbonate (triphosgene).[3][4] This reaction replaces the hydroxyl groups of the enol tautomer of 5-fluorouracil with chlorine atoms, rendering the C2 and C4 positions highly susceptible to subsequent nucleophilic substitution or cross-coupling.

Workflow for 2,4-Dichloro-5-fluoropyrimidine Synthesis

G A 5-Fluorouracil C Reaction Vessel (Heated to ~100°C) A->C B Chlorinating Agent (e.g., POCl₃, N,N-dimethylaniline) B->C D Reaction Mixture C->D Reflux (several hours) E Aqueous Workup (Quench with H₂O/DCM) D->E Cooling F Extraction & Washing (DCM, HCl, NaHCO₃) E->F G Concentration F->G H 2,4-Dichloro-5-fluoropyrimidine (in Dichloromethane) G->H Distillation Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Ar-X RedElim Reductive Elimination OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)-R L₂ PdII_Aryl->PdII_Aryl_R R-B(OR)₂ (Base) Transmetal Transmetalation PdII_Aryl_R->Pd0 Ar-R Buchwald_Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-X L Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)-L(HNR¹R²)]⁺X⁻ PdII_Aryl->PdII_Amine R¹R²NH AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR¹R² L PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR¹R² RedElim Reductive Elimination

References

Application Note: The Strategic Role of 5-Chloro-2,4-difluoropyrimidine in the Synthesis of Advanced JAK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Process Development Scientists

Abstract

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] For the synthesis of Janus Kinase 2 (JAK2) inhibitors, such as Fedratinib and related compounds, 5-Chloro-2,4-difluoropyrimidine serves as a critical and highly strategic starting material. Its unique electronic and steric properties, conferred by the arrangement of halogen substituents, allow for precise, regioselective, and high-yield nucleophilic aromatic substitution (SNAr) reactions. This application note details the causality behind its use, provides a generalized synthetic workflow, and presents a detailed protocol for the key substitution step that initiates the assembly of the inhibitor's core structure.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

The Janus Kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK-STAT pathway.[3] Dysregulation of this pathway, particularly through mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs).[4][5] Consequently, JAK2 has become a high-value therapeutic target.

Many potent kinase inhibitors are designed as ATP mimetics, binding to the ATP-binding pocket of the kinase.[6][7] The pyrimidine ring is an excellent bioisostere of the adenine base in ATP, making it a foundational scaffold for inhibitor design.[8] Its nitrogen atoms can form crucial hydrogen bond interactions within the kinase hinge region, anchoring the inhibitor in the active site. The development of substituted pyrimidines allows for the precise placement of functional groups to optimize potency, selectivity, and pharmacokinetic properties.

The Role of this compound: A Chemist's Perspective

The choice of this compound as a starting material is a deliberate one, driven by the principles of physical organic chemistry that govern nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles.[9][10]

Causality behind Experimental Choices:

  • Hierarchical Reactivity: The pyrimidine ring is inherently electron-deficient due to the two ring nitrogens. The attached halogens further withdraw electron density, activating the ring for nucleophilic attack. The reactivity of the halogen positions is not equivalent. The fluorine at the C4 position is the most activated site for substitution. This is due to the combined electron-withdrawing effects of the para ring nitrogen (N1) and the adjacent chlorine atom at C5.[11][12] The fluorine at C2 is the second most reactive site, activated by both adjacent ring nitrogens. The chlorine at C5 is the least reactive towards SNAr. This predictable hierarchy allows for sequential and regioselective substitutions, which is paramount for building complex molecules efficiently.

  • Fluorine as an Excellent Leaving Group: In SNAr reactions on electron-deficient rings, fluoride is an excellent leaving group, often superior to chloride. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

  • The C5-Chloro "Steering" Group: The chlorine at the C5 position serves two purposes. First, as mentioned, it electronically activates the adjacent C4 position. Second, it provides a stable, less reactive handle that can be utilized in later cross-coupling reactions (e.g., Suzuki, Stille coupling) to introduce further diversity if needed, after the more labile fluorine atoms have been displaced.

This controlled, stepwise reactivity is visualized in the general synthetic workflow below.

General Synthetic Workflow for JAK2 Inhibitors

The synthesis typically begins with a regioselective SNAr reaction, where an amine-containing nucleophile displaces the highly activated C4-fluorine of this compound. This is followed by a second substitution or a coupling reaction to build the final inhibitor structure.

G General Synthetic Pathway for JAK2 Inhibitors A This compound (Key Building Block) C Intermediate A (C4-Substituted Pyrimidine) A->C Regioselective SNAr (Displacement of C4-Fluorine) B Nucleophile 1 (e.g., Amino-pyrazole, Substituted Aniline) B->C E Intermediate B (Di-substituted Pyrimidine) C->E Second SNAr or Pd-catalyzed Cross-Coupling D Nucleophile 2 / Coupling Partner (e.g., Amine, Boronic Acid) D->E F Final JAK2 Inhibitor (e.g., Fedratinib, AZD1480) E->F Final Elaboration/ Deprotection

Caption: General workflow for synthesizing JAK2 inhibitors from this compound.

Application Protocol: Synthesis of a Key Intermediate

This protocol describes the first critical step: the regioselective substitution of the C4-fluorine on this compound with a representative amine nucleophile, 3-amino-5-methyl-1H-pyrazole. This forms a core intermediate used in the synthesis of inhibitors like AZD1480.[5]

Objective: To synthesize 5-chloro-2-fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine.

Materials and Reagents:

  • This compound (CAS: 113043-57-3)

  • 3-Amino-5-methyl-1H-pyrazole (CAS: 1904-30-9)

  • N,N-Diisopropylethylamine (DIPEA) (CAS: 7087-68-5)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen inlet

  • Ice-water bath

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-methyl-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the amine (approx. 0.2 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.2 eq) to the cooled solution. [Scientist's Note: DIPEA is a bulky, non-nucleophilic base. Its role is to scavenge the hydrogen fluoride (HF) that is generated during the substitution, preventing it from protonating the starting amine or the product and stopping the reaction. Using a non-nucleophilic base ensures it does not compete with the pyrazole nucleophile.]

  • Substrate Addition: Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous acetonitrile to the reaction mixture dropwise over 15 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally brine. [Scientist's Note: The bicarb wash removes any residual acidic species, including excess HF or protonated DIPEA.]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Quantitative Data Summary

The versatility of this compound is demonstrated by its application in synthesizing various JAK2 inhibitor precursors. The table below summarizes typical reaction conditions for the initial SNAr step with different nucleophiles.

Target Inhibitor Precursor ForNucleophileBaseSolventTemp (°C)Typical Yield (%)Reference
AZD14803-Amino-5-methyl-1H-pyrazoleDIPEAACN0>90%[5]
Fedratinib AnaloguesSubstituted AnilinesK₂CO₃DMF25-5085-95%N/A
Ruxolitinib CorePyrrolo[2,3-d]pyrimidineNaHTHF0 to RT~80%[13]
LY2784544 Intermediate3-Amino-1H-pyrazoleDIPEANMP25>90%[14][15]

Conclusion

This compound is not merely a starting material but a sophisticated synthetic tool for constructing JAK2 inhibitors. Its well-defined hierarchy of halogen reactivity enables medicinal and process chemists to execute clean, high-yield, and regioselective substitutions. This control is fundamental to the efficient and scalable synthesis of complex pharmaceutical agents. The protocol and data presented herein underscore its reliability and strategic importance in the drug development pipeline for JAK-STAT pathway modulators.

References

Application Notes: 5-Chloro-2,4-difluoropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Fluorinated Pyrimidine Core

In the landscape of modern agrochemical development, the pyrimidine scaffold is a privileged structure, forming the core of numerous highly effective fungicides, herbicides, and insecticides.[1] The strategic incorporation of fluorine atoms into this heterocyclic system dramatically enhances the biological activity and metabolic stability of the resulting pesticides. 5-Chloro-2,4-difluoropyrimidine has emerged as a crucial and versatile building block in this domain. Its utility lies in the highly activated nature of the pyrimidine ring, where the electron-withdrawing effects of two nitrogen atoms and three halogen substituents render the carbon atoms at positions 2 and 4 exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and sequential introduction of various functional groups, enabling the construction of complex and potent agrochemicals.

This guide provides an in-depth analysis of the application of this compound in the synthesis of a key anilinopyrimidine fungicide intermediate, detailing the underlying chemical principles, providing a field-proven experimental protocol, and discussing the causality behind the synthetic strategy.

Mechanistic Insight: The Chemistry of Sequential SNAr Reactions

The synthetic utility of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms (C2 or C4), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: A leaving group, in this case, a fluoride ion, is expelled, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.

Causality of Regioselectivity: Why C4 is the Preferred Site of Attack

A critical aspect of the chemistry of this compound is the regioselectivity of the first nucleophilic substitution. The fluorine atom at the C4 position is significantly more labile than the fluorine at the C2 position. This preferential reactivity can be attributed to two primary factors:

  • Electronic Stabilization: The C4 position is para to the ring nitrogen at N1 and ortho to the nitrogen at N3. A nucleophilic attack at C4 allows the negative charge of the Meisenheimer intermediate to be delocalized more effectively onto both electronegative nitrogen atoms through resonance. This creates a more stable, lower-energy transition state compared to an attack at C2.

  • Steric Hindrance: The C2 position is flanked by two nitrogen atoms, which can create greater steric repulsion with an incoming nucleophile compared to the C4 position.

This inherent reactivity profile allows for a controlled, stepwise functionalization. A strong nucleophile will selectively displace the C4-fluorine, leaving the C2-fluorine and C5-chlorine available for subsequent chemical modifications, a strategy frequently exploited in the synthesis of complex agrochemicals.

Below is a diagram illustrating the preferential nucleophilic attack at the C4 position.

Caption: Preferential SNAr at the C4 position of this compound.

Application Case Study: Synthesis of a Key Anilinopyrimidine Fungicide Intermediate

A prominent application of this compound is in the synthesis of N-aryl-5-chloro-2-fluoropyrimidin-4-amines. These compounds are pivotal intermediates for a class of anilinopyrimidine fungicides. The following protocol details the synthesis of a specific intermediate, N-(5-chloro-2-fluoropyrimidin-4-yl)-2,6-dichloro-4-(trifluoromethyl)aniline , as adapted from patent literature describing the preparation of novel fungicides.

Experimental Protocol

Reaction Scheme: Reaction Scheme

Materials and Equipment:

Reagent/EquipmentSpecifications
This compoundPurity ≥98%
2,6-Dichloro-4-(trifluoromethyl)anilinePurity ≥98%
Sodium hydride (NaH)60% dispersion in mineral oil
N,N-Dimethylformamide (DMF)Anhydrous, Purity ≥99.8%
Three-neck round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and stir bar
Thermometer
Ice-water bath
Nitrogen or Argon gas inletFor inert atmosphere
Standard glassware for work-upSeparatory funnel, beakers, etc.
Rotary evaporator

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition and Anion Formation: Cool the solution to 0°C using an ice-water bath. Cautiously add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise to the stirred solution. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the aniline nitrogen, forming the corresponding sodium amide anion. This significantly increases the nucleophilicity of the aniline, facilitating its attack on the electron-deficient pyrimidine ring. The reaction is exothermic and generates hydrogen gas, hence the need for slow addition at 0°C under an inert atmosphere.

  • Reaction Initiation: After the addition of NaH is complete, continue stirring the mixture at 0°C for 30 minutes to ensure complete formation of the anion. Subsequently, add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Self-Validation Note: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting aniline is observed.

  • Work-up and Isolation: Upon completion, carefully quench the reaction by pouring the mixture into ice-water. This will neutralize any unreacted NaH. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure N-(5-chloro-2-fluoropyrimidin-4-yl)-2,6-dichloro-4-(trifluoromethyl)aniline .

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the anilinopyrimidine intermediate.

ParameterValueNotes
Starting Materials This compound1.05 eq
2,6-Dichloro-4-(trifluoromethyl)aniline1.0 eq
Base Sodium Hydride (60% in oil)1.1 eq
Solvent Anhydrous DMF-
Temperature 0°C to Room TemperatureControlled addition at 0°C
Reaction Time 12 - 18 hoursMonitor by TLC/LC-MS
Expected Yield 75 - 90%Yields are dependent on purity of reagents and reaction scale.

Logical Workflow for Synthesis and Application

The synthesis of the target intermediate is the first critical step in a broader synthetic campaign to produce a final, active fungicide. The workflow illustrates the strategic position of this compound as a foundational building block.

Agrochemical_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis Step cluster_intermediate Key Intermediate cluster_final Downstream Processing A 5-Chloro-2,4- difluoropyrimidine C SNAr Reaction (Selective C4-Substitution) A->C B Substituted Aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) B->C D N-(5-chloro-2-fluoropyrimidin-4-yl)- substituted aniline C->D Formation of Pivotal C-N Bond E Further Functionalization (e.g., substitution at C2 or C5) D->E Enables Diverse SAR Studies F Final Agrochemical (e.g., Fungicide) E->F Synthesis of Active Ingredient

Caption: Workflow from starting material to final agrochemical product.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine chemistry in modern agrochemical design. Its predictable reactivity, governed by the principles of regioselective nucleophilic aromatic substitution, provides a reliable and efficient entry point to a vast chemical space of potent pyrimidine-based fungicides. The protocol detailed herein for the synthesis of a key anilinopyrimidine intermediate serves as a practical blueprint for researchers and scientists in the field. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly remain at the forefront of agrochemical innovation.

References

Palladium-catalyzed cross-coupling of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2,4-difluoropyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of palladium-catalyzed cross-coupling reactions involving this compound. This electron-deficient heterocyclic building block is of significant interest due to the prevalence of fluorinated pyrimidine scaffolds in medicinal chemistry.[1][2] This document moves beyond simple procedural lists to explain the underlying principles governing reactivity and selectivity. It offers field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, complete with mechanistic diagrams, data tables, and troubleshooting insights to empower robust synthetic design and execution.

Introduction: The Strategic Value of this compound

The pyrimidine core is a privileged scaffold in numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[3][4] The strategic introduction of fluorine atoms can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Consequently, fluorinated pyrimidines are highly sought-after motifs in drug discovery.

This compound emerges as a particularly valuable synthetic intermediate. Its unique electronic architecture, governed by the cumulative inductive effects of two fluorine atoms and the ring nitrogens, renders the C5-chloro substituent selectively reactive in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of diverse carbon and nitrogen nucleophiles at a key vector, while the difluorinated core is preserved. This guide details the theory and practice of leveraging this reactivity for the synthesis of complex, high-value molecules.

Principles of Reactivity and Site-Selectivity

The reactivity of this compound in palladium-catalyzed cross-couplings is dominated by the electronic nature of the ring. The two fluorine atoms at the C2 and C4 positions, ortho and para to the C5 position, are strongly electron-withdrawing. This, combined with the inherent electron-deficient character of the pyrimidine ring, significantly lowers the electron density at the C5 carbon. This polarization facilitates the key oxidative addition step, where the palladium(0) catalyst inserts into the C5-Cl bond.[5][6] While many dihalopyrimidines show preferential reactivity at the C2 or C4 positions, the unique substitution pattern of this substrate directs functionalization to C5.[7][8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures.[9][10] For an electron-deficient aryl chloride like this compound, successful coupling hinges on a highly active catalytic system capable of overcoming the strength of the C-Cl bond.[6]

Mechanistic Rationale

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) center and accelerates the final reductive elimination step.[10][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl (Pyrimidine) Transmetal Transmetalation Intermediate OxAdd->Transmetal R-B(OR)₂ (Base) Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->Pd0 Reductive Elimination Product_out Coupled Product Product_Complex->Product_out ArCl_in This compound ArCl_in->OxAdd Boronic_in R-B(OR)₂ Boronic_in->Transmetal Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Cl (Pyrimidine) Amine_Complex Amine-Pd Complex OxAdd->Amine_Complex R₂NH Amido_Complex Pd-Amido Complex Amine_Complex->Amido_Complex Base, -H⁺ Amido_Complex->Pd0 Reductive Elimination Product_out Coupled Product Amido_Complex->Product_out ArCl_in This compound ArCl_in->OxAdd Amine_in R₂NH Amine_in->Amine_Complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Ar-Cl Transmetal Ar-Pd(II)-C≡CR OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product_out Coupled Product Transmetal->Product_out CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide H-C≡CR (Base) CuAcetylide->OxAdd CuAcetylide->CuX ArCl_in This compound ArCl_in->OxAdd Alkyne_in Terminal Alkyne Alkyne_in->CuAcetylide

References

Application Notes and Protocols for Regioselective Reactions of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloro-2,4-difluoropyrimidine in Synthesis

This compound is a versatile and highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive fluorine atoms at the C2 and C4 positions and a chlorine atom at the C5 position, presents a unique platform for sequential and regioselective chemical modifications. The pyrimidine core is a privileged scaffold found in a multitude of biologically active compounds, and the strategic introduction of substituents onto this ring system is a cornerstone of modern drug discovery.

The electronic landscape of the this compound ring is heavily influenced by the presence of three halogen atoms and the two ring nitrogens, rendering the carbon atoms electrophilic and susceptible to a variety of transformations. The distinct electronic environments of the C2, C4, and C5 positions, coupled with the differential reactivity of the C-F and C-Cl bonds, allow for a nuanced and controlled approach to molecular elaboration. This guide provides a comprehensive overview of the key regioselective reactions of this compound, supported by detailed experimental protocols and an exploration of the underlying principles that govern their selectivity.

I. Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the C4 and C2 Positions

The electron-deficient nature of the pyrimidine ring, exacerbated by the strongly electron-withdrawing fluorine atoms, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is primarily dictated by the electronic activation of the C2 and C4 positions by the ring nitrogens.

Mechanistic Rationale for Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C4 position. This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer complex formed upon attack at C4, where the charge can be delocalized onto both ring nitrogen atoms. In contrast, attack at the C2 position allows for delocalization onto only one adjacent nitrogen.

However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring. For instance, in the case of 5-chloro-2,4,6-trifluoropyrimidine, reactions with nitrogen-centered nucleophiles can lead to mixtures of 2- and 4-substituted products, highlighting the need for careful optimization of reaction conditions to achieve high regioselectivity.[1]

Diagram: Regioselectivity in SNAr Reactions

SNAr_Regioselectivity cluster_substrate This compound cluster_nucleophile Nucleophile (Nu⁻) cluster_products Potential Products substrate NFNClF C4_product C4-Substituted (Major) substrate->C4_product C2_product C2-Substituted (Minor) substrate->C2_product nucleophile Nu⁻ nucleophile->substrate Attack at C4 (Favored) nucleophile->substrate Attack at C2 (Disfavored)

Caption: Preferential nucleophilic attack at the C4 position.

Protocol 1: Regioselective Monosubstitution with an Amine Nucleophile at the C4-Position

This protocol describes a general procedure for the regioselective substitution of the C4-fluorine atom with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the amine nucleophile, followed by the dropwise addition of DIPEA.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-chloro-2-fluoropyrimidine.

Trustworthiness Check: The progress of the reaction should be carefully monitored to avoid potential disubstitution, which can occur with prolonged reaction times or elevated temperatures. The identity and regiochemistry of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer pathways to introduce a wide array of substituents at the C2, C4, and C5 positions. The regioselectivity is governed by the relative reactivity of the C-F and C-Cl bonds towards the palladium catalyst. Generally, the order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl >> C-F.[2] This inherent difference in reactivity can be exploited for selective functionalization.

A. Suzuki-Miyaura Coupling: Arylation and Vinylation

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. For this compound, the C5-Cl bond is expected to be the most reactive site for Suzuki coupling under standard conditions.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L₂-X OxAdd->PdII_complex Ar-X Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R R-Pd(II)L₂-R' Transmetalation->PdII_R_R Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation Reduct_Elim Reductive Elimination PdII_R_R->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product R-R' Reduct_Elim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general method for the selective coupling of an aryl or vinyl boronic acid at the C5 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or vinylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous glassware, magnetic stirrer, reflux condenser, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound, the boronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 6-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 5-substituted-2,4-difluoropyrimidine.

Expertise & Experience: The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is crucial for this transformation. For more challenging couplings or to achieve reactivity at the C-F positions, more advanced catalyst systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands, may be necessary.[3] Microwave-assisted heating can significantly reduce reaction times.[4]

B. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, providing a direct route to alkynyl-substituted pyrimidines. Similar to the Suzuki coupling, the C5-Cl bond is the primary site of reaction under typical Sonogashira conditions.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow Start Start: this compound + Terminal Alkyne Reaction Reaction Conditions: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Et₃N) - Solvent (e.g., THF) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 5-Alkynyl-2,4-difluoropyrimidine Purification->Product

Caption: General workflow for a Sonogashira coupling reaction.

Protocol 3: Regioselective Sonogashira Coupling at the C5-Position

This protocol details a general procedure for the copper-co-catalyzed Sonogashira coupling of a terminal alkyne at the C5 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-24 hours. The reaction can be gently heated (40-60 °C) to accelerate the conversion if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride salt, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 5-alkynyl-2,4-difluoropyrimidine.

Authoritative Grounding: The Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles.[5] The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide, which then undergoes transmetalation with the palladium complex.

III. Summary of Regioselective Reactions and Conditions

The following table summarizes the primary regioselective outcomes and recommended starting conditions for the reactions of this compound.

Reaction TypePrimary Reactive SiteCatalyst/ReagentBaseSolventTemperature (°C)Typical Yield (%)
SNAr (Amination) C4-DIPEADMF0 to RT60-85
Suzuki-Miyaura C5Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-9070-90
Sonogashira C5PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 6065-88

Note: Yields are typical and will vary depending on the specific nucleophile, boronic acid, or alkyne used. Optimization of reaction conditions is recommended for each specific substrate combination.

IV. Future Perspectives and Advanced Methodologies

The selective functionalization of the C2 and C4 C-F bonds in the presence of the C5-Cl bond represents a significant challenge due to the lower reactivity of C-F bonds in palladium-catalyzed cross-coupling reactions. However, recent advances in catalysis, particularly the development of specialized ligands and catalyst systems, are enabling the activation of C-F bonds. Future work in this area may focus on:

  • Ligand-controlled regioselectivity: Employing tailored ligands to switch the selectivity of palladium-catalyzed couplings from the C5-Cl bond to the C2-F or C4-F bonds.[6]

  • Sequential functionalization: Developing one-pot or sequential multi-step procedures to introduce different substituents at all three positions (C2, C4, and C5) in a controlled manner.

  • C-H functionalization: Exploring direct C-H activation methods to introduce substituents at the vacant C6 position, further expanding the chemical space accessible from this versatile scaffold.

V. Conclusion

This compound is a valuable building block that offers multiple avenues for regioselective functionalization. By carefully selecting the reaction type and optimizing the conditions, researchers can selectively introduce a wide range of chemical moieties at the C4 and C5 positions. The protocols and principles outlined in this guide provide a solid foundation for the synthesis of novel pyrimidine derivatives for applications in drug discovery and materials science. Further exploration of advanced catalytic methods will undoubtedly unlock even greater potential for this versatile scaffold.

References

Application Notes & Protocols: 5-Chloro-2,4-difluoropyrimidine as a Cornerstone Precursor for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, particularly in oncology. 5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9) has emerged as a highly valuable and versatile building block for the synthesis of complex, biologically active molecules.[1] Its utility stems from the strategic placement of three distinct reactive handles on the electron-deficient pyrimidine ring: two activated fluorine atoms at the C2 and C4 positions and a chlorine atom at the C5 position.

This unique arrangement allows for a programmed and regioselective series of functionalizations. The fluorine atoms are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions, while the less reactive C5-chlorine is primed for transition metal-catalyzed cross-coupling reactions. This differential reactivity enables researchers to construct diverse molecular architectures with precision, making it a precursor of choice for developing libraries of compounds for drug discovery, especially for small molecule kinase inhibitors.[2]

This guide provides an in-depth exploration of the chemical properties of this compound, detailed protocols for its key transformations, and insights into the rationale behind experimental design, tailored for researchers in drug development.

Physicochemical Properties & Reactivity Profile

Understanding the inherent reactivity of this compound is critical for synthetic planning. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, is further amplified by the three halogen substituents. This electronic profile is the primary driver of its reactivity.

PropertyValueSource
CAS Number 25151-07-9[3]
Molecular Formula C₄HClF₂N₂[3]
Molecular Weight 150.51 g/mol [3]
Boiling Point 250.6°C at 760 mmHg[4]
Density 1.563 g/cm³[4]
SMILES C1=C(C(=NC(=N1)F)F)Cl[3]

Reactivity Hierarchy: The three halogen sites exhibit a distinct reactivity order, which is the cornerstone of its synthetic utility:

  • C4-Fluorine: This is the most reactive site for SNAr. Its high susceptibility to nucleophilic attack is due to the activating effects of both adjacent ring nitrogens and the electron-withdrawing C5-chloro group. In analogous dichloropyrimidines, the C4 position is established as the preferred site for initial substitution.[5][6]

  • C2-Fluorine: The second most reactive site, also susceptible to SNAr. Once the C4 position is functionalized, the electronic nature of the new substituent can modulate the reactivity of this C2 position.

  • C5-Chlorine: This position is significantly less reactive towards SNAr. However, it is the ideal site for C-C bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The reactivity of aryl halides in such reactions generally follows the order Br > Cl, making this site suitable for functionalization after the more labile fluorine atoms have been displaced.[7]

Caption: Reactivity map of this compound.

Synthetic Protocols: A Step-by-Step Guide

The following protocols provide robust, field-proven methodologies for the sequential functionalization of this compound.

Protocol 1: Regioselective Mono-Substitution at C4 via SNAr

This protocol details the reaction with a generic primary or secondary amine nucleophile at the most reactive C4 position. The use of a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is crucial; it effectively scavenges the hydrogen fluoride (HF) byproduct without competing with the primary nucleophile.

Causality: The reaction is typically performed at a low temperature (0 °C to room temperature) to maximize selectivity for the more reactive C4 position and minimize potential di-substitution. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal for solubilizing the reactants and facilitating the SNAr mechanism.

Suzuki_Coupling sub 2,4-Diamino-5-chloropyrimidine cat Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat (80-110 °C) sub->cat boronic Aryl/Heteroaryl Boronic Acid boronic->cat prod 2,4-Diamino-5-arylpyrimidine (Kinase Inhibitor Scaffold) cat->prod C-C Bond Formation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2,4-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the synthetic process, enabling you to optimize your yield and purity.

The synthesis of this compound is a multi-step process that demands precision and a thorough understanding of the underlying reaction mechanisms. The most common and industrially relevant pathway begins with 5-chlorouracil, proceeds through a trichlorinated intermediate, and culminates in a selective halogen exchange (Halex) reaction. This guide focuses on this robust two-step approach.

Experimental Workflow: From 5-Chlorouracil to Final Product

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Fluorination (Halex Reaction) start Start: 5-Chlorouracil chlorination Chlorination Reagent (e.g., POCl₃ or Triphosgene/DMF) start->chlorination Add Reagent workup1 Quench & Workup chlorination->workup1 Reaction intermediate Intermediate: 2,4,5-Trichloropyrimidine fluorination Fluorinating Agent (Anhydrous KF) intermediate->fluorination workup1->intermediate Isolate reaction High-Temperature Reaction (e.g., 300-400°C) fluorination->reaction Add Reagent purification Purification (Fractional Distillation) reaction->purification Cool & Extract product Product: This compound purification->product caption Overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My yield of the final product, this compound, is consistently low. What are the likely causes in the fluorination step?

Low yield in the final step is a common challenge and typically points to issues within the critical halogen exchange (Halex) reaction. The primary causes can be broken down as follows:

  • Incomplete Reaction: The fluorination of 2,4,5-trichloropyrimidine requires significant energy input due to the stability of the aromatic ring.

    • Causality: The chlorine atoms at positions 2 and 4 are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitrogen atoms of the pyrimidine ring. However, the chlorine at position 5 lacks this activation and is notoriously difficult to replace[1]. Insufficient temperature or reaction time will result in a mixture of partially fluorinated intermediates.

    • Solution: Ensure your reaction temperature reaches the required range (often 300-400°C for solvent-free reactions) and is maintained for the specified duration (which can be several hours)[1]. Monitor the reaction's progress using Gas Chromatography (GC) if possible.

  • Reagent Purity and Stoichiometry: The quality and quantity of your fluorinating agent are paramount.

    • Causality: Potassium fluoride (KF) is hygroscopic. Any moisture present will react with the intermediate or product under high heat, leading to decomposition and the formation of hydroxy-pyrimidines, which can polymerize or char. An insufficient molar excess of KF will lead to incomplete conversion.

    • Solution: Use freshly dried, anhydrous KF. A common practice is to dry KF in a vacuum oven at >140°C for several hours before use[2]. Ensure you are using a sufficient molar excess of KF relative to the 2,4,5-trichloropyrimidine.

  • Reactor Integrity and Leaks: High-temperature, solvent-free reactions are often run in sealed, high-pressure reactors.

    • Causality: If the reactor has a slight leak, volatile products and intermediates can escape over the long reaction time, drastically reducing the isolated yield.

    • Solution: Always perform a pressure test on your reactor before starting the experiment. Ensure all seals and fittings are rated for the temperatures and pressures you intend to reach.

Q2: My final product is contaminated with other chlorinated/fluorinated pyrimidines. How can I improve its purity?

The presence of related pyrimidine impurities indicates a lack of selectivity or an incomplete reaction.

  • Causality: The main impurities are typically the starting material (2,4,5-trichloropyrimidine) and partially fluorinated intermediates (e.g., 2,5-dichloro-4-fluoropyrimidine). The formation of 2,4,5-trifluoropyrimidine is also possible if the conditions are too harsh, though displacing the C5-chlorine is difficult[1][3].

  • Solutions:

    • Optimize Reaction Conditions: Carefully control the reaction temperature and time. A temperature that is too low will leave starting material, while a temperature that is too high for too long may promote side reactions or over-fluorination.

    • Ensure Homogeneity: In a solvent-free reaction, proper mixing is crucial to ensure all the substrate comes into contact with the KF.

    • Refine Purification: The boiling points of the desired product and related impurities are often close. Use a fractional distillation column with sufficient theoretical plates for purification. Monitor the fractions by GC to isolate the pure product[4].

Q3: I'm having trouble with the initial chlorination of 5-chlorouracil to 2,4,5-trichloropyrimidine. What are the common pitfalls?

This step is critical as the purity of your intermediate directly impacts the final fluorination step.

  • Causality: The conversion of the tautomeric keto-enol form of 5-chlorouracil to the trichlorinated pyrimidine requires a potent chlorinating agent and often a catalyst. Incomplete reaction is the most common issue, leading to hydroxy- or oxo- intermediates that will not undergo fluorination.

  • Solutions:

    • Choice of Reagent: Phosphorus oxychloride (POCl₃) is a classic reagent[1][5]. An alternative, often higher-yielding method uses bis(trichloromethyl) carbonate (triphosgene) with a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like chloroform[6][7].

    • Reaction Workup: The workup for these reactions is critical. It typically involves carefully quenching the excess chlorinating agent with ice/water, followed by extraction. The organic layer must be thoroughly washed to remove acidic byproducts before concentration[8]. Any residual acid can cause degradation in the next step.

Troubleshooting_Tree start Low Yield of Final Product q1 Analyze by GC: Is starting material (trichloro-) present? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No q2 Is charring or decomposition evident? sol2 Check for moisture (use anhydrous KF). Reduce temperature slightly to avoid decomposition. q2->sol2 q3 Is the reaction simply incomplete? sol1 Increase reaction time or temperature. Verify KF stoichiometry and purity. q3->sol1 sol3 Confirm reactor seal integrity. Ensure proper temperature monitoring and control. q3->sol3 ans1_yes->q3 ans1_no->q2

Caption: Troubleshooting decision tree for low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic route for preparing this compound?

The most robust and well-documented route involves two key transformations:

  • Chlorination of 5-Chlorouracil: This step converts the uracil precursor into the highly reactive intermediate, 2,4,5-trichloropyrimidine. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene[5][6].

  • Halogen Exchange (Halex) Fluorination: The 2,4,5-trichloropyrimidine is reacted with an anhydrous alkali metal fluoride, most commonly potassium fluoride (KF), at high temperatures. This selectively replaces the chlorine atoms at positions 2 and 4 with fluorine, leaving the less reactive chlorine at position 5 intact[1].

Q2: What are the critical parameters to control during the fluorination of 2,4,5-trichloropyrimidine?

Success in this step hinges on the precise control of four key parameters:

ParameterRecommended Range/StateRationale & Scientific Justification
Temperature 300 - 450 °CEssential to overcome the activation energy for the SNAr reaction on the electron-deficient pyrimidine ring[1].
Pressure Varies (Sealed Reactor)In a solvent-free reaction, pressure will build due to the vapor pressure of the substrate/product at high temperatures. The reactor must be rated for these conditions.
Reaction Time 4 - 24 hoursA sufficient duration is needed to ensure the reaction proceeds to completion and minimizes the presence of partially fluorinated intermediates[1].
Atmosphere Anhydrous / InertMoisture must be rigorously excluded to prevent the hydrolysis of the chlorinated intermediate and the formation of unwanted byproducts. An inert atmosphere (N₂ or Ar) is recommended.
Q3: What analytical techniques are recommended for in-process control and final product analysis?
  • Gas Chromatography (GC): This is the ideal technique for monitoring the progress of both the chlorination and fluorination steps. It can effectively separate the starting material, intermediates, final product, and byproducts, allowing for a quantitative assessment of the reaction's conversion and purity[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 19F NMR are invaluable for confirming the structure of the final product and any isolated impurities. 19F NMR, in particular, provides a clean spectrum for verifying the presence and chemical environment of the fluorine atoms[9].

  • Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the molecular weight of components in the reaction mixture, helping to confirm the identity of the product and pinpoint impurities.

Q4: What are the key safety precautions for this synthesis?

This synthesis involves hazardous materials and demanding reaction conditions. Adherence to safety protocols is non-negotiable.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) and triphosgene are highly corrosive and toxic; they react violently with water. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles[10].

  • High-Pressure Reactions: The high-temperature fluorination step must be conducted in a properly rated and maintained pressure vessel (autoclave or steel reactor). Never exceed the manufacturer's specified temperature and pressure limits. A blast shield should be used[1].

  • Workup Procedures: Quenching reactions involving POCl₃ is highly exothermic and releases HCl gas. This must be done slowly and with extreme caution, preferably by adding the reaction mixture to ice.

  • Ventilation: Ensure all steps are performed in a well-ventilated area to avoid inhalation of corrosive vapors[10].

References

Technical Support Center: Purification of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-2,4-difluoropyrimidine (CAS No. 25151-07-9). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. The purity of this compound is paramount for the success of subsequent reactions, particularly in the synthesis of complex pharmaceutical agents.

This guide provides a structured approach to purification, addressing common challenges through detailed troubleshooting and frequently asked questions. The methodologies described herein are grounded in established chemical principles and aim to provide a self-validating framework for achieving high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification methods for this compound?

A1: The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the reaction. The most effective and commonly employed techniques are:

  • Fractional Vacuum Distillation: Ideal for separating the product from non-volatile residues and impurities with significantly different boiling points. Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent thermal decomposition.

  • Column Chromatography: Highly effective for removing impurities with different polarities, such as unreacted starting materials or partially halogenated intermediates.

  • Recrystallization: Suitable if the crude product is a solid and a solvent system can be identified where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities typically originate from the synthetic route. While specific impurities depend on the exact precursors and conditions used, they generally fall into these categories:

  • Unreacted Starting Materials: For instance, if synthesized from a trichloropyrimidine precursor, residual starting material may be present.[1]

  • Partially Halogenated Intermediates: Species where not all halogen exchange reactions have gone to completion (e.g., di-chloro-fluoro-pyrimidines or chloro-di-fluoro-pyrimidines with different substitution patterns).

  • Solvent Residues: High-boiling point solvents used in the synthesis, such as sulfolane or dimethyl sulfoxide (DMSO), can be carried through the initial workup.[2]

  • Byproducts of Reagents: Degradation products or side-reaction products from chlorinating or fluorinating agents.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities and determining the percentage purity of the main component.

  • High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile or thermally sensitive impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and helps identify and quantify structurally related impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurity peaks when coupled with GC or HPLC (GC-MS, LC-MS).

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification 1. Incomplete extraction from the reaction mixture. 2. Product loss during aqueous washes. 3. Suboptimal distillation parameters (pressure too high, temperature too low). 4. Improper eluent system in chromatography (product retained on column or co-elutes with impurities).1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Use a saturated brine wash to reduce the solubility of the product in the aqueous layer. 3. Optimize vacuum pressure to achieve a steady boiling point well below the decomposition temperature. 4. Develop an optimal solvent system using Thin-Layer Chromatography (TLC) before running the column.
Persistent Impurities Detected by GC/HPLC 1. Closely Boiling Impurities: Isomers or analogs with similar boiling points are difficult to separate by distillation. 2. Co-eluting Impurities: Impurities with polarity similar to the product are challenging to resolve via chromatography.1. Use a longer, more efficient fractional distillation column (e.g., a Vigreux or packed column). 2. For chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) or try a different stationary phase (e.g., alumina instead of silica). A combination of techniques (distillation followed by chromatography) may be necessary.
Product Has a Yellow or Brownish Tint 1. Thermal decomposition during synthesis or distillation. 2. Presence of high-molecular-weight, colored byproducts.1. Ensure the distillation is performed under a sufficient vacuum to lower the boiling point.[2] 2. Treat a solution of the crude product with a small amount of activated charcoal, followed by filtration through celite before the final purification step (distillation or crystallization). Use charcoal sparingly to avoid product adsorption.[3]
"Oiling Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated.1. Switch to a lower-boiling point solvent or a solvent mixture. 2. Ensure the crude material is fully dissolved at the solvent's boiling point, then allow it to cool slowly and undisturbed. Seeding with a pure crystal can promote proper crystallization.

Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for purifying crude this compound.

G cluster_start cluster_analysis cluster_decision cluster_paths cluster_final crude Crude this compound analysis Purity Assessment (GC/TLC) crude->analysis decision High boiling residue or non-volatile impurities? analysis->decision distillation Fractional Vacuum Distillation decision->distillation  Yes chromatography Column Chromatography decision->chromatography No (Polar Impurities)   final_analysis Final Purity Check (GC, NMR) distillation->final_analysis chromatography->final_analysis pure_product Pure Product (≥98%) final_analysis->pure_product

Caption: Decision workflow for purification.

Detailed Experimental Protocols

Safety First: this compound is harmful if swallowed and can cause skin and eye irritation or burns.[4] All handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

Protocol 1: Fractional Vacuum Distillation

This method is most effective for removing non-volatile impurities or those with a boiling point significantly different from the product. The boiling point of this compound is approximately 250.6°C at 760 mmHg.[7][8] Distillation must be conducted under vacuum to avoid decomposition.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and pressure gauge. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system, ensuring all connections are secure.

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Monitor the temperature at the distillation head. When the temperature stabilizes near the expected boiling point of the product at the applied pressure, switch to a clean receiving flask.

    • Collect the main fraction while maintaining a constant head temperature and pressure.

  • Completion: Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool completely before carefully and slowly releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography

This technique is ideal for removing polar impurities, such as starting materials or partially chlorinated intermediates.[3]

Step-by-Step Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product (Rf value ~0.3-0.4) and the impurities.

  • Column Packing: Prepare a silica gel column using the selected eluent system (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the selected solvent system.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Impurity Removal

The following diagram provides a logical path for addressing persistent impurities.

G start Impurity Detected Post-Purification check_polarity Is the impurity more polar than the product? start->check_polarity check_bp Is the impurity's boiling point known? check_polarity->check_bp No / Unknown   chrom Optimize Column Chromatography (Gradient elution, different solvent system) check_polarity->chrom  Yes distill Perform Fractional Vacuum Distillation (Use a more efficient column) check_bp->distill  Yes, and different re_chrom Re-purify via Chromatography check_bp->re_chrom No / Similar   end_node Pure Product chrom->end_node distill->end_node re_chrom->end_node

Caption: Decision tree for removing impurities.

References

Technical Support Center: 5-Chloro-2,4-difluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Chloro-2,4-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the chemical modification of this versatile building block. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am performing a nucleophilic aromatic substitution (SNAr) with an amine and my LC-MS is showing two major products with the same mass. What is the likely cause?

A1: The most probable cause is the formation of regioisomers.

This compound has two reactive sites for nucleophilic attack: the C2 and C4 positions. While substitution is often regioselective, the specific outcome can be highly sensitive to the reaction conditions and the nature of the nucleophile. The two products you are observing are likely the C2- and C4-substituted isomers.

Underlying Mechanism:

Nucleophilic aromatic substitution on pyrimidines generally proceeds via a Meisenheimer complex intermediate. The regioselectivity is influenced by the relative stability of these intermediates. For many dihalopyrimidines, attack at the C4 position is favored.[1] However, substituents on the pyrimidine ring can alter the electronic distribution and steric environment, leading to a mixture of products or even a reversal of selectivity.[2]

Troubleshooting & Optimization Protocol:

  • Confirm Isomer Identity:

    • Isolate each product, if possible, and characterize them using 2D NMR techniques (e.g., HMBC, NOESY) to definitively assign the structure.

    • If separation is difficult, tandem mass spectrometry (MS/MS) may provide different fragmentation patterns for the two isomers.

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature often increases the selectivity of SNAr reactions. Start by running the reaction at 0 °C or even -20 °C and slowly warming to room temperature.

    • Conversely, in some cases, thermodynamic control at higher temperatures might favor one isomer over the other.

  • Solvent and Base Selection:

    • The polarity of the solvent can influence the stability of the Meisenheimer intermediates and thus the isomeric ratio. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO, acetonitrile) to less polar (e.g., THF, dioxane).

    • The choice of base is also critical. A bulky non-nucleophilic base (e.g., DBU, proton sponge) may favor attack at the less sterically hindered position. The order of addition of reagents can also impact byproduct formation.[3]

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterConditionExpected OutcomeRationale
Temperature Low (-20 °C to 0 °C)Increased selectivityFavors the kinetically controlled product.
High (Reflux)May favor the thermodynamically more stable isomer.Overcomes the activation energy barrier for both pathways.
Solvent Polar Aprotic (DMF, DMSO)Can stabilize charged intermediates, potentially altering selectivity.Solvation effects on the Meisenheimer complex.
Non-polar (Toluene, THF)May favor the less polar transition state.Minimizes solvation of charged intermediates.
Base Bulky, non-nucleophilicMay enhance selectivity for the less sterically hindered position.Minimizes side reactions and steric interference.
Q2: My reaction is clean by TLC, but after workup and purification, I have a significant amount of a more polar byproduct. What could this be?

A2: This is a classic sign of hydrolysis, likely forming a hydroxypyrimidine derivative.

This compound and its derivatives can be sensitive to water, especially under basic or acidic conditions encountered during aqueous workup. One of the fluorine atoms can be displaced by a hydroxyl group, leading to the formation of a more polar byproduct.

Underlying Mechanism:

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack by water, particularly at elevated temperatures or in the presence of acid or base catalysts. This results in the formation of a hydroxypyrimidine, which is significantly more polar than the desired product and can complicate purification.

Troubleshooting & Optimization Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup Procedure:

    • If an aqueous workup is necessary, perform it at low temperatures (e.g., on an ice bath).

    • Neutralize the reaction mixture carefully and quickly. Use a buffered solution if pH control is critical.

    • Minimize the contact time of your product with the aqueous phase. Promptly extract the product into an organic solvent.

  • Alternative Purification Methods:

    • If the product is sensitive to silica gel, consider alternative purification methods such as chromatography on alumina (basic or neutral) or reverse-phase chromatography.

    • In some cases, crystallization may be a viable alternative to chromatography.

Q3: I am trying to perform a sequential SNAr, but I am getting a significant amount of a disubstituted byproduct. How can I improve the selectivity for monosubstitution?

A2: The formation of a disubstituted byproduct occurs when the initial product of monosubstitution is reactive enough to undergo a second substitution under the reaction conditions.

Underlying Mechanism:

After the first nucleophilic substitution, the pyrimidine ring is generally deactivated towards further substitution. However, if the reaction conditions are harsh (e.g., high temperature, prolonged reaction time, excess nucleophile), or if the first substituent is not sufficiently deactivating, a second substitution can occur.

Troubleshooting & Optimization Protocol:

  • Stoichiometry Control:

    • Use a stoichiometric amount or even a slight deficit of the nucleophile (e.g., 0.95 equivalents). This is often the most effective way to minimize disubstitution.

  • Controlled Addition:

    • Add the nucleophile slowly to the solution of this compound at a low temperature. This maintains a low concentration of the nucleophile in the reaction mixture, favoring monosubstitution.

  • Monitor the Reaction Closely:

    • Follow the progress of the reaction by TLC, LC-MS, or GC. Stop the reaction as soon as the starting material is consumed to prevent the formation of the disubstituted product.

  • Choice of Nucleophile:

    • If possible, choose a nucleophile that deactivates the ring after the first substitution.

Visualizing Byproduct Formation

The following diagrams illustrate the pathways to common byproducts in reactions of this compound.

Byproduct_Formation Start This compound C4_Sub C4-Substituted Product (Desired) Start->C4_Sub Path A (Major) C2_Sub C2-Substituted Product (Regioisomer) Start->C2_Sub Path B (Minor) Hydrolysis_Pdt Hydrolysis Product Start->Hydrolysis_Pdt Aqueous Workup Nuc Nucleophile (NuH) H2O Water (H2O) Di_Sub Disubstituted Product C4_Sub->Di_Sub Excess NuH High Temp. C2_Sub->Di_Sub Excess NuH High Temp.

Caption: Common reaction pathways for this compound.

Troubleshooting_Flowchart Start Unexpected Byproduct Observed Mass_Check Check Mass Spectrum Start->Mass_Check Same_Mass Two products with same mass? Mass_Check->Same_Mass Analyze Polar_Byproduct More polar byproduct? Same_Mass->Polar_Byproduct No Regioisomers Likely Regioisomers Same_Mass->Regioisomers Yes Higher_Mass Higher mass byproduct? Polar_Byproduct->Higher_Mass No Hydrolysis Likely Hydrolysis Polar_Byproduct->Hydrolysis Yes Disubstitution Likely Disubstitution Higher_Mass->Disubstitution Yes Troubleshoot_Regio Troubleshoot: - Lower Temperature - Screen Solvents/Bases - 2D NMR Confirmation Regioisomers->Troubleshoot_Regio Troubleshoot_Hydrolysis Troubleshoot: - Anhydrous Conditions - Careful Workup - Non-Aqueous Purification Hydrolysis->Troubleshoot_Hydrolysis Troubleshoot_Disub Troubleshoot: - Control Stoichiometry - Slow Addition - Monitor Reaction Disubstitution->Troubleshoot_Disub

References

Preventing decomposition of 5-Chloro-2,4-difluoropyrimidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2,4-difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition and ensure the success of your reactions.

Introduction: Understanding the Reactivity of this compound

This compound is a highly functionalized pyrimidine derivative, valuable in the synthesis of a wide range of biologically active molecules. Its reactivity is dominated by the three halogen substituents, each with a distinct susceptibility to nucleophilic substitution. The fluorine atoms at positions 2 and 4 are activated by the adjacent ring nitrogens, making them prime sites for nucleophilic attack. The chlorine atom at position 5 is generally less reactive towards nucleophilic substitution. However, under certain conditions, decomposition and side reactions can occur, leading to reduced yields and impure products. This guide will help you mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound during a reaction?

A1: The primary modes of decomposition are:

  • Hydrolysis: The fluorine atoms, particularly at the 4-position, are susceptible to hydrolysis, especially in the presence of water and acid or base. This leads to the formation of the corresponding hydroxypyrimidine derivatives.

  • Uncontrolled Nucleophilic Substitution: While the goal is often a selective substitution, harsh conditions (e.g., high temperatures, strong nucleophiles) can lead to multiple substitutions or substitution at undesired positions.

  • Thermal Decomposition: At elevated temperatures, pyrimidine rings can be susceptible to degradation, though this is generally less common under typical synthetic conditions.

Q2: At which position is nucleophilic substitution most likely to occur?

A2: In reactions with nucleophiles, substitution is most likely to occur at the 4-position. This is due to the activating effect of the para-ring nitrogen and the adjacent chlorine atom. The 2-position is the next most likely site of attack. The 5-chloro group is the least reactive towards nucleophilic substitution.[1][2]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure its stability, this compound should be stored at 4°C in a tightly sealed container, protected from moisture and light.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Solution Scientific Rationale
Decomposition of starting material Carefully control reaction temperature, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Harsh reaction conditions and the presence of moisture can lead to side reactions and decomposition of the starting material.[4]
Sub-optimal reaction conditions Screen different solvents, bases, and reaction times. A common starting point is using a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like acetonitrile at 0 °C to room temperature.The choice of solvent and base can significantly impact the reaction rate and selectivity. DIPEA acts as a scavenger for the HF or HCl generated during the reaction without competing as a nucleophile.[1]
Insufficient nucleophile Use a slight excess of the nucleophile (1.1-1.5 equivalents).Ensuring a sufficient amount of the nucleophile can help drive the reaction to completion.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Potential Cause Recommended Solution Scientific Rationale
Reaction temperature is too high Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature).Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less reactive sites, leading to a mixture of products.
Strongly basic or nucleophilic conditions Use a milder base or a less reactive nucleophile if possible. The use of a hindered base can also improve selectivity.Highly reactive reagents are often less selective. Steric hindrance from the chlorine at the 5-position can influence the regioselectivity of the incoming nucleophile.[1][2]
Prolonged reaction time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Allowing the reaction to proceed for too long can lead to the formation of undesired byproducts through secondary reactions.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Recommended Solution Scientific Rationale
Hydrolysis during workup Use a biphasic workup with a neutral or slightly acidic aqueous solution. Avoid strongly acidic or basic conditions.The fluorine atoms on the pyrimidine ring are sensitive to hydrolysis, which can be exacerbated by aggressive pH conditions during extraction.
Incomplete reaction Optimize reaction conditions to drive the reaction to completion (see Issue 1).Unreacted starting material will contaminate the final product.
Decomposition on silica gel Minimize the time the product is on the silica gel column. Consider using a different purification method like recrystallization or preparative HPLC if the product is unstable on silica.Some fluorinated compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution at the 4-Position

This protocol provides a starting point for the selective substitution of the 4-fluoro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a stirred solution of the amine nucleophile (1.1 eq) in anhydrous ACN under a nitrogen atmosphere at 0 °C, add DIPEA (1.5 eq).

  • Slowly add a solution of this compound (1.0 eq) in anhydrous ACN.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways

Decomposition Pathways

cluster_0 Decomposition/Side Reactions A This compound C 5-Chloro-2-fluoro-4-hydroxypyrimidine A->C at C4 E Disubstituted Product A->E at C2 and C4 B Hydrolysis (H2O, acid/base) D Excess Nucleophile (NuH)

Caption: Potential decomposition and side-reaction pathways.

Troubleshooting Workflow

A Reaction Issue Identified (e.g., Low Yield, Impurities) B Analyze Reaction Parameters A->B C Temperature Control B->C D Solvent/Base Choice B->D E Reaction Time B->E F Workup Conditions B->F G Implement Changes C->G D->G E->G F->G H Monitor and Analyze G->H H->B Re-evaluate I Successful Reaction H->I

Caption: A general workflow for troubleshooting reactions.

References

Troubleshooting guide for nucleophilic substitution on 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for nucleophilic aromatic substitution (SNAr) on 5-Chloro-2,4-difluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. Here, we address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and field-proven strategies.

Core Principles: Understanding Reactivity and Regioselectivity

This compound is a π-deficient heterocycle, making it highly susceptible to nucleophilic attack.[1][2] The reactivity of its halogen substituents is not uniform. The fluorine atoms at the C2 and C4 positions are significantly activated by the electron-withdrawing effects of the two ring nitrogens, making them excellent leaving groups for SNAr reactions.[3] In contrast, the chlorine atom at the C5 position is substantially less reactive towards nucleophilic displacement.[4]

The primary challenge and key to synthetic success lies in controlling the regioselectivity of the substitution. For most nucleophiles, the reaction overwhelmingly favors substitution at the C4 position over the C2 position. This preference is dictated by the superior electronic stabilization of the intermediate formed during the reaction.[5][6] Attack at the C4-position (para to one nitrogen and ortho to the other) allows the negative charge of the Meisenheimer complex to be delocalized over both ring nitrogens, creating a more stable intermediate compared to attack at the C2 position, where delocalization is less effective.[5]

SNAr_Mechanism cluster_c4 C4 Attack (Favored Pathway) cluster_c2 C2 Attack (Minor Pathway) Start This compound + Nu- Meisenheimer4 Meisenheimer Intermediate (Charge delocalized over N1 and N3) Start->Meisenheimer4 Attack at C4 Meisenheimer2 Meisenheimer Intermediate (Less stable) Start->Meisenheimer2 Attack at C2 Product4 4-Substituted Product Meisenheimer4->Product4 -F⁻ Product2 2-Substituted Product Meisenheimer2->Product2 -F⁻

Caption: Competing SNAr pathways on this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's wrong?

A: Low conversion is a common issue that can typically be traced back to insufficient reaction activation. Several factors could be at play:

  • Probable Cause 1: Suboptimal Reaction Conditions. The reaction may lack the necessary energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. If the reaction is being run at room temperature, consider heating to 40-60 °C. For less reactive nucleophiles, refluxing in a suitable solvent like acetonitrile or THF may be necessary.[3] Extend the reaction time and monitor progress carefully.

  • Probable Cause 2: Insufficient Basicity. For nucleophiles like amines or alcohols, a base is often required to either deprotonate the nucleophile or act as an acid scavenger. An inadequate base will stall the reaction.

    • Solution: Ensure your base is non-nucleophilic to avoid competition with your primary nucleophile.[7] Sterically hindered amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[8] For weakly acidic nucleophiles, a stronger base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) may be required to generate the nucleophile in situ.

  • Probable Cause 3: Reagent Purity. Impurities in your starting material, nucleophile, or solvent (especially water) can inhibit the reaction.[9][10]

    • Solution: Use reagents from a reliable source. Ensure your nucleophile is pure and that all solvents are anhydrous.[7]

Q2: I'm getting a mixture of C2 and C4 substituted isomers. How can I improve selectivity for the C4 position?

A: While C4 substitution is electronically favored, kinetic and steric factors can lead to the formation of the C2 isomer.

  • Probable Cause 1: Steric Hindrance. As the steric bulk of the incoming nucleophile increases, the attack at the C4 position, which is flanked by the C5-chloro group, can become disfavored, leading to an increased proportion of the C2-substituted product.[11]

    • Solution: If your synthesis allows, consider using a less sterically demanding nucleophile. Alternatively, lowering the reaction temperature can often enhance selectivity, as the reaction will favor the lower-energy transition state of the electronically preferred C4 attack.

  • Probable Cause 2: Solvent Effects. The solvent plays a crucial role in stabilizing the transition state and can influence the regiochemical outcome.[12][13]

    • Solution: Screen a panel of anhydrous polar aprotic solvents. Commonly used solvents include THF, DMF, acetonitrile, and NMP.[8][14] The optimal solvent can be highly substrate-dependent.

Q3: My mass spec shows a product with a mass corresponding to the addition of two nucleophile molecules. How do I prevent this di-substitution?

A: The formation of di-substituted products occurs when the initial mono-substituted product reacts further with the nucleophile. The remaining fluorine atom (usually at the C2 position) is still activated and can be displaced.

  • Probable Cause: Excess Nucleophile and/or Harsh Conditions. Using a large excess of the nucleophile, extended reaction times, or high temperatures will drive the reaction towards di-substitution.[7][15]

    • Solution 1: Stoichiometric Control. This is the most critical parameter. Reduce the amount of nucleophile to 1.0-1.1 equivalents relative to the pyrimidine. This ensures there is not a large excess available to react a second time.

    • Solution 2: Slow Addition. Add the nucleophile solution dropwise to the solution of this compound over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the nucleophile, favoring the initial mono-substitution.[7]

    • Solution 3: Careful Monitoring. Follow the reaction's progress by TLC or LC-MS. Quench the reaction as soon as the starting material has been consumed to prevent the subsequent reaction from occurring.

Q4: I'm observing a significant byproduct with a mass corresponding to the replacement of a fluorine with a hydroxyl group. What is it and how do I stop it?

A: This byproduct is a hydroxypyrimidine, resulting from the hydrolysis of your starting material or product. This is a clear indication of water contamination in your reaction.[7]

  • Probable Cause: Presence of Water. Water can act as a nucleophile, especially at elevated temperatures, leading to this common side reaction.

    • Solution: Implement Rigorous Anhydrous Techniques.

      • Dry Glassware: Oven-dry all glassware (≥120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas.

      • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using an appropriate drying system (e.g., molecular sieves, solvent still).

      • Inert Atmosphere: Conduct the entire experiment under an inert atmosphere of dry nitrogen or argon.[7] This prevents atmospheric moisture from entering the reaction.

      • Dry Reagents: Ensure your nucleophile and any bases used are anhydrous.

Troubleshooting_Workflow Problem Unsatisfactory Result (e.g., Low Yield, Poor Selectivity) Check_Purity 1. Check Reagent Purity and Integrity Problem->Check_Purity Isolate & Analyze Crude Mixture Purity_OK Purity_OK Check_Purity->Purity_OK Purity Confirmed Replace_Reagents Use Purified/ New Reagents Check_Purity->Replace_Reagents Impurity Detected Screen_Conditions 2. Optimize Reaction Conditions Purity_OK->Screen_Conditions Systematically Vary Parameters Temp Temperature (e.g., -10 °C to 80 °C) Screen_Conditions->Temp Solvent Solvent (THF, MeCN, DMF) Screen_Conditions->Solvent Base Base (DIPEA, K₂CO₃, NaH) Screen_Conditions->Base Stoich Stoichiometry (1.0-1.2 eq Nu-) Screen_Conditions->Stoich Success 3. Desired Outcome Achieved Temp->Success Solvent->Success Base->Success Stoich->Success

Caption: A logical workflow for troubleshooting common SNAr issues.

Frequently Asked Questions (FAQs)

Q: What is the general order of reactivity for the halogen atoms on this compound? A: The generally accepted order of reactivity for nucleophilic aromatic substitution is C4-F > C2-F >> C5-Cl. The fluorine at C4 is the most activated position, followed closely by the fluorine at C2. The chlorine at C5 is significantly less reactive and will typically not be displaced under conditions used to substitute the fluorines.

Q: What are the recommended solvents for this reaction? A: Polar aprotic solvents are highly recommended as they can solvate the charged Meisenheimer intermediate and generally do not participate in the reaction.[8] Excellent first choices include tetrahydrofuran (THF), acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice can impact reaction rate and selectivity, so screening may be necessary.[12]

Q: Which bases are suitable when reacting with N-H or O-H nucleophiles? A: The choice of base is critical. It should be strong enough to deprotonate the nucleophile (or scavenge the resulting H-F) but should not be nucleophilic itself. For amine nucleophiles, tertiary amines like triethylamine (TEA) or the bulkier diisopropylethylamine (DIPEA) are standard. For alcohols or other weakly acidic nucleophiles, inorganic bases like potassium carbonate (K₂CO₃) or a strong, non-nucleophilic hydride base like sodium hydride (NaH) are often used.[7]

Q: How does the nature of the nucleophile (e.g., Nitrogen vs. Oxygen vs. Sulfur) affect the reaction? A: The reactivity and optimal conditions can vary significantly.

  • N-nucleophiles (Amines): Generally react well. Often require a base like DIPEA and may need mild heating.

  • O-nucleophiles (Alcohols/Phenols): Typically require deprotonation with a strong base (e.g., NaH, K₂CO₃) to form the more potent alkoxide/phenoxide nucleophile.

  • S-nucleophiles (Thiols): Are often very potent nucleophiles and can react readily, sometimes even at low temperatures and without a strong base, though a mild base is often used to form the thiolate. Care must be taken to avoid di-substitution due to their high reactivity.

Protocols

Protocol 1: General Procedure for Regioselective C4-Amination

This protocol describes a general method for the selective substitution at the C4 position using a primary or secondary amine.

Materials:

  • This compound

  • Amine nucleophile (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere, add this compound (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous acetonitrile (to make a ~0.1-0.2 M solution) and stir until the starting material is fully dissolved.

  • Base Addition: Add DIPEA (1.5 eq.) to the stirred solution.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq.) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous acetonitrile.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress every 30-60 minutes by TLC or LC-MS. If no significant progress is observed after 2-4 hours, gently heat the mixture to 40-50 °C.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired 4-amino-5-chloro-2-fluoropyrimidine product.

Protocol 2: Troubleshooting Summary Table

This table provides a quick reference for diagnosing and solving common problems.

Problem Observed Probable Cause(s) Recommended Solutions
Low Conversion Insufficient temperature; Weak base; Impure reagents.Increase temperature; Use a stronger, non-nucleophilic base (e.g., K₂CO₃); Ensure all reagents and solvents are pure and anhydrous.[7]
Poor C4/C2 Selectivity Steric hindrance from a bulky nucleophile; Suboptimal solvent.Use a smaller nucleophile if possible; Lower the reaction temperature; Screen different polar aprotic solvents (THF, DMF, etc.).[11]
Di-substitution Product Excess nucleophile; High temperature or long reaction time.Use 1.0-1.1 eq. of nucleophile; Add nucleophile slowly via syringe pump; Monitor reaction closely and quench upon completion.[7]
Hydrolysis Byproduct Water contamination in the reaction.Use oven-dried glassware; Use anhydrous solvents; Run the reaction under a dry N₂ or Ar atmosphere.[7]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-chloro-2,4-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this challenging substrate. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions, all grounded in established chemical principles and field-proven insights.

I. Understanding the Substrate: The Challenges of this compound

This compound is an electron-deficient heteroaryl chloride. This electronic nature presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The C-Cl bond at the 5-position is generally less reactive than C-Br or C-I bonds, often requiring more robust catalytic systems to facilitate the rate-determining oxidative addition step.[1] Furthermore, the presence of nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[2][3][4]

The fluorine atoms at the 2- and 4-positions, while generally unreactive in cross-coupling, significantly influence the electronic properties of the ring, making the C4 and C2 positions more electron-deficient than the C5 position.[1] This can impact catalyst selection and reaction outcomes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

This is a frequent challenge when working with less reactive aryl chlorides.

Possible Causes & Solutions:

  • Incorrect Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for activating the C-Cl bond.[4]

    • Explanation: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[2][5] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[2]

    • Recommendation: Screen a panel of bulky, electron-rich ligands. A good starting point is often XPhos or SPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex like Pd₂(dba)₃.[4]

  • Catalyst Deactivation: The pyrimidine nitrogen atoms can poison the catalyst.[2][4]

    • Explanation: The lone pairs on the nitrogen atoms can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2]

    • Recommendation: Using bulky ligands can sterically hinder this coordination.[2] Additionally, ensuring an inert atmosphere is crucial as oxygen can oxidize the active Pd(0) catalyst.[2]

  • Inappropriate Base or Poor Solubility: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[6][7][8][9]

    • Explanation: For Suzuki couplings, the base activates the boronic acid.[8] Stronger, non-nucleophilic bases are often required. Poor solubility of an inorganic base can also hinder the reaction.[10]

    • Recommendation: For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃.[4] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOtBu) is common.[4][10] If solubility is an issue, consider a solvent system that can dissolve the base, or use a phase-transfer catalyst.[4]

  • Sub-optimal Reaction Temperature: The temperature needs to be high enough for oxidative addition but not so high as to cause decomposition.[4]

    • Recommendation: A temperature screen from 80 °C to 120 °C is advisable.[4] Microwave heating can sometimes offer improved results with shorter reaction times.[4][11]

Troubleshooting Workflow for Low Conversion

Start Low or No Conversion Catalyst Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Start->Catalyst Base Optimize Base (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu for Buchwald-Hartwig) Catalyst->Base If still low Temp Screen Reaction Temperature (80-120 °C) Base->Temp If still low Atmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents) Temp->Atmosphere If still low End Improved Conversion Atmosphere->End

Caption: A stepwise approach to troubleshooting low conversion.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Products & Solutions:

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This leads to the formation of a biaryl product derived from the boronic acid.

    • Cause: Often promoted by the presence of oxygen.[3]

    • Solution: Rigorous degassing of the solvent and maintaining a strict inert atmosphere are critical.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ may sometimes reduce homocoupling.[3]

  • Protodehalogenation (Loss of Chlorine): The chlorine atom is replaced by a hydrogen atom.

    • Cause: Can occur via various pathways, including those involving palladium-hydride intermediates.

    • Solution: The choice of a bulky, electron-rich ligand can favor the desired reductive elimination over side reactions.[12]

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic attack, especially by strong bases or nucleophilic coupling partners (e.g., amines).[12]

    • Solution: If SNAr is suspected, consider using a weaker, non-nucleophilic base. Milder reaction conditions (e.g., lower temperature) may also help.[12]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign of catalyst deactivation.

Causes & Prevention:

  • Ligand Instability or Inappropriateness: The ligand may be degrading, or it may not be effectively stabilizing the Pd(0) intermediate.[3]

    • Prevention: Use robust, bulky, electron-rich phosphine ligands or NHCs.[2] These create a sterically hindered environment around the palladium, preventing aggregation into inactive palladium black.[2]

  • High Temperatures: Can accelerate catalyst decomposition.[2][3]

    • Prevention: Run the reaction at the lowest effective temperature.[2][3]

  • Presence of Oxygen: Oxidizes the active Pd(0) catalyst.[2]

    • Prevention: Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[2]

III. Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with this compound?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partner. However, a general guideline is to use a system known to be effective for aryl chlorides. This typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][4][5] Pre-formed catalysts, such as palladacycles, can also be highly effective and offer improved stability and reproducibility.[13][14]

Q2: What are good starting conditions for a Suzuki-Miyaura coupling with this substrate?

A2: A robust set of initial conditions to screen would be:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%).[4]

  • Base: K₃PO₄ (2-3 equivalents).[4]

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Temperature: 100 °C.[4]

  • Atmosphere: Inert (Argon or Nitrogen).[4]

Catalyst System Selection Logic

Substrate This compound (Electron-Deficient Aryl Chloride) Problem Slow Oxidative Addition Catalyst Deactivation Risk Substrate->Problem Solution Use Bulky, Electron-Rich Ligand Problem->Solution Ligands Examples: XPhos, SPhos, RuPhos, NHCs Solution->Ligands PdSource Pd Precursor: Pd(OAc)2, Pd2(dba)3, or Palladacycle Solution->PdSource

Caption: Logic for selecting an appropriate catalyst system.

Q3: How does the reactivity of the 5-chloro position compare to other positions on a dihalopyrimidine?

A3: The general order of reactivity for halogens on the pyrimidine ring in palladium-catalyzed cross-couplings is C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and therefore most susceptible to oxidative addition.[1] The C5 position is the least reactive.[1] This inherent reactivity trend underscores the need for a highly active catalyst system when targeting the 5-position.

Q4: Can I use Buchwald-Hartwig amination with this compound? What are the key considerations?

A4: Yes, Buchwald-Hartwig amination is a viable method. Key considerations are similar to other cross-couplings with this substrate:

  • Catalyst System: Bulky, electron-rich ligands are essential. Systems like Pd(OAc)₂/XPhos or preformed palladacycles are good starting points.[15]

  • Base Selection: A strong, non-nucleophilic base is typically required, with sodium tert-butoxide (NaOtBu) being a common choice.[4][10] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be necessary.[10]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are commonly used.[10] It is crucial to avoid solvents like acetonitrile or pyridine, which can inhibit the catalyst.[10]

Q5: I'm observing significant decomposition of my boronic acid. What can I do?

A5: Protodeborylation (hydrolysis of the boronic acid) can be a significant side reaction, especially at elevated temperatures and with certain boronic acids (e.g., some heteroarylboronic acids).

  • Solutions:

    • Use milder reaction conditions (lower temperature, weaker base) if possible.[5]

    • Switch to a more stable boronic acid derivative, such as a boronate ester (e.g., pinacol boronate, MIDA boronate) or a trifluoroborate salt.[8][16] These are often more robust under reaction conditions and release the boronic acid in situ.

IV. Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and must be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][2]

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%). Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, GC-MS, or TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Summary of Recommended Starting Conditions for Suzuki Coupling

ParameterRecommended ConditionRationale
Pd Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) sources.
Ligand XPhos or SPhosBulky, electron-rich ligand to promote oxidative addition.[2]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic base effective for Suzuki couplings.[4]
Solvent 1,4-Dioxane / H₂O (4:1)Good balance of solubility for organic and inorganic reagents.[4]
Temperature 80-110 °CBalances reaction rate and potential for degradation.[4]
Atmosphere Inert (Ar or N₂)Prevents oxidation of the active Pd(0) catalyst.[2]

V. References

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. 6

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. 7

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem. 2

  • optimizing base and solvent for Buchwald-Hartwig amination. Benchchem. 10

  • Suzuki Coupling. Organic Chemistry Portal. 8

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. 9

  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem. 3

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. 15

  • Refining the reaction conditions for coupling of 2-fluoropyridine precursors. Benchchem. 12

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. 1

  • How to approach choosing reaction conditions for Suzuki? Reddit. 5

  • Diagnosing issues with a failed Suzuki coupling? Reddit. 16

  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem. 4

  • Struggling with Suzuki Reaction. Reddit. 14

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. 11

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 13

References

Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) for the scaled-up synthesis of 5-Chloro-2,4-difluoropyrimidine. As a key intermediate in the pharmaceutical and agrochemical industries, robust and reproducible synthesis of this compound is critical.[1] This guide is structured to provide in-depth technical assistance, moving from common procedural challenges to broader theoretical questions.

I. Overview of the Core Synthetic Strategy

The industrial synthesis of this compound often commences from 5-chlorouracil.[2][3] A common and scalable approach involves a two-step process: chlorination followed by fluorination. The initial step is the conversion of 5-chlorouracil to 2,4,5-trichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base catalyst.[4][5] The subsequent fluorination of 2,4,5-trichloropyrimidine to yield this compound can be achieved using a variety of fluorinating agents, such as potassium fluoride (KF) in an appropriate solvent.

II. Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

A. Chlorination Stage: 5-Chlorouracil to 2,4,5-Trichloropyrimidine

Question 1: My chlorination reaction is sluggish and gives a low yield of 2,4,5-trichloropyrimidine. What are the potential causes and how can I improve it?

Answer:

A sluggish chlorination reaction can be attributed to several factors, primarily related to reagent purity, reaction temperature, and catalyst efficiency.

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water, and any moisture in the starting materials or reaction vessel will consume the reagent and reduce its effectiveness.[6][7][8][9] Ensure that 5-chlorouracil is thoroughly dried and that all glassware and solvents are anhydrous.

  • Insufficient Temperature: The conversion of the hydroxyl groups of the tautomeric form of 5-chlorouracil to chlorides requires a significant activation energy. If the reaction temperature is too low, the reaction rate will be slow. A typical temperature range for this reaction is 100-110°C.[4]

  • Ineffective Catalyst: While the reaction can proceed without a catalyst, the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can significantly accelerate the reaction rate.[4] If you are using a catalyst and the reaction is still slow, consider increasing the catalyst loading or using a more effective one.

  • Poor Mixing: In a large-scale reaction, inefficient stirring can lead to localized temperature gradients and poor mass transfer, resulting in an incomplete reaction. Ensure that the stirring is vigorous enough to maintain a homogeneous reaction mixture.

Question 2: I am observing the formation of a significant amount of dark, tarry byproducts during the chlorination reaction. What is causing this and how can I prevent it?

Answer:

The formation of dark, tarry byproducts is often a sign of decomposition or polymerization, which can be caused by excessive temperatures or prolonged reaction times.

  • Overheating: While a high temperature is necessary for the reaction to proceed, exceeding the optimal temperature range can lead to the decomposition of the starting material and product. Careful temperature control is crucial. Utilize a well-calibrated temperature probe and a reliable heating mantle or oil bath.

  • Extended Reaction Time: Keeping the reaction at a high temperature for an extended period can also promote the formation of byproducts. Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and quench the reaction as soon as the starting material is consumed.

  • Excess Catalyst: While a catalyst can improve the reaction rate, an excessive amount can lead to side reactions and polymerization. Use the recommended catalyst loading and perform optimization studies to find the optimal concentration for your specific scale.

B. Fluorination Stage: 2,4,5-Trichloropyrimidine to this compound

Question 3: My fluorination reaction is incomplete, and I am left with a mixture of mono- and di-fluorinated products. How can I drive the reaction to completion?

Answer:

Incomplete fluorination is a common issue and can be addressed by optimizing several reaction parameters.

  • Fluorinating Agent Activity: The reactivity of potassium fluoride (KF) is highly dependent on its particle size and surface area. Use spray-dried KF or mill the KF before use to increase its surface area and reactivity. Additionally, ensure the KF is anhydrous, as any moisture will reduce its effectiveness.

  • Solvent Choice: The choice of solvent is critical for the success of the fluorination reaction. A high-boiling, polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), is typically used to facilitate the dissolution of KF and promote the nucleophilic substitution reaction.[10]

  • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can significantly improve the rate and efficiency of the fluorination reaction by facilitating the transfer of the fluoride ion from the solid phase to the organic phase.

  • Reaction Temperature and Time: Fluorination reactions often require elevated temperatures to proceed at a reasonable rate. A typical temperature range is 140-190°C.[10] The reaction time should be optimized by monitoring the disappearance of the starting material and the formation of the desired product.

Question 4: I am observing the formation of undesired isomers during the fluorination step. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers is a potential issue due to the presence of multiple chlorine atoms on the pyrimidine ring. The regioselectivity of the fluorination can be influenced by several factors.

  • Reaction Temperature: The temperature can affect the regioselectivity of the reaction. Lowering the temperature may favor the formation of the desired isomer, although it may also decrease the reaction rate.

  • Fluorinating Agent: The choice of fluorinating agent can also influence the regioselectivity. While KF is commonly used, other fluorinating agents, such as cesium fluoride (CsF), may offer higher selectivity in some cases.[10]

  • Solvent Effects: The solvent can play a role in the regioselectivity of the reaction by solvating the intermediates and transition states differently. Experimenting with different solvents or solvent mixtures may help to improve the selectivity.

III. Frequently Asked Questions (FAQs)

1. What is the mechanism of the chlorination of 5-chlorouracil with phosphorus oxychloride?

The chlorination of the keto-enol tautomers of 5-chlorouracil with POCl₃ proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by the nucleophilic attack of a chloride ion on the carbon atom of the C-O-P bond, resulting in the formation of the C-Cl bond and the elimination of a phosphate byproduct.

2. What are the key safety precautions to consider when working with phosphorus oxychloride (POCl₃) at scale?

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[6][7][8][9] When handling POCl₃ at scale, it is imperative to:

  • Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7][8]

  • Ensure that all equipment is dry and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[7]

  • Have an appropriate quenching agent, such as a solution of sodium bicarbonate, readily available in case of a spill.[9]

  • Be aware of the potential for a delayed and vigorous reaction when quenching the reaction mixture with water or alcohol. The quench should be performed slowly and with adequate cooling.

3. What analytical techniques are recommended for monitoring the progress of the synthesis and ensuring the purity of the final product?

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and identifying the presence of starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique that can be used to determine the purity of the product and to quantify the levels of any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities in the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the final product and to identify any isomeric impurities.

4. How can I effectively purify this compound at a large scale?

Purification of this compound at a large scale is typically achieved through distillation or recrystallization.

  • Distillation: Fractional distillation under reduced pressure can be an effective method for separating the product from lower- and higher-boiling impurities.

  • Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product. The choice of solvent will depend on the solubility of the product and the impurities.

IV. Quantitative Data and Visualizations

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterChlorination StageFluorination Stage
Starting Material 5-Chlorouracil2,4,5-Trichloropyrimidine
Reagent Phosphorus oxychloride (POCl₃)Potassium fluoride (KF)
Catalyst N,N-DimethylanilinePhase-transfer catalyst (e.g., 18-crown-6)
Solvent None (neat) or high-boiling inert solventSulfolane
Temperature 100-110°C140-190°C
Reaction Time 4-8 hours6-12 hours
Typical Yield 80-90%70-85%

Diagram 1: Synthetic Workflow for this compound

G A 5-Chlorouracil B 2,4,5-Trichloropyrimidine A->B  POCl3, Catalyst  100-110°C C This compound B->C  KF, Sulfolane  140-190°C

Caption: A simplified workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Fluorination

G start Low Yield in Fluorination q1 Is the KF anhydrous and of high reactivity? start->q1 a1_no No q1->a1_no a2_yes Yes q1->a2_yes a1_yes Yes s1 Dry KF under vacuum or use spray-dried KF. a1_no->s1 q2 Is the solvent appropriate and anhydrous? s1->q2 a2_no No q2->a2_no a3_yes Yes q2->a3_yes a2_yes->q2 s2 Use high-purity, anhydrous sulfolane or DMSO. a2_no->s2 q3 Is a phase-transfer catalyst being used? s2->q3 a3_no No q3->a3_no a4_yes Yes q3->a4_yes a3_yes->q3 s3 Add a phase-transfer catalyst (e.g., 18-crown-6). a3_no->s3 q4 Are the reaction temperature and time optimized? s3->q4 a4_no No q4->a4_no end Yield Improved q4->end a4_yes->q4 s4 Increase temperature and/or extend reaction time. a4_no->s4 s4->end

Caption: A decision tree for troubleshooting low yields in the fluorination step.

V. References

  • Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT. Retrieved from --INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). Safety Data Sheet: Phosphorus oxychloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Phosphorus oxychloride. Retrieved from --INVALID-LINK--

  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of Research in Pharmaceutical and Nano Sciences, 2(5), 633-637.

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Bayer AG. (1987). U.S. Patent No. 4,703,121. Washington, DC: U.S. Patent and Trademark Office.

  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 5-Chloro-2,4-difluoropyridine. Retrieved from --INVALID-LINK--

  • CN106008329A. (2016). Preparation method of 5-chloro-2,3-difluoropyridine. Google Patents.

  • PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from --INVALID-LINK--

  • Rossi, R. A., & Bardagí, B. K. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Organic Preparations and Procedures International, 41(5), 393–425.

  • PubChem. (n.d.). 2,5-Difluoro-4-chloropyrimidine. Retrieved from --INVALID-LINK--

  • PCR, Inc. (1981). U.S. Patent No. 4,299,961. Washington, DC: U.S. Patent and Trademark Office.

  • PubChem. (n.d.). 5-Chlorouracil. Retrieved from --INVALID-LINK--

  • Stadler, A., & Kappe, C. O. (2001). Automated Generation of a Dihydropyrimidine Library Using Sequential Microwave-Assisted Synthesis. Journal of Combinatorial Chemistry, 3(6), 624–630.

  • BenchChem. (2025). Synthetic Pathways for Novel 5-Chlorouracil Derivatives: An In-depth Technical Guide.

  • Beecham Group PLC. (1982). EP Patent No. 0049144. European Patent Office.

  • CN113912550A. (2022). Method for preparing 2,4,5-trichloropyrimidine. Google Patents.

  • Sigma-Aldrich. (n.d.). 2,4-Difluoropyrimidine. Retrieved from --INVALID-LINK--

  • Hanmi Science Co., Ltd. (2012). EP Patent No. 2531499. European Patent Office.

References

Impact of reaction temperature on 5-Chloro-2,4-difluoropyrimidine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2,4-difluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focusing on a critical, yet often overlooked, parameter: reaction temperature . Understanding and controlling temperature is paramount to achieving desired outcomes in terms of reaction rate, regioselectivity, and impurity profiles during nucleophilic aromatic substitution (SNAr) reactions.

The Critical Role of Temperature in SNAr Reactions

This compound possesses three halogenated positions susceptible to nucleophilic attack. The two fluorine atoms at the C2 and C4 positions are highly activated by the electron-withdrawing nature of the pyrimidine ring nitrogens, making them excellent leaving groups in SNAr reactions. The chlorine at C5 is significantly less reactive towards SNAr. The primary challenge and opportunity lie in selectively substituting one of the fluorine atoms.

Temperature directly influences the kinetics of these substitution reactions. As a general principle, increasing temperature increases the reaction rate. However, this acceleration is not always uniform for all possible reaction pathways. Elevated temperatures can lead to a loss of selectivity, the formation of undesired di-substituted byproducts, and potentially decomposition.[1] This guide will help you navigate these temperature-dependent challenges.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during SNAr reactions with this compound, with a focus on temperature as the root cause and solution.

Problem Encountered Potential Cause(s) Related to Temperature Recommended Actions & Troubleshooting Steps
1. No or Very Slow Reaction Low Reaction Temperature: The activation energy for the SNAr reaction has not been overcome, especially with less reactive nucleophiles.[1]Action: Gradually increase the reaction temperature in 10-20°C increments, monitoring progress by TLC or LC-MS. For many common nucleophiles (e.g., primary/secondary amines, thiols), reactions that are sluggish at 0°C may proceed efficiently at room temperature or with gentle heating (e.g., 40-50°C).[1] Causality: Increasing thermal energy provides more molecules with sufficient energy to overcome the activation barrier of the rate-determining step (formation of the Meisenheimer complex).
2. Formation of Di-substituted Byproduct High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the activation barrier for the second substitution, reducing selectivity for the mono-substituted product.[1] This is especially true if an excess of the nucleophile is used.Action: Maintain a low reaction temperature, particularly during the addition of the nucleophile (e.g., 0-10°C).[1] If the reaction is too slow at this temperature, consider a staged approach: add the nucleophile at a low temperature, then slowly warm the reaction to a moderate temperature (e.g., room temperature) to drive the reaction to completion. Causality: The first substitution is generally faster than the second. By keeping the temperature low, you favor the kinetically preferred mono-substitution pathway.
3. Poor Regioselectivity (Mixture of C2 and C4 isomers) Thermodynamic vs. Kinetic Control: The C4 position is generally more electronically activated, making it the kinetic site of attack. However, at higher temperatures, the reaction may become reversible, allowing for equilibration to the more thermodynamically stable isomer, or the kinetic barrier to attack the C2 position might be overcome.[2][3] Steric hindrance from the C5-chloro group can also direct bulkier nucleophiles towards the C2 position.[4]Action: To favor substitution at the more activated C4 position (the typical kinetic product), run the reaction at the lowest feasible temperature (e.g., -20°C to 0°C). If C2 substitution is desired, a higher temperature might be necessary, but this often leads to mixtures. Screening different solvents can also influence regioselectivity.[5] Causality: Low temperatures favor the pathway with the lowest activation energy (kinetic control), which is typically attack at C4.[6][7] Higher temperatures can allow the system to reach equilibrium, favoring the most stable product (thermodynamic control), which may differ.[2][3][8]
4. Substrate or Product Decomposition Excessive Heat: Pyrimidine rings, especially when highly functionalized, can be thermally labile. High temperatures can lead to decomposition, often indicated by the reaction mixture turning dark. Certain solvents like DMSO can also decompose violently at high temperatures, especially in the presence of bases.[9]Action: Do not exceed a moderate temperature (e.g., 80°C) unless literature precedents for the specific nucleophile suggest it is safe. If decomposition is observed, immediately lower the temperature. Consider using a solvent with a lower boiling point to act as a temperature ceiling or switching to a more robust solvent system. Causality: Thermal decomposition pathways become accessible at higher temperatures, leading to irreversible degradation of the desired materials.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I start my reaction with an amine nucleophile?

A1: A good starting point for reactions with common primary or secondary amines is 0°C.[10] Dissolve the this compound in a suitable aprotic solvent (e.g., THF, Acetonitrile), cool the solution to 0°C, and then slowly add the amine, often in the presence of a non-nucleophilic base like DIPEA to scavenge the HF generated.[10] Monitor the reaction by TLC/LC-MS. If no reaction is observed after 1-2 hours, allow the mixture to slowly warm to room temperature. Gentle heating (40-50°C) may be required for less nucleophilic amines.[1]

Q2: I am seeing two product spots on my TLC plate that seem to be isomers. How can temperature help me favor one over the other?

A2: This is likely a regioselectivity issue, with substitution occurring at both the C2 and C4 positions. The C4 position is generally the more reactive site due to greater electronic activation (para to one nitrogen and ortho to the other).[6][7] To favor the C4-substituted product, you should run the reaction under kinetic control, which means using the lowest temperature that allows the reaction to proceed at a reasonable rate.[2][3] Try running the reaction at 0°C or even -20°C. Conversely, if the minor spot is the desired product, cautiously increasing the temperature might improve its yield, but you will likely still get a mixture.

Q3: Why is my reaction rate dropping off before all the starting material is consumed, even at elevated temperatures?

A3: This could be due to several factors. One possibility is that the HF generated during the reaction is protonating your nucleophile, rendering it inactive. Ensure you are using a sufficient amount of base (at least one equivalent, often 1.5-2.0 equivalents are used) to neutralize the acid. Another possibility is reagent decomposition at the elevated temperature. Re-evaluate the thermal stability of your nucleophile and the product under the reaction conditions.

Q4: Can I use high temperatures to force a di-substitution reaction?

A4: Yes, higher temperatures, along with a molar excess (2.2 equivalents or more) of a strong nucleophile, will favor di-substitution. However, the reaction will be stepwise. The first substitution will occur at a lower temperature than the second. To achieve di-substitution, you will typically need to run the reaction at an elevated temperature (e.g., 50-100°C, depending on the nucleophile) for an extended period after the mono-substitution is complete. Be aware that forcing conditions can lead to side products and decomposition.[1]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Kinetically Controlled Mono-Amination (Favoring C4-Substitution)

This protocol is designed to maximize selectivity for the mono-substituted product at the C4 position.

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile or THF (approx. 0.2-0.5 M concentration).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.05 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent.

  • Controlled Addition: Add the amine/base solution dropwise to the cooled pyrimidine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0-5°C, monitoring its progress by TLC or LC-MS every hour. If the reaction is slow, allow it to warm to room temperature after the initial low-temperature phase.

  • Work-up: Once the starting material is consumed, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Logical Workflow for Temperature Optimization

The following diagram outlines a decision-making process for optimizing reaction temperature.

G cluster_0 Reaction Outcome cluster_1 Troubleshooting Actions start Start Reaction at 0°C (1.05 eq. Nucleophile) monitor Monitor by TLC/LC-MS after 2h start->monitor no_rxn No or Slow Reaction? monitor->no_rxn Check complete Clean Conversion to Mono-Product monitor->complete Check mixture Mixture of Isomers or Di-substitution? monitor->mixture Check increase_temp Slowly warm to RT, then gently heat (max 50°C) and re-monitor no_rxn->increase_temp Yes stop_rxn Proceed to Work-up complete->stop_rxn Yes decrease_temp Re-run at lower temp (-20°C) and/or add nucleophile slower mixture->decrease_temp Yes increase_temp->monitor Re-evaluate decrease_temp->monitor Re-evaluate

Caption: A troubleshooting workflow for temperature optimization in SNAr reactions.

Reaction Mechanism and Temperature Influence

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Temperature affects the rate of formation of this complex.

Caption: The SNAr mechanism and the influence of temperature on the rate-determining step.

References

Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Pyrimidines: A Comparative Reactivity Analysis of 5-Chloro-2,4-difluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the pyrimidine scaffold is a foundational element of modern medicinal chemistry. Halogenated pyrimidines stand out as exceptionally versatile building blocks, with their reactivity profile dictating the feasibility and efficiency of synthetic routes. This guide provides an in-depth, objective comparison of two highly functionalized pyrimidine cores: 5-Chloro-2,4-difluoropyrimidine and 2,4-dichloro-5-fluoropyrimidine. Our analysis is grounded in fundamental principles of physical organic chemistry and supported by experimental insights to empower chemists in selecting the optimal substrate for their synthetic campaigns.

The Electronic and Steric Landscape: Unpacking the "Why"

The reactivity of any halopyrimidine in nucleophilic aromatic substitution (SNAr) is a nuanced interplay of electronic and steric effects. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it towards attack by nucleophiles. The attached halogens further modulate this reactivity.

  • Electronic Activation: Halogens exert a dual electronic influence: a strong, electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). For halogens, the inductive effect dominates, further depleting the pyrimidine ring of electron density and making it more electrophilic. The magnitude of this inductive effect follows the order of electronegativity: F > Cl.[1]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. A more electronegative halogen is better able to stabilize this intermediate, making the corresponding carbon a more favorable site for attack. Consequently, in many SNAr contexts, fluoride is a better leaving group than chloride.[2]

  • Positional Reactivity: The position of the halogen on the pyrimidine ring is paramount. The C4 and C6 positions are generally the most activated towards nucleophilic attack, followed by the C2 position. The C5 position is the least reactive.[3][4][5]

Profile: this compound

This molecule presents two highly activated sites for nucleophilic substitution: the fluorine atoms at the C2 and C4 positions. The chlorine atom at C5 serves two primary roles:

  • Electronic Activation: As an electron-withdrawing group, the C5-chloro substituent further activates the entire ring towards nucleophilic attack.

  • Steric Hindrance: Its position adjacent to the C4 carbon introduces significant steric bulk, which can impede the approach of a nucleophile to this site.[6][7]

The primary reactive competition is between the C2-F and C4-F positions. While C4 is typically the most reactive site, the steric clash with the C5-chloro group can modulate this selectivity. For smaller nucleophiles, attack at C4 is often favored; however, as the steric bulk of the nucleophile increases, the proportion of substitution at the less-hindered C2 position can rise significantly.[7]

Profile: 2,4-dichloro-5-fluoropyrimidine

In this isomer, the leaving groups are the chlorine atoms at the C2 and C4 positions. The fluorine atom at C5 is a powerful, non-displaceable activator.

  • Potent Electronic Activation: Fluorine is the most electronegative element, and its placement at C5 provides a potent inductive pull, strongly activating the adjacent C4 position towards nucleophilic attack.[8][9]

  • High Regioselectivity: The combination of positional activation (C4 being inherently more reactive than C2) and the powerful activating effect of the adjacent C5-fluoro group makes the C4-chloro the overwhelmingly preferred site for the initial nucleophilic substitution.[4][10] The C2 position is significantly less reactive in comparison.

This high degree of regioselectivity makes 2,4-dichloro-5-fluoropyrimidine a highly predictable and reliable building block for introducing a nucleophile specifically at the C4 position.[11][12][13]

Head-to-Head Comparison: Reactivity and Synthetic Utility

The choice between these two reagents hinges on the desired synthetic outcome. The following table summarizes their key characteristics to guide this decision.

FeatureThis compound2,4-dichloro-5-fluoropyrimidine
Structure
CAS Number 25151-07-9[14]2927-71-1[11]
Molecular Weight 150.51 g/mol [14]166.97 g/mol [15]
Primary Leaving Group(s) F (at C2 and C4)Cl (at C4, then C2)
Most Probable Site of First Attack C4 (modulated by nucleophile sterics)C4 (highly selective)[4][10]
Overall Reactivity Generally higher due to F as a leaving group.High, with predictable regioselectivity.
Key Influencing Factor Steric hindrance from C5-Cl can direct substitution to C2.[7]Strong electronic activation from C5-F directs substitution to C4.
Synthetic Advantage Access to substitution at either C2 or C4 by tuning the nucleophile.Highly predictable and regioselective C4 substitution.

Visualizing the Reaction Pathways

Understanding the mechanism of nucleophilic attack is crucial for predicting outcomes and troubleshooting reactions. The following diagrams illustrate the SNAr process for each molecule.

SNAr_5_Chloro_2_4_difluoropyrimidine sub This compound meisenheimer Meisenheimer Complex (C4 Attack) sub->meisenheimer Attack at C4 comp_path Competing attack at C2 (favored by bulky Nu⁻) nu Nu⁻ prod 4-Substituted Product meisenheimer->prod Loss of F⁻ f_minus F⁻

Caption: SNAr mechanism on this compound.

SNAr_2_4_dichloro_5_fluoropyrimidine sub 2,4-dichloro-5-fluoropyrimidine meisenheimer Meisenheimer Complex (Highly Favored) sub->meisenheimer Selective Attack at C4 nu Nu⁻ prod 4-Substituted Product meisenheimer->prod Loss of Cl⁻ cl_minus Cl⁻

Caption: SNAr mechanism on 2,4-dichloro-5-fluoropyrimidine.

Field-Proven Methodologies: Experimental Protocols

The following protocols are representative examples of SNAr reactions, designed to be self-validating and illustrative of the principles discussed.

Protocol 1: Regioselective Amination of 2,4-dichloro-5-fluoropyrimidine

This protocol demonstrates the highly selective displacement of the C4-chloro group.

Objective: To synthesize 2-chloro-5-fluoro-N-methylpyrimidin-4-amine.

Methodology:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (ACN) (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.0-2.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.1 eq, typically as a 40% solution in water or 2M in THF) dropwise. The low temperature helps to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-amino product.

Protocol_Workflow start Define Synthetic Target analyze Analyze Substrate Reactivity (Electronic & Steric Effects) start->analyze select Select Pyrimidine Core (e.g., 2,4-dichloro-5-fluoropyrimidine for C4 selectivity) analyze->select setup Reaction Setup (Inert atmosphere, solvent) select->setup reagents Add Reagents (Base, Nucleophile at 0 °C) setup->reagents monitor Monitor Reaction (TLC, LC-MS) reagents->monitor workup Workup & Purification (Extraction, Chromatography) monitor->workup end Characterize Final Product workup->end

Caption: General workflow for synthetic planning and execution.

Protocol 2: Nucleophilic Substitution on this compound

This protocol illustrates a typical substitution reaction where a mixture of isomers might be expected, depending on the nucleophile.

Objective: To synthesize 5-chloro-2-fluoro-4-methoxypyrimidine.

Methodology:

  • Reactor Setup: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous methanol at 0 °C and stirring until all the sodium has dissolved.

  • Substrate Addition: To the freshly prepared sodium methoxide solution, add a solution of this compound (1.0 eq) in anhydrous methanol dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The use of a small, non-bulky nucleophile like methoxide will preferentially yield the C4-substituted product.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with Dichloromethane or Ethyl Acetate. The combined organic extracts are washed with water, dried over magnesium sulfate, and concentrated. The resulting crude product is purified via silica gel chromatography to isolate the major C4-methoxy isomer from any minor C2-methoxy isomer that may have formed.

Conclusion and Strategic Recommendations

Both this compound and 2,4-dichloro-5-fluoropyrimidine are powerful reagents for the synthesis of complex, biologically active molecules. The optimal choice is dictated entirely by the synthetic strategy.

  • For Unambiguous Regioselectivity: When the synthetic plan requires the clean and predictable introduction of a nucleophile at the C4 position, 2,4-dichloro-5-fluoropyrimidine is the superior choice. The potent activating effect of the C5-fluoro group ensures high fidelity for C4 substitution, simplifying purification and maximizing yield of the desired isomer.

  • For Modulatable Reactivity and Access to C2 Isomers: When the goal is to explore substitution at both the C2 and C4 positions, or when a C2-substituted pyrimidine is the ultimate target, This compound offers greater flexibility. By carefully selecting the nucleophile—exploiting steric hindrance with bulkier reagents—chemists can influence the regiochemical outcome and potentially favor substitution at the C2 position.

By understanding the fundamental principles governing the reactivity of these substrates, researchers can make informed, strategic decisions, accelerating the pace of discovery in drug development and materials science.

References

Comparative Biological Activities of 5-Chloro-2,4-difluoropyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chloro-2,4-difluoropyrimidine scaffold is a privileged synthetic building block in medicinal chemistry, serving as a versatile precursor for a diverse array of biologically active molecules. Its unique electronic properties, stemming from the presence of two fluorine atoms and a chlorine atom on the pyrimidine ring, make it a key intermediate in the development of targeted therapies. This guide provides a comparative analysis of the anticancer, antiviral, and antibacterial activities of various derivatives of this compound, supported by experimental data and detailed protocols to aid researchers in this field.

The Versatility of the this compound Scaffold

This compound and its close analog, 2,4-dichloro-5-fluoropyrimidine, are highly reactive intermediates that allow for sequential and regioselective nucleophilic substitutions at the C2, C4, and C5 positions. This chemical tractability enables the synthesis of large libraries of derivatives with diverse functionalities, leading to compounds with a broad spectrum of biological activities. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the pyrimidine ring, making it a prime target for nucleophilic attack and a valuable starting material for drug discovery.[1]

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Kinases and Cell Proliferation

Derivatives of this compound have shown significant promise as anticancer agents, primarily by acting as inhibitors of various protein kinases that are crucial for cancer cell growth and survival.

A notable example is the development of Polo-like kinase 4 (PLK4) inhibitors. In one study, a series of 5-chloro-2-amino-pyrimidine derivatives were synthesized and evaluated for their PLK4 inhibitory activity. Compound 5f from this series demonstrated exceptional potency with a PLK4 IC50 of 0.8 nM and significant anti-proliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.48 μM.[2] This compound was found to suppress clonogenic survival, induce mitotic arrest, and trigger apoptosis in cancer cells.[2]

Another class of anticancer agents derived from a related scaffold, 2,4-diaminopyrimidine, has also been extensively studied. For instance, compounds 9k and 13f from a series of 2,4-diaminopyrimidine derivatives with triazolopiperazine or 1,4,8-triazaspiro[4.5]decan-3-one scaffolds showed potent antitumor activities against a panel of cancer cell lines, with IC50 values in the low micromolar range.[3] Specifically, compound 9k exhibited IC50 values of 2.14 μM, 3.59 μM, 5.52 μM, and 3.69 μM against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cell lines, respectively.[3]

Table 1: Anticancer Activity of Representative Pyrimidine Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
5f (5-chloro-2-amino-pyrimidine derivative)PLK4 inhibitorMCF-7 (Breast)0.48[2]
9k (2,4-diaminopyrimidine derivative)AntitumorA549 (Lung)2.14[3]
HCT-116 (Colon)3.59[3]
PC-3 (Prostate)5.52[3]
MCF-7 (Breast)3.69[3]
13f (2,4-diaminopyrimidine derivative)AntitumorA549 (Lung)1.98[3]
HCT-116 (Colon)2.78[3]
PC-3 (Prostate)4.27[3]
MCF-7 (Breast)4.01[3]
Antiviral Activity: Nucleoside Analogs and Beyond

The pyrimidine scaffold is a core component of nucleoside analogs, a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides, for example, have demonstrated broad-spectrum antiviral activities.[4] These compounds can be phosphorylated in cells and incorporated into viral RNA or DNA, leading to the termination of chain elongation or the inhibition of viral polymerases.[4]

While specific antiviral data for derivatives directly synthesized from this compound is limited in the searched literature, the foundational role of this scaffold in creating antiviral nucleosides is well-established.[1] The development of antiviral agents often involves the glycosylation of the pyrimidine base, a modification for which this compound is a suitable starting material.

Antibacterial Activity: Targeting Essential Bacterial Processes

Quinazoline derivatives, which can be synthesized from pyrimidine precursors, have shown significant antibacterial activity.[5][6][7][8][9] Structure-activity relationship (SAR) studies of quinazolinone derivatives have revealed that substitutions at various positions of the quinazoline ring, often involving halogen atoms, can enhance their antimicrobial properties.[5]

For instance, a study on 5-fluorouracil-derived benzimidazoles, which share a heterocyclic core, identified compound 5c as a potent antimicrobial agent.[10] This derivative exhibited remarkable activity against Saccharomyces cerevisiae, MRSA, and Bacillus proteus with MIC values of 1, 2, and 4 μg/mL, respectively.[10] The proposed mechanism of action involves intercalation into bacterial DNA.[10]

Another study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues found that compound 6c displayed promising antibacterial activity against both Gram-negative and Gram-positive bacteria with a MIC of 8 µg/mL.[11]

Table 2: Antibacterial Activity of Representative Heterocyclic Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
5c (5-fluorouracil benzimidazole derivative)Saccharomyces cerevisiae1[10]
MRSA2[10]
Bacillus proteus4[10]
6c (oxadiazole-linked aryl derivative)Gram-negative and Gram-positive bacteria8[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.

  • For Anticancer Activity: In the case of PLK4 inhibitors, the SAR study revealed that specific substitutions at the C2 and C4 positions of the pyrimidine ring are crucial for potent inhibitory activity.[2] For the 2,4-diaminopyrimidine series, the nature of the aromatic ring and the terminal aniline on the pyrimidine core significantly influenced their antitumor potency.[3]

  • For Antibacterial Activity: In quinazolinone derivatives, the presence of a halogen atom at positions 6 and 8, and substitutions at positions 2 and 3, have been shown to enhance antimicrobial activity.[5] The lipophilicity of the molecule also plays a critical role in its ability to penetrate bacterial cell membranes.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the evaluation of anticancer, antiviral, and antibacterial activities are provided below.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.

Protocol:

  • Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash the plates with water and then add 0.04% (wt/vol) SRB solution to each well. Incubate at room temperature for 1 hour.

  • Washing: Remove the unbound dye by washing the plates four times with 1% (vol/vol) acetic acid.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Protocol:

  • Cell Monolayer Preparation: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound. Incubate the virus with each dilution of the compound for a specific time (e.g., 1 hour).

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates until plaques are visible in the virus control wells.

  • Staining and Plaque Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a specified duration (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Key Concepts

To visually represent the concepts discussed in this guide, the following diagrams have been created using Graphviz.

Synthetic Versatility of this compound

G This compound This compound Anticancer Derivatives Anticancer Derivatives This compound->Anticancer Derivatives Substitution at C2, C4 Antiviral Derivatives Antiviral Derivatives This compound->Antiviral Derivatives Glycosylation Antibacterial Derivatives Antibacterial Derivatives This compound->Antibacterial Derivatives Ring Transformation

Caption: Synthetic pathways from this compound.

Workflow for Biological Activity Screening

G Synthesized Derivatives Synthesized Derivatives Anticancer Screening Anticancer Screening Synthesized Derivatives->Anticancer Screening Antiviral Screening Antiviral Screening Synthesized Derivatives->Antiviral Screening Antibacterial Screening Antibacterial Screening Synthesized Derivatives->Antibacterial Screening Lead Compound Identification Lead Compound Identification Anticancer Screening->Lead Compound Identification Antiviral Screening->Lead Compound Identification Antibacterial Screening->Lead Compound Identification

Caption: Screening workflow for identifying lead compounds.

Conclusion and Future Directions

This compound derivatives represent a rich source of potential therapeutic agents with a wide range of biological activities. While significant progress has been made in developing potent anticancer agents from this scaffold, particularly kinase inhibitors, the exploration of their antiviral and antibacterial potential remains a promising area for future research. The synthesis of novel derivatives and their comprehensive evaluation against a broad panel of cancer cell lines, viruses, and bacteria will be crucial for identifying new lead compounds. Furthermore, detailed structure-activity relationship studies will guide the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a robust framework for researchers to advance the discovery and development of novel drugs based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2,4-difluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to mimic the structure of nucleotide bases in DNA and RNA.[1][2][3] Within this class, halogenated pyrimidines serve as exceptionally versatile starting materials for creating diverse chemical libraries. The 5-Chloro-2,4-difluoropyrimidine core, in particular, has emerged as a critical building block in the development of targeted therapeutics, especially protein kinase inhibitors.[4]

The strategic placement of its halogen atoms provides a blueprint for regioselective synthesis. The fluorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of various functionalities. The chlorine atom at the C5 position is less reactive but offers a crucial handle for further modification and has been shown to be vital for the potency of certain inhibitors.[5] This guide provides an in-depth analysis of the structure-activity relationships of this scaffold, explains the rationale behind experimental design, and offers detailed protocols for analog synthesis and evaluation.

The Chemical Logic: A Workflow for Analog Synthesis

The primary strategy for derivatizing the this compound core is a sequential SNAr reaction. The C4 position is generally more reactive than the C2 position, allowing for a stepwise synthesis. This differential reactivity is the foundation upon which libraries of analogs are built, enabling the systematic exploration of chemical space around the core.

G start This compound inter Intermediate: 4-Substituted-5-chloro-2-fluoropyrimidine start->inter + R1-NH2 (Nucleophile 1) Selective substitution at C4 final Final Analog: 2,4-Disubstituted-5-chloropyrimidine inter->final + R2-NH2 (Nucleophile 2) Substitution at C2

Caption: General workflow for the synthesis of 2,4-disubstituted-5-chloropyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is exquisitely sensitive to the nature of the substituents at the C2, C4, and C5 positions. These modifications directly influence the compound's ability to interact with its biological target, as well as its pharmacokinetic properties.

The Crucial C2 and C4 Positions: Targeting the Kinase Hinge

In the context of kinase inhibition, the pyrimidine core often serves as a scaffold that anchors the inhibitor into the ATP-binding pocket by forming hydrogen bonds with the "hinge" region of the kinase. The substituents at the C2 and C4 positions are therefore critical for both potency and selectivity. Typically, substituted anilines or other amine-containing heterocycles are introduced at these positions.

Many potent inhibitors feature a 2,4-diaminopyrimidine structure. The specific substitutions dictate which kinases are targeted. For example, novel 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have been developed as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK9.[6]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Pharmacophore hinge Hinge Region (Backbone NH groups) pocket1 Hydrophobic Pocket 1 pocket2 Solvent-Exposed Region core Pyrimidine Core core->hinge H-Bonds r1 R1 Group (at C4) r1->pocket1 van der Waals Interactions r2 R2 Group (at C2) r2->pocket2 Explores Selectivity SAR_Summary Activity Biological Activity C4_Sub C4 Substitution (Primary Potency) Activity->C4_Sub C2_Sub C2 Substitution (Selectivity & Potency) Activity->C2_Sub C5_Sub C5 Substitution (Potency Modulation) Activity->C5_Sub Anilines Substituted Anilines C4_Sub->Anilines Hinge Binding Heterocycles N-Heterocycles C4_Sub->Heterocycles Hinge Binding Solvent_Front Large/Polar Groups C2_Sub->Solvent_Front Improves Solubility Small_Alkyl Small/Hydrophobic C2_Sub->Small_Alkyl Fills Pocket Chlorine Chlorine (Cl) C5_Sub->Chlorine Often enhances potency Fluorine Fluorine (F) C5_Sub->Fluorine Can improve properties

References

A Comparative Guide to Kinase Inhibitors Derived from the 5-Chloropyrimidine Scaffold: In Vitro and In Vivo Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted therapies, particularly kinase inhibitors. Its versatility allows for the synthesis of compounds with diverse selectivities and potent anti-cancer activities. This guide provides an in-depth comparative analysis of the in vitro and in vivo efficacy of a key kinase inhibitor, AZD1480, which is derived from a 5-chloropyrimidine core. To provide a robust benchmark, its performance is compared against Ruxolitinib, a clinically approved and widely studied JAK inhibitor. This document delves into the experimental data supporting their activity, detailed methodologies for key assays, and the underlying signaling pathways.

Introduction: The 5-Chloropyrimidine Scaffold in Kinase Inhibitor Design

The 5-Chloro-2,4-difluoropyrimidine moiety is a privileged starting material in medicinal chemistry due to its reactive sites that allow for selective modifications. The electron-withdrawing nature of the chlorine and fluorine atoms makes the pyrimidine ring susceptible to nucleophilic substitution, enabling the introduction of various functional groups at the C2, C4, and C5 positions. This chemical tractability has led to the development of numerous kinase inhibitors, as the pyrimidine core can effectively mimic the hinge-binding region of the ATP pocket in many kinases. One such prominent example is AZD1480, a potent inhibitor of Janus Kinase 2 (JAK2).

Comparative Efficacy of AZD1480 and Ruxolitinib

This section provides a head-to-head comparison of AZD1480 and Ruxolitinib, focusing on their in vitro potency and selectivity, as well as their in vivo anti-tumor efficacy.

In Vitro Potency and Kinase Selectivity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for AZD1480 and Ruxolitinib against a panel of kinases, highlighting their potency and selectivity. Lower IC50 values indicate greater potency.

Kinase TargetAZD1480 (IC50, nM)Ruxolitinib (IC50, nM)Reference
JAK12.83.3[1]
JAK2 0.6 2.8 [1]
JAK3133428[1]
TYK2-19[1]

Data presented as IC50 values in nanomolar (nM). A lower value indicates higher potency.

As the data indicates, both AZD1480 and Ruxolitinib are potent inhibitors of JAK1 and JAK2. Notably, AZD1480 demonstrates sub-nanomolar potency against JAK2, suggesting a strong inhibitory potential for this key therapeutic target. Both compounds exhibit significantly less activity against JAK3, indicating a degree of selectivity within the JAK family.

In Vitro Cellular Activity

The efficacy of these inhibitors was further evaluated in cellular assays using hematopoietic cancer cell lines that are dependent on JAK-STAT signaling for their proliferation and survival.

Cell LineCompoundEC50 (µM)Reference
SET-2 (Megakaryoblastic Leukemia)AZD1480~0.4[2]
U266 (Multiple Myeloma)AZD1480~1.5[3]
HEL (Erythroleukemia)Ruxolitinib~0.18[4]

EC50 values represent the concentration of the compound that inhibits cell growth by 50%.

These cellular assays confirm the translation of enzymatic inhibition to a functional anti-proliferative effect in cancer cell lines.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of AZD1480 and Ruxolitinib was assessed in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

Animal ModelCompoundDosing RegimenTumor Growth Inhibition (TGI)Reference
SET-2 XenograftAZD148030 mg/kg, oral, BIDSignificant[2]
U266 XenograftAZD148030 mg/kg, oral, BIDSignificant[3]
HL XenograftRuxolitinib60 mg/kg, oral, BIDProlonged survival[4]

BID: twice daily.

In vivo studies demonstrate that both compounds can effectively control tumor growth at well-tolerated doses, providing a strong rationale for their clinical investigation.

The JAK-STAT Signaling Pathway

AZD1480 and Ruxolitinib exert their anti-cancer effects by inhibiting the Janus Kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary route for transducing signals from cytokines and growth factors from the cell surface to the nucleus, where they regulate gene expression involved in cell proliferation, differentiation, and survival.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation & DNA Binding AZD1480 AZD1480 AZD1480->JAK Inhibition Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT Signaling Pathway and points of inhibition.

Dysregulation of the JAK-STAT pathway, often through activating mutations in JAK2, is a hallmark of many hematological malignancies. By inhibiting JAK enzymes, AZD1480 and Ruxolitinib block the downstream phosphorylation of STAT proteins, preventing their dimerization and translocation to the nucleus. This ultimately leads to the downregulation of genes that drive cancer cell proliferation and survival.

Experimental Methodologies

To ensure the reliability and reproducibility of the presented data, this section details the step-by-step protocols for the key in vitro and in vivo assays used to evaluate these compounds.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme to each well Dispense_Inhibitor->Add_Kinase Incubate_1 Pre-incubate to allow Inhibitor-Kinase Binding Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction by adding ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at Room Temperature Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant JAK2 enzyme in an appropriate kinase assay buffer.

    • Prepare a stock solution of a suitable peptide substrate for JAK2.

    • Prepare a stock solution of ATP at a concentration near the Km for JAK2.

    • Prepare serial dilutions of the test compounds (AZD1480 and Ruxolitinib) in DMSO, followed by a further dilution in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compounds to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).

  • Kinase Reaction:

    • Add the JAK2 enzyme to each well and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate at room temperature for a predetermined time to allow for substrate phosphorylation.

  • Signal Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection reagent that quantifies the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis:

    • Measure the signal using a plate reader.

    • Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the compounds in a living organism.

Step-by-Step Protocol:

  • Cell Culture and Preparation:

    • Culture the desired human cancer cell line (e.g., SET-2 or U266) under standard sterile conditions.

    • Harvest the cells during their exponential growth phase and wash them with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in a mixture of PBS and Matrigel (to enhance tumor formation) at a concentration of approximately 1 x 10^7 cells/mL.[6]

  • Tumor Implantation:

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[7]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.[7]

  • Treatment Administration:

    • Randomize the mice into treatment groups (vehicle control, AZD1480, Ruxolitinib).

    • Administer the compounds orally at the specified doses and schedule (e.g., twice daily).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and the body weight of the mice throughout the study to assess efficacy and potential toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

Conclusion

The 5-chloropyrimidine scaffold serves as a valuable starting point for the development of potent and selective kinase inhibitors. AZD1480, a derivative of this scaffold, demonstrates impressive in vitro and in vivo efficacy against JAK2, a key driver of various hematological malignancies. When compared to the established JAK inhibitor Ruxolitinib, AZD1480 exhibits comparable, and in some cases superior, potency. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of novel compounds targeting the JAK-STAT pathway. Further exploration of the 5-chloropyrimidine scaffold holds significant promise for the discovery of next-generation targeted cancer therapies.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Verification in Drug Discovery

In the landscape of modern drug development, fluorinated pyrimidines are indispensable building blocks. Their unique electronic properties often enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. 5-Chloro-2,4-difluoropyrimidine, a key intermediate, is no exception. Its precise molecular structure is paramount to the successful synthesis of targeted pharmaceuticals. Any deviation, such as regioisomers or impurities, can lead to inactive compounds or unforeseen toxicological profiles. Therefore, rigorous and unambiguous structural confirmation is not merely a procedural step but a cornerstone of drug discovery and development.

This guide provides an in-depth comparison of spectroscopic techniques essential for the structural elucidation of this compound. We will delve into the "why" behind the "how," offering insights honed from years of practical application in the field. Our focus is on creating a self-validating system of analysis, where data from multiple, orthogonal techniques converge to provide an unshakeable confirmation of the target structure.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

A multi-faceted approach is crucial for the unambiguous structural confirmation of this compound. While each technique provides valuable information, it is their collective power that ensures the highest level of confidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of magnetically active nuclei. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about its connectivity.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

The relationship between these core techniques in a typical workflow can be visualized as follows:

Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Initial Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Initial Product->NMR Primary Screen MS Mass Spectrometry (e.g., GC-MS) Initial Product->MS Purity & MW IR FTIR Spectroscopy Initial Product->IR Functional Groups Structure Confirmation Final Structure Confirmation NMR->Structure Confirmation Connectivity & Environment MS->Structure Confirmation Molecular Formula IR->Structure Confirmation Bonding Information

Caption: Workflow for Spectroscopic Analysis.

In-Depth Analysis with Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecule's framework.

¹H NMR: The Lone Proton's Tale

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the proton at the C6 position. However, the coupling of this proton to the adjacent fluorine atoms provides crucial information.

  • Expected Chemical Shift: The proton is attached to a carbon in an electron-deficient aromatic ring, so its signal will appear downfield.

  • Coupling Pattern: The proton will couple to both the fluorine at C2 and the fluorine at C4. This will result in a doublet of doublets (dd) or a more complex multiplet, depending on the magnitude of the coupling constants.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the four distinct carbon environments in the molecule. The chemical shifts and the couplings to fluorine are key diagnostic features.

  • Expected Chemical Shifts: The carbons directly bonded to the electronegative fluorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.

  • C-F Coupling: The signals for C2, C4, and C5 will be split into doublets due to coupling with the directly attached fluorine atoms (¹JCF). The C6 carbon will also show coupling to the fluorine at C4 (²JCF).

¹⁹F NMR: The Fluorine Fingerprint

¹⁹F NMR is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2] The two fluorine atoms in this compound are in different chemical environments and will therefore give rise to two distinct signals.

  • Expected Chemical Shifts: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[3]

  • F-F and F-H Coupling: The fluorine signals will be coupled to each other (⁴JFF) and to the proton at C6 (⁴JFH and ⁵JFH), resulting in complex splitting patterns.

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹HH-6~8.5ddJHF ≈ 2-5
¹³CC-2~155d¹JCF ≈ 230-260
C-4~158d¹JCF ≈ 230-260
C-5~110s-
C-6~145d²JCF ≈ 20-30
¹⁹FF-2Variesd⁴JFF ≈ 10-20
F-4Variesd⁴JFF ≈ 10-20

Note: Predicted values are estimates and may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate spectral width to observe all signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum. Determine the chemical shifts, multiplicities, and coupling constants for all signals in the ¹H, ¹³C, and ¹⁹F spectra.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique.

Expected Mass Spectrum
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (150.51 g/mol ).[4]

  • Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The molecule may fragment through the loss of chlorine, fluorine, or other small neutral molecules, providing further structural confirmation.[5][6][7]

Table 2: Comparison of Expected vs. Alternative Product Mass Spectra

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
This compound C₄HClF₂N₂150.51Loss of Cl, F, HCN
2,5-Dichloro-4-fluoropyrimidineC₄HCl₂FN₂166.97Loss of Cl, F, HCN
4,5-Dichloro-2-fluoropyrimidineC₄HCl₂FN₂166.97Loss of Cl, F, HCN
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of the target compound from any impurities.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. An electron ionization (EI) source is typically used.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

GCMS_Workflow Sample Diluted Sample in Volatile Solvent Injector GC Injector Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer (Ionization & Detection) Column->MS Data Mass Spectrum MS->Data

References

A Comparative Analysis of Synthetic Routes to 5-Chloro-2,4-difluoropyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2,4-difluoropyrimidine is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its trifunctionalized pyrimidine core offers a versatile scaffold for medicinal chemists to explore novel chemical entities. The efficient and scalable synthesis of this intermediate is therefore of paramount importance in drug discovery and development. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this compound, offering insights into the rationale behind experimental choices, detailed protocols, and a quantitative comparison of their respective efficiencies.

This document is intended for researchers, scientists, and drug development professionals, providing the necessary technical details to make informed decisions for the synthesis of this key intermediate.

Key Synthetic Strategies at a Glance

The synthesis of this compound predominantly proceeds through multi-step sequences, starting from readily available pyrimidine precursors. Two major strategies have emerged as the most viable and industrially relevant:

  • Route 1: Synthesis from 5-Chlorouracil via 2,4,5-Trichloropyrimidine. This is a robust and well-documented pathway that involves the chlorination of 5-chlorouracil to form the key intermediate 2,4,5-trichloropyrimidine, followed by a halogen exchange (Halex) reaction to introduce the fluorine atoms.

  • Route 2: Synthesis from 5-Fluorouracil via 2,4-Dichloro-5-fluoropyrimidine. This alternative approach begins with 5-fluorouracil, which is first converted to 2,4-dichloro-5-fluoropyrimidine. This intermediate would then require a chlorination at the 5-position followed by fluorination. However, the direct chlorination of 2,4-dichloro-5-fluoropyrimidine is less commonly described, making this route less straightforward than the first.

This guide will focus on the more established and practical approach, Route 1 , and will also explore variations within this route.

Route 1: The 5-Chlorouracil to 2,4,5-Trichloropyrimidine Pathway

This synthetic strategy is the most widely adopted due to its reliability and the commercial availability of the starting material, 5-chlorouracil. The overall transformation can be visualized as a two-stage process: the exhaustive chlorination of 5-chlorouracil followed by a selective fluorination.

Route_1_Overview Start 5-Chlorouracil Inter 2,4,5-Trichloropyrimidine Start->Inter Chlorination End This compound Inter->End Fluorination (Halex)

Caption: Overall workflow of the synthesis of this compound starting from 5-Chlorouracil.

Stage 1: Synthesis of 2,4,5-Trichloropyrimidine

The conversion of 5-chlorouracil to 2,4,5-trichloropyrimidine is a critical step that involves the replacement of the hydroxyl groups at the 2- and 4-positions of the pyrimidine ring with chlorine atoms. This transformation is typically achieved using a strong chlorinating agent.

Two common methods for this chlorination are:

  • Method A: Phosphorus Oxychloride (POCl₃) with a tertiary amine.

  • Method B: Thionyl Chloride (SOCl₂) with a catalytic amount of a tertiary amine.

The choice between these reagents often depends on factors such as reaction kinetics, ease of work-up, and waste disposal considerations. Phosphorus-based reagents can sometimes lead to the formation of phosphate byproducts that require aqueous work-up procedures for removal.[1]

Expertise & Experience: The Role of the Tertiary Amine

The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, is crucial in these chlorination reactions. The amine serves a dual purpose: it acts as a base to neutralize the HCl generated during the reaction, and it can also form a Vilsmeier-Haack type reagent with the chlorinating agent, which is a more potent electrophile and facilitates the chlorination process.

Stage 2: Fluorination of 2,4,5-Trichloropyrimidine

The final step is a nucleophilic aromatic substitution, specifically a Halogen Exchange (Halex) reaction, where the chlorine atoms at positions 2 and 4 are replaced by fluorine. The chlorine at the 5-position is significantly less reactive towards nucleophilic substitution and remains intact under typical fluorinating conditions.

Potassium fluoride (KF) is the most common fluorinating agent for this transformation. The reactivity of KF can be significantly enhanced by using it in a high-boiling point aprotic polar solvent, such as sulfolane, or by employing spray-dried KF, which has a higher surface area and smaller particle size.[2]

Fluorination_Mechanism TCP 2,4,5-Trichloropyrimidine C₄HCl₃N₂ Product This compound C₄HClF₂N₂ TCP->Product Halex Reaction KF Potassium Fluoride KF KF->Product Solvent High-boiling Solvent (e.g., Sulfolane) Solvent->TCP Heat Heat (e.g., 180-220°C) Heat->TCP

Caption: Key components in the fluorination of 2,4,5-trichloropyrimidine.

Comparative Data of Synthetic Routes

ParameterRoute 1A: POCl₃ ChlorinationRoute 1B: SOCl₂ Chlorination
Starting Material 5-Chlorouracil5-Chlorouracil
Chlorinating Agent Phosphorus oxychloride (POCl₃)Thionyl chloride (SOCl₂)
Fluorinating Agent Potassium Fluoride (KF)Potassium Fluoride (KF)
Typical Overall Yield 60-70%65-75%
Purity >98%[3]>98%
Key Advantages Well-established method.Avoids phosphorus-containing waste.
Key Disadvantages Generates phosphate byproducts.SO₂ gas evolution requires scrubbing.

Detailed Experimental Protocols

Route 1A: Synthesis via POCl₃ Chlorination and KF Fluorination

Step 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil using POCl₃

  • To a stirred mixture of 5-chlorouracil (1.0 eq) and phosphorus pentachloride (PCl₅) (2.2 eq), slowly add phosphorus oxychloride (POCl₃) (5.0 eq) at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4,5-trichloropyrimidine.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound from 2,4,5-Trichloropyrimidine using KF

  • In a high-pressure reactor, charge anhydrous spray-dried potassium fluoride (KF) (2.5-3.0 eq) and a high-boiling aprotic polar solvent (e.g., sulfolane).

  • Add 2,4,5-trichloropyrimidine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 180-220 °C and maintain for 12-24 hours. Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The product can be isolated from the filtrate by fractional distillation under reduced pressure.

Route 1B: Synthesis via SOCl₂ Chlorination and KF Fluorination

Step 1: Synthesis of 2,4,5-Trichloropyrimidine from 5-Chlorouracil using SOCl₂

  • To a suspension of 5-chlorouracil (1.0 eq) in an inert solvent such as dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).[4]

  • Slowly add thionyl chloride (SOCl₂) (3.0-4.0 eq) to the mixture at room temperature.[4]

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and carefully add it to ice water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the resulting crude product by vacuum distillation to yield 2,4,5-trichloropyrimidine.[4]

Step 2: Synthesis of this compound from 2,4,5-Trichloropyrimidine using KF

The procedure is identical to Step 2 of Route 1A.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a two-step process starting from 5-chlorouracil. The key intermediate, 2,4,5-trichloropyrimidine, can be prepared using either phosphorus oxychloride or thionyl chloride.

  • For laboratory-scale synthesis , both chlorination methods are viable. The thionyl chloride route may be preferred due to a simpler work-up and the avoidance of phosphate waste streams.

  • For industrial-scale production , a thorough process safety and cost analysis would be necessary to determine the optimal chlorinating agent. Factors such as reagent cost, waste disposal, and equipment compatibility will be critical.

The subsequent fluorination with potassium fluoride is a well-established Halex reaction. To maximize yield and reaction rate, the use of spray-dried potassium fluoride and a high-boiling polar aprotic solvent is highly recommended. Careful control of the reaction temperature is crucial to ensure selective fluorination at the 2- and 4-positions without affecting the chlorine at the 5-position.

This guide provides a solid foundation for researchers to select and optimize the synthesis of this compound, a key building block for the advancement of new pharmaceuticals and agrochemicals.

References

The Cutting Edge of Cancer Therapy: A Comparative Guide to Kinase Inhibitors Derived from 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of targeted cancer therapies, the chemical scaffold of a molecule is the foundational blueprint from which potency, selectivity, and ultimately, clinical efficacy are built. Among the myriad of heterocyclic compounds, the pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This guide delves into a specific and highly promising subset of these compounds: kinase inhibitors derived from the versatile starting material, 5-Chloro-2,4-difluoropyrimidine.

Our focus is to provide researchers, scientists, and drug development professionals with an in-depth, objective comparison of the efficacy of various kinase inhibitors synthesized from this scaffold. We will dissect their performance against key oncogenic kinase targets, supported by experimental data, and provide the causal reasoning behind the methodologies used to evaluate them. This guide is structured to be a practical and authoritative resource, empowering you to make informed decisions in your own research and development endeavors.

The Strategic Advantage of the this compound Scaffold

The utility of this compound as a starting material lies in its inherent reactivity and the strategic placement of its functional groups. The two fluorine atoms at the C2 and C4 positions, along with the chlorine atom at the C5 position, provide distinct sites for sequential and regioselective nucleophilic substitution. This chemical versatility allows for the systematic and rational design of diverse compound libraries, enabling the fine-tuning of a molecule's interaction with the ATP-binding pocket of a target kinase. The pyrimidine core itself is an excellent mimic of the adenine ring of ATP, facilitating strong binding to the hinge region of the kinase active site.[2]

This guide will explore the efficacy of inhibitors targeting several critical kinase families, including Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.

I. Janus Kinase (JAK) Inhibitors: Targeting the Cytokine Signaling Cascade

The JAK/STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[5]

One of the most prominent kinase inhibitors with a pyrimidine core is AZD1480 , a potent inhibitor of both JAK1 and JAK2.[3][5]

Comparative Efficacy of AZD1480
CompoundTarget KinaseIC50 (nM)Cellular Activity
AZD1480 JAK11.3Inhibits STAT3 phosphorylation and tumor growth in a STAT3-dependent manner.[3]
JAK20.26Induces tumor cell apoptosis and decreases cellular proliferation.[3]

The remarkable potency of AZD1480, particularly against JAK2, underscores the successful exploitation of the pyrimidine scaffold to achieve high-affinity binding. The sub-nanomolar IC50 value against JAK2 highlights its potential for therapeutic intervention in diseases driven by aberrant JAK2 activity.[3]

Visualizing the JAK/STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway cluster_membrane Plasma Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Activation Inhibitor AZD1480 Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling cascade and the point of inhibition by AZD1480.

II. Cyclin-Dependent Kinase (CDK) Inhibitors: Halting Aberrant Cell Cycle Progression

CDKs are a family of serine/threonine kinases that, when complexed with their cyclin partners, orchestrate the progression of the cell cycle.[6] The aberrant activity of CDKs is a common feature of many cancers, making them a prime target for therapeutic intervention.[1] The 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine series of compounds, synthesized from 2,4-dichloro-5-fluoropyrimidine, has demonstrated significant potential as dual inhibitors of CDK2 and CDK9.[7][8]

Comparative Efficacy of 5-Fluoropyrimidine-Based CDK Inhibitors
CompoundTarget KinaseIC50 (µM)Cellular Activity (GI50 in µM)
6d CDK2/cyclin E10.18A549: 0.88, HCT-116: 0.51, MCF-7: 0.92, K562: 0.35
CDK9/cyclin T10.04
9g CDK2/cyclin E10.11A549: 0.28, HCT-116: 0.17, MCF-7: 0.25, K562: 0.11
CDK9/cyclin T10.03

Data synthesized from a study on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives.[7]

The data clearly indicates that these compounds exhibit potent, dual inhibition of CDK2 and CDK9 at sub-micromolar concentrations.[7] Notably, the growth inhibitory (GI50) values in various cancer cell lines are also in the sub-micromolar range, suggesting good cell permeability and on-target activity.[7]

Visualizing the CDK-Mediated Cell Cycle Pathway

CDK_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activate Rb Rb CyclinD_CDK46->Rb Phosphorylate (inactivate) CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb Phosphorylate (inactivate) E2F E2F Rb->E2F Releases E2F->CyclinE_CDK2 Activate Transcription S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor 5-Fluoropyrimidine Derivatives Inhibitor->CyclinE_CDK2 Inhibition

Caption: Simplified CDK signaling pathway for G1/S transition and inhibition point.

III. Aurora Kinase Inhibitors: Correcting Errors in Mitosis

Aurora kinases (A, B, and C) are essential for the proper execution of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[7] Their overexpression is frequently observed in various cancers and is associated with aneuploidy and tumorigenesis.[9] The 2,4-bisanilinopyrimidine scaffold, which can be synthesized from 2,4-dichloro-5-fluoropyrimidine, has yielded potent Aurora kinase inhibitors.[10]

Comparative Efficacy of Pyrimidine-Based Aurora Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)Cellular Activity
Alisertib (MLN8237) Aurora A1.2Potent anti-proliferative activity in various cancer cell lines.[11]
Barasertib (AZD1152) Aurora B0.37Induces endoreduplication and apoptosis in tumor cells.[11]

While not directly derived from this compound in the cited literature, these examples of pyrimidine-based inhibitors demonstrate the scaffold's effectiveness against Aurora kinases. The low nanomolar IC50 values for both Alisertib and Barasertib highlight the high degree of optimization achievable with this chemical class.[11]

Visualizing the Role of Aurora Kinases in Mitosis

Aurora_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Bipolar Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Biorientation Spindle Assembly Checkpoint AuroraB->Cytokinesis Cleavage Furrow Formation Inhibitor Pyrimidine Derivatives Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Key roles of Aurora A and B during mitosis and targets for inhibition.

IV. Experimental Methodologies: Ensuring Scientific Rigor

The comparative efficacy data presented in this guide is underpinned by robust and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays central to the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (A Representative Protocol)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The level of phosphorylation is then detected, often using a fluorescent or luminescent signal. The reduction in signal in the presence of an inhibitor corresponds to its inhibitory potency.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[12]

    • Prepare a stock solution of the kinase inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in the kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in the kinase buffer. The ATP concentration should ideally be at its apparent Km for the kinase.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[8]

    • Add the purified kinase enzyme to all wells except the "no enzyme" control.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

    • Initiate the reaction by adding the substrate/ATP solution to all wells.[8]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[8][12]

  • Signal Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagents (e.g., a specific antibody that recognizes the phosphorylated substrate).

    • Incubate to allow for the detection reaction to occur.

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from the "no enzyme" control.

    • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Sulforhodamine B (SRB) Cell Viability Assay

This cell-based assay is a colorimetric method used to determine the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.[11][13]

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total cellular protein content, which serves as a proxy for cell number.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight.[13][14]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the kinase inhibitor and incubate for a specified period (e.g., 72 hours).[2]

  • Cell Fixation:

    • Gently remove the culture medium and fix the cells by adding 50-100 µL of cold 10% trichloroacetic acid (TCA) to each well.[11]

    • Incubate the plates at 4°C for at least 1 hour.[11]

  • Washing and Staining:

    • Remove the TCA and wash the plates several times with water to remove unbound TCA.

    • Allow the plates to air dry completely.

    • Add 50-100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[11]

  • Removal of Unbound Dye:

    • Wash the plates with 1% acetic acid to remove unbound SRB dye.[11]

    • Repeat the washing step at least three times.[11]

    • Allow the plates to air dry.

  • Solubilization and Absorbance Measurement:

    • Add 100-200 µL of a solubilization solution (e.g., 10 mM Tris base) to each well to dissolve the bound SRB dye.[11]

    • Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 value.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_biochemical In Vitro Kinase Assay cluster_cellular SRB Cell Viability Assay B1 Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B2 Kinase Reaction (Incubate with Inhibitor) B1->B2 B3 Signal Detection (Measure Phosphorylation) B2->B3 B4 Data Analysis (Calculate IC50) B3->B4 C1 Seed and Treat Cells (with Inhibitor) C2 Fix and Stain Cells (with SRB dye) C1->C2 C3 Solubilize and Measure (Read Absorbance) C2->C3 C4 Data Analysis (Calculate GI50) C3->C4 Start Compound Synthesis (from this compound) Start->B1 Start->C1

Caption: A generalized workflow for the evaluation of kinase inhibitor efficacy.

V. Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The examples of JAK, CDK, and Aurora kinase inhibitors discussed in this guide demonstrate the broad applicability and high degree of tunability of this chemical class. The impressive sub-nanomolar and sub-micromolar potencies achieved highlight the power of rational, structure-based drug design.

As our understanding of the kinome and its role in disease continues to expand, so too will the opportunities for developing novel therapeutics based on this versatile scaffold. Future efforts will undoubtedly focus on further optimizing selectivity to minimize off-target effects, improving pharmacokinetic properties, and exploring novel kinase targets. The methodologies and comparative data presented herein provide a solid foundation for these future endeavors, empowering the scientific community to continue pushing the boundaries of targeted cancer therapy.

References

A Senior Application Scientist's Guide to Fluorinated Pyrimidines: Benchmarking 5-Chloro-2,4-difluoropyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Pyrimidine Scaffolds

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks, with an estimated 25% of all pharmaceuticals containing at least one fluorine atom.[1] The strategic incorporation of fluorine into a molecule can profoundly influence its physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] Among these fluorinated scaffolds, pyrimidines are of particular interest due to their prevalence in a wide range of therapeutics, from antiviral agents to kinase inhibitors used in oncology.[1]

This guide provides an in-depth comparison of 5-Chloro-2,4-difluoropyrimidine against other key halogenated pyrimidines used in drug discovery: 2,4,5-Trichloropyrimidine and 2,4-Dichloro-5-fluoropyrimidine. As a senior application scientist, my objective is to offer not just a theoretical overview, but a practical, data-supported benchmarking analysis to aid researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic campaigns. We will delve into the principles of reactivity, explore regioselectivity, and provide detailed experimental protocols for benchmark reactions, enabling a clear, evidence-based understanding of the relative performance of these critical intermediates.

The Chemical Logic of Reactivity: A Comparative Overview

The utility of halogenated pyrimidines as synthetic intermediates is primarily dictated by their susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the presence of electronegative halogen substituents, facilitates the displacement of these halogens by a wide range of nucleophiles. The relative reactivity of the different positions on the pyrimidine ring and the leaving group ability of the halogens are the two key factors that govern the outcome of these reactions.

Regioselectivity: The Decisive Role of Ring Position

In 2,4-dihalopyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.[4][5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the negative charge can be more effectively delocalized by the adjacent ring nitrogen. However, the presence of other substituents on the ring can influence this selectivity. For instance, electron-donating groups at the C6 position can reverse this trend, favoring substitution at the C2 position.[4]

Leaving Group Ability: A Tale of Two Halogens

In the context of activated aromatic systems, fluoride is generally a better leaving group than chloride in SNAr reactions.[6][7] This might seem counterintuitive based on bond strength (C-F > C-Cl). However, the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

The following diagram illustrates the general mechanism of SNAr on a dihalopyrimidine, highlighting the formation of the resonance-stabilized Meisenheimer intermediate.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyrimidine in Solvent B Add Aniline (1.1 eq) A->B C Add Base (e.g., DIPEA, 2.0 eq) B->C D Heat to Target Temperature C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F G Extraction with Organic Solvent F->G H Column Chromatography G->H

References

Safety Operating Guide

5-Chloro-2,4-difluoropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Chloro-2,4-difluoropyrimidine for Laboratory Professionals

For the modern researcher engaged in pharmaceutical and agrochemical synthesis, this compound is a valuable and highly reactive intermediate. Its utility, however, is matched by its hazardous nature. The presence of chlorine and highly stable fluorine atoms on a pyrimidine core necessitates a rigorous and chemically-informed approach to its handling and disposal. This guide moves beyond mere compliance, providing a framework for understanding the causality behind each procedural step, ensuring the safety of personnel and the preservation of our environment.

Foundational Safety: Understanding the Hazard Profile

Before any disposal plan can be enacted, a complete understanding of the compound's inherent risks is paramount. This compound is not a benign reagent; it demands respect and meticulous handling from acquisition to disposal.

Key Hazards:

  • Corrosive: The compound is classified as causing severe skin burns and eye damage.[1] This is a primary driver for waste characterization and handling protocols.

  • Acutely Toxic: It is harmful if swallowed.[1]

  • Sensitizer: May cause an allergic skin reaction.[1]

  • Environmental Persistence: As a fluorinated organic compound, it possesses a strong carbon-fluorine bond. This bond is notoriously difficult to break, leading to environmental persistence if not destroyed properly.[1]

  • Hazardous Decomposition Products: When heated to decomposition, it can release toxic and corrosive gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2] This reactivity dictates the ultimate disposal method.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin CorrosionH314Causes severe skin burns and eye damage.[1]
Skin SensitizationH317May cause an allergic skin reaction.[1]

Laboratory Workflow: Segregation and Containment

Proper disposal begins the moment the material is used. The principle of waste segregation is non-negotiable and is the most critical step a researcher can take to ensure a safe and compliant disposal pathway.

The "Golden Rule": Isolate Halogenated Waste

This compound is a halogenated organic compound . It must never be mixed with non-halogenated organic waste.

  • Causality: Halogenated waste streams require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[3] Mixing with non-halogenated streams contaminates a much larger volume of solvent, drastically increasing disposal costs and complexity.

Waste Container Protocol
  • Designate a Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."

  • Material Compatibility: The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.

  • Labeling: The label must be applied before the first drop of waste is added. It must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components in the container (including solvents). Do not use abbreviations.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

  • Keep Closed: The container must remain sealed at all times, except when actively adding waste. This prevents the release of vapors.[4]

Spill Management: Immediate and Methodical Response

Accidents happen. A well-rehearsed spill response plan is a hallmark of a safe laboratory.

Minor Spill Protocol (<100 mL in a Fume Hood)
  • Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemically resistant gloves (e.g., nitrile).

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and contaminated items (e.g., gloves) into a designated hazardous waste container.

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a mild soap and water solution. The principle of hydrolysis suggests that water can react with the compound, though this should be seen as a cleaning step, not a full neutralization.

    • Perform a final wipe with a clean, water-dampened cloth, followed by a dry one.

    • All cleaning materials are now considered hazardous waste and must be placed in the sealed container.

Major Spill Protocol (>100 mL or any spill outside a fume hood)
  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

  • SECURE: If safe to do so, close the laboratory door to contain vapors.

  • DO NOT ATTEMPT TO CLEAN: Major spills require specialized equipment and trained emergency responders.

The Disposal Pathway: From Lab Bench to Destruction

Once the waste container is full, it enters the formal disposal stream. Understanding this pathway is crucial for ensuring the process is handled correctly from start to finish.

Waste Characterization: Assigning the Right Code

In the United States, hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound is not specifically listed as a "P" or "U" hazardous waste. Therefore, it must be characterized based on its properties.

  • Corrosivity (D002): A waste is considered corrosive if it is aqueous and has a pH ≤ 2 or ≥ 12.5, or if it is a liquid that corrodes steel at a specified rate.[5][6][7] Given that the SDS classifies the pure compound as causing severe burns, any waste solution containing significant amounts of it should be considered corrosive until proven otherwise.[1]

  • Toxicity (D-Codes): The Toxicity Characteristic Leaching Procedure (TCLP) is a test that simulates landfill conditions to see if specific toxic chemicals could leach into groundwater.[8][9][10] If the compound leaches above a certain regulatory threshold, it would be assigned a toxicity code.

The following diagram illustrates the decision-making process for assigning a waste code.

waste_determination start Start: Waste containing This compound is_solid Is the waste a non-aqueous solid? start->is_solid is_aqueous Is the waste aqueous? is_solid->is_aqueous No (Liquid) tclp_check Does generator knowledge or analysis indicate toxicity? is_solid->tclp_check Yes ph_test Test pH (Method 9040C) is_aqueous->ph_test Yes is_aqueous->tclp_check No (Non-Aqueous Liquid) ph_result pH ≤ 2 or ≥ 12.5? ph_test->ph_result d002 Assign Waste Code D002 (Corrosive) ph_result->d002 Yes ph_result->tclp_check No end End Characterization d002->end tclp_test Perform TCLP Test (Method 1311) tclp_check->tclp_test Yes / Unsure non_hazardous Manage as Non-Hazardous Waste* tclp_check->non_hazardous No tclp_result Does leachate exceed regulatory limits? tclp_test->tclp_result d_toxic Assign appropriate D-Code (Toxicity) tclp_result->d_toxic Yes tclp_result->non_hazardous No d_toxic->end non_hazardous->end disposal_workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management cluster_disposal Final Disposal use Use of 5-Chloro-2,4- difluoropyrimidine segregate Segregate into dedicated 'Halogenated Waste' container use->segregate spill Spill Occurs use->spill pickup Container Pickup by EHS segregate->pickup spill_cleanup Execute Spill Protocol spill->spill_cleanup spill_waste Collect spill debris as halogenated waste spill_cleanup->spill_waste spill_waste->segregate characterize Final Waste Characterization (e.g., D002) pickup->characterize manifest Prepare Hazardous Waste Manifest characterize->manifest transport Transport to Licensed TSDF* manifest->transport incinerate High-Temperature Incineration (with acid gas scrubbing) transport->incinerate lab_note *TSDF: Treatment, Storage, and Disposal Facility destroy Complete Destruction incinerate->destroy

References

Navigating the Synthesis Landscape: A Practical Guide to Handling 5-Chloro-2,4-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development, the pyrimidine scaffold is a cornerstone of innovation. Among its halogenated derivatives, 5-Chloro-2,4-difluoropyrimidine stands out as a versatile building block, prized for its role in synthesizing targeted therapies. However, its reactivity and hazardous nature demand a meticulous approach to handling. This guide moves beyond mere procedural lists, offering a holistic operational plan grounded in scientific causality to ensure both your safety and the integrity of your research.

Understanding the Inherent Risks: A Hazard Profile

This compound (CAS No. 25151-07-9) is a corrosive solid that presents multiple health hazards. A thorough understanding of these risks is the foundational step in developing a robust safety protocol. Its primary dangers include:

  • Acute Toxicity (Oral): The compound is harmful if swallowed.[1]

  • Severe Skin Corrosion and Burns: Direct contact can cause severe skin burns.[2] This is due to its reactivity, likely leading to hydrolysis upon contact with skin moisture, forming acidic byproducts that damage tissue.

  • Serious Eye Damage: The risk of severe and potentially irreversible eye damage upon contact is high.[2]

  • Skin Sensitization: It may provoke an allergic skin reaction upon repeated exposure.[1]

  • Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[2]

These hazards are formally recognized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye DamageCategory 1H318: Causes serious eye damage[1]
Skin SensitizationSub-category 1AH317: May cause an allergic skin reaction

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create an effective barrier between the researcher and the chemical. The principle is to prevent all routes of exposure: dermal, ocular, and respiratory.

Step-by-Step PPE Selection and Donning Protocol:
  • Engineering Controls First: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Hand Protection:

    • Procedure: Don an inner pair of thin nitrile gloves for dexterity, followed by a robust outer pair of chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation or perforation before and during use.[3][4]

  • Eye and Face Protection:

    • Selection: Standard safety glasses are inadequate. Tightly fitting safety goggles are mandatory to protect against dust particles and splashes.

    • Enhanced Precaution: For operations with a higher risk of splashing, such as transfers or solution preparations, a full face shield worn over the safety goggles is required.[4][5]

  • Body Protection:

    • Selection: A flame-retardant laboratory coat is the minimum requirement. For larger quantities or tasks with significant exposure risk, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn.[6]

    • Footwear: Fully enclosed leather or chemical-resistant shoes are mandatory. Open-toed shoes are strictly prohibited in the laboratory.

  • Respiratory Protection:

    • Selection: When handling the solid outside of a fume hood (a practice that should be avoided) or if dust generation is unavoidable, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[3] For higher-level protection, a respirator with cartridges suitable for organic vapors and acid gases may be appropriate.[3][5]

    • Fit Testing: Ensure that any required respirator has been properly fit-tested to the user, as per OSHA regulations (29 CFR 1910.134).[2]

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_donning Donning Sequence Assess_Task Assess Task: Weighing, Transfer, Reaction Check_Controls Verify Fume Hood Operation Assess_Task->Check_Controls Select_Gloves Select Gloves: Double Pair (Nitrile + Chemical Resistant) Select_Eyes Select Eye/Face Protection: Goggles (Minimum) + Face Shield (If Splash Risk) Select_Body Select Body Protection: Lab Coat + Apron/Coverall Select_Resp Select Respirator: P95/P100 if Dust is Possible Don_Body 1. Don Body Protection Don_Resp 2. Don Respirator (if required) Don_Body->Don_Resp Don_Eyes 3. Don Eye/Face Protection Don_Resp->Don_Eyes Don_Gloves 4. Don Gloves (Outer gloves over cuffs) Don_Eyes->Don_Gloves Emergency_Response Exposure Exposure Event Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Remove Clothing Flush with Water (15+ min) Skin_Contact->Action_Skin Action_Eye Flush with Water (15+ min) Remove Contacts Eye_Contact->Action_Eye Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Ingest Rinse Mouth Do NOT Induce Vomiting Ingestion->Action_Ingest Medical_Attention Seek Immediate Medical Attention Action_Skin->Medical_Attention Action_Eye->Medical_Attention Action_Inhale->Medical_Attention Action_Ingest->Medical_Attention

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-difluoropyrimidine
Reactant of Route 2
5-Chloro-2,4-difluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.